His-Asp
描述
This compound has been reported in Arabidopsis thaliana and Brassica napus with data available.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41658-60-0 | |
| Record name | Histidylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The His-Asp Catalytic Dyad: A Technical Guide to Its Core Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
The histidine-aspartate (His-Asp) catalytic dyad is a fundamental motif in enzyme active sites, crucial for a variety of biochemical transformations. While often found as part of the canonical Ser-His-Asp catalytic triad (B1167595), the this compound dyad can also function independently to facilitate catalysis. This technical guide provides an in-depth exploration of the this compound dyad, detailing its mechanism, structural features, and the experimental methodologies used for its characterization.
Core Concepts: Structure and Mechanism
The this compound catalytic dyad consists of a histidine and an aspartic acid residue in close proximity within an enzyme's active site, linked by a hydrogen bond. The primary role of this dyad is to act as a proton shuttle, modulating the nucleophilicity of a nearby catalytic residue or a substrate molecule.
The aspartate residue, with its negatively charged carboxylate group, serves to orient the imidazole (B134444) ring of the histidine and increase the pKa of one of its nitrogen atoms. This makes the histidine a more potent general base, capable of abstracting a proton from a nearby nucleophile (e.g., a serine, cysteine, or water molecule), thereby activating it for nucleophilic attack. Conversely, the protonated histidine can act as a general acid, donating a proton to facilitate the departure of a leaving group.
While the charge relay network in the Ser-His-Asp triad was initially thought to involve a double proton transfer, it is now generally accepted that the aspartate's main role is to correctly position and polarize the histidine residue.[1] In some enzymes, the this compound dyad is sufficient for catalysis, particularly when the substrate itself provides the nucleophilic group.
Quantitative Data on the this compound Catalytic Dyad
Quantitative analysis of the this compound dyad is essential for understanding its contribution to catalysis. This is often achieved by comparing the kinetic and physicochemical properties of the wild-type enzyme with mutants in which the dyad residues have been replaced.
Kinetic Parameters
Site-directed mutagenesis studies on Bovine Pancreatic Ribonuclease A (RNase A), a classic model for the this compound dyad (His119-Asp121), have provided valuable insights into the role of Asp121.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Reduction in kcat/Km |
| RNase A (Wild-Type) | Uridylyl(3′→5′)adenosine | 1.4 x 10³ | 0.61 | 2.3 x 10⁶ | - |
| D121N RNase A | Uridylyl(3′→5′)adenosine | - | - | 2.3 x 10⁵ | 10 |
| D121A RNase A | Uridylyl(3′→5′)adenosine | - | - | 2.3 x 10⁴ | 100 |
| RNase A (Wild-Type) | Uridine 2′,3′-cyclic phosphate | 3.5 | 7.1 | 4.9 x 10² | - |
| D121N RNase A | Uridine 2′,3′-cyclic phosphate | 1.1 | 7.1 | 1.5 x 10² | 3.3 |
| D121A RNase A | Uridine 2′,3′-cyclic phosphate | 0.35 | 7.1 | 4.9 x 10¹ | 10 |
Data from Schultz, L. W., Quirk, D. J., & Raines, R. T. (1998). Biochemistry, 37(25), 8886-8898.[2]
Physicochemical Properties: pKa Values
The pKa of the histidine residue in the dyad is a critical determinant of its catalytic efficiency. NMR spectroscopy is a powerful tool for measuring the pKa values of individual histidine residues in a protein.
| Enzyme | Histidine Residue | pKa (Unliganded) | pKa (with 3'-UMP) |
| RNase A (Wild-Type) | His12 | 5.86 | 7.36 |
| His119 | 6.25 | 7.85 | |
| D121N RNase A | His12 | 6.02 | 7.57 |
| His119 | 6.14 | 7.49 | |
| D121A RNase A | His12 | 6.00 | 7.71 |
| His119 | 6.14 | 6.88 |
Data from Quirk, D. J., & Raines, R. T. (1999). Biophysical journal, 76(3), 1571–1579.[3][4]
Structural Data: Bond Lengths
High-resolution X-ray crystallography provides precise measurements of the distances between atoms in the catalytic dyad. These distances can change depending on the ionization state of the residues and the presence of bound ligands.
| Enzyme | PDB ID | Residue 1 | Residue 2 | Atom 1 | Atom 2 | Distance (Å) |
| RNase A (Wild-Type) | 7RSA | HIS 119 | ASP 121 | NE2 | OD1 | 2.78 |
| D121N RNase A | 1RNF | HIS 119 | ASN 121 | NE2 | OD1 | 3.01 |
| D121A RNase A | 1RNG | HIS 119 | ALA 121 | NE2 | - | - |
Distances were measured from the indicated PDB files.
Experimental Protocols
The characterization of a this compound catalytic dyad relies on a combination of molecular biology, biochemical, and biophysical techniques.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to replace the histidine or aspartate residues of the dyad with other amino acids to assess their importance in catalysis and protein stability.[5]
Protocol: Site-Directed Mutagenesis of RNase A (Asp121 to Asn/Ala)
-
Primer Design: Design mutagenic primers containing the desired codon change for Asp121 (GAC) to Asn (AAC) or Ala (GCC). The primers should be 25-45 bases in length with the mutation in the center and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type RNase A gene as a template. The reaction mixture typically contains:
-
5-50 ng of template DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling: Use a thermocycler with the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Enzyme Kinetics Assay
Enzyme kinetics assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes.[6]
Protocol: Spectrophotometric Assay for RNase A Activity
-
Reagent Preparation:
-
Assay Buffer: 0.1 M MES-NaOH, pH 6.0, containing 0.1 M NaCl.
-
Substrate Stock Solution: Prepare a stock solution of uridylyl(3′→5′)adenosine (UpA) in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate a UV-Vis spectrophotometer to 25°C.
-
In a quartz cuvette, add the assay buffer and the substrate to the desired final concentration (typically spanning a range around the expected Km).
-
Initiate the reaction by adding a small volume of a stock solution of the purified wild-type or mutant RNase A.
-
Monitor the increase in absorbance at 286 nm, which corresponds to the cleavage of the phosphodiester bond of UpA.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.
-
X-ray Crystallography
X-ray crystallography is employed to determine the three-dimensional structure of the wild-type and mutant enzymes, providing atomic-level details of the catalytic dyad.[7]
Protocol: Crystallization and Structure Determination of RNase A Variants
-
Protein Purification and Crystallization:
-
Express and purify the wild-type and mutant RNase A proteins.
-
Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts. For RNase A variants, crystals have been obtained using 2-methyl-2,4-pentanediol (MPD) as the precipitant.[3]
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam.
-
Collect diffraction data using an X-ray detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the reflection intensities.
-
Solve the phase problem using molecular replacement with a known structure of RNase A as the search model.
-
Build and refine the atomic model against the experimental data using crystallographic software.
-
NMR Spectroscopy for pKa Determination
NMR spectroscopy can be used to determine the pKa values of individual histidine residues by monitoring the pH-dependent chemical shifts of their imidazole ring protons.[8][9]
Protocol: 1H-NMR for Histidine pKa Determination in RNase A
-
Sample Preparation:
-
Prepare a series of samples of the purified protein (wild-type or mutant) in a D₂O-based buffer at different pD values (the pH meter reading in D₂O).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional ¹H-NMR spectra for each sample at a constant temperature.
-
-
Data Analysis:
-
Identify the resonances corresponding to the C2-H protons of the histidine residues.
-
Plot the chemical shift of each histidine C2-H resonance as a function of pD.
-
Fit the titration curves to the Henderson-Hasselbalch equation to determine the pKa for each histidine residue.
-
Visualizations of Core Concepts and Workflows
Catalytic Mechanism of the this compound Dyad
Caption: General catalytic mechanism of the this compound dyad.
Experimental Workflow for Characterizing a this compound Dyad
References
- 1. This compound phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. His...Asp catalytic dyad of ribonuclease A: structure and function of the wild-type, D121N, and D121A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signal transduction via a monomeric histidine phosphotransfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site directed mutagenesis: a tool for enzyme mechanism dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histidine kinase - Wikipedia [en.wikipedia.org]
- 8. Nuclear magnetic resonance titration curves of histidine ring protons. Conformational transition affecting three of the histidine residues of ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine pKa Measurement Using NMR [andrew.cmu.edu]
An In-depth Technical Guide to the His-Asp Phosphorelay System: Core Mechanisms and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Histidine-Aspartate (His-Asp) phosphorelay system is a ubiquitous signal transduction mechanism found in bacteria, archaea, fungi, and plants, but notably absent in animals, making it a compelling target for novel drug development.[1] This guide provides a comprehensive overview of the core principles of this compound phosphorelay, detailed experimental protocols for its study, and quantitative data from key model systems.
Core Concepts of the this compound Phosphorelay System
The this compound phosphorelay is a signaling cascade that transmits environmental or cellular information through a series of phosphorylation events. The fundamental mechanism involves the transfer of a phosphoryl group from a conserved histidine (His) residue on a sensor protein to a conserved aspartate (Asp) residue on a response regulator protein.[2] This can occur in a simple two-component system or a more complex multi-step phosphorelay.
1.1. Two-Component Systems (TCS)
The simplest form of this signaling is the two-component system, prevalent in bacteria. It consists of:
-
Sensor Histidine Kinase (HK): A transmembrane or cytoplasmic protein that senses a specific stimulus. Upon activation, the HK autophosphorylates on a conserved histidine residue within its transmitter domain, using ATP as the phosphate (B84403) donor.[3]
-
Response Regulator (RR): A cytoplasmic protein that receives the phosphoryl group from the activated HK onto a conserved aspartate residue in its receiver domain. Phosphorylation typically activates an effector domain on the RR, which then mediates a cellular response, often through changes in gene expression.[2]
1.2. Multi-step Phosphorelay Systems
Eukaryotic systems and some bacteria employ a more intricate multi-step phosphorelay, which introduces an intermediate component:
-
Hybrid Histidine Kinase: These are often receptor-like kinases that contain both a histidine kinase domain and a receiver domain within the same polypeptide.[3]
-
Histidine Phosphotransfer (HPt) Protein: A small, diffusible protein that acts as a phosphate shuttle. It accepts a phosphoryl group from the receiver domain of the hybrid HK on a conserved histidine residue and transfers it to the final response regulator.[3]
-
Response Regulator (RR): Similar to the TCS, the final RR receives the phosphoryl group on an aspartate residue, leading to a cellular response.
The multi-step phosphorelay follows a His→Asp→His→Asp phosphorylation sequence, allowing for more complex regulation and signal integration.[3]
Key Signaling Pathways: Examples and Visualizations
2.1. Bacterial Chemotaxis
The chemotaxis pathway in Escherichia coli is a classic example of a this compound phosphorelay that controls cell motility in response to chemical gradients.
Caption: Bacterial chemotaxis this compound phosphorelay pathway.
2.2. Yeast Osmoregulation
The High Osmolarity Glycerol (HOG) pathway in Saccharomyces cerevisiae is a well-characterized multi-step phosphorelay that responds to osmotic stress.
Caption: Yeast osmoregulation (HOG) pathway.
2.3. Arabidopsis Cytokinin Signaling
Cytokinin signaling in Arabidopsis thaliana regulates numerous aspects of plant growth and development through a multi-step phosphorelay.
Caption: Arabidopsis cytokinin signaling pathway.
Quantitative Data Presentation
The kinetics of phosphotransfer and the affinities of protein-protein interactions are critical for understanding the dynamics and specificity of this compound phosphorelay systems. The following tables summarize key quantitative data from well-studied systems.
| System Component | Parameter | Value | Organism | Reference |
| Bacterial Chemotaxis (CheA-CheY) | ||||
| CheA-CheY | Km | 6.5 ± 2 µM | E. coli | [1] |
| CheA-CheY | kcat (phosphotransfer) | ~750 s-1 | E. coli | [4] |
| CheA-CheY | kcat/Km | ~108 M-1s-1 | E. coli | [4] |
| CheY-P | Half-life | a few seconds | E. coli | [5] |
| Yeast Osmoregulation (Sln1-Ypd1-Ssk1) | ||||
| Sln1-R1~P • Ypd1 | Kd | 1.4 µM | S. cerevisiae | [6] |
| Sln1-R1~P to Ypd1 | kfwd | 29 s-1 | S. cerevisiae | [6] |
| Ypd1~P to Ssk1-R2 | kfwd | 160 s-1 | S. cerevisiae | [6] |
| Ssk1-P | Half-life (in presence of Ypd1) | > 40 hours | S. cerevisiae | [7] |
| Ssk1-P | Half-life (without Ypd1) | 13 minutes | S. cerevisiae | [7] |
| Arabidopsis Cytokinin Signaling | ||||
| AHK2 CHASE domain - isopentenyladenine | KD | 1.4 nM | A. thaliana | [8] |
| AHK2 CHASE domain - trans-zeatin | KD | 4.0 nM | A. thaliana | [8] |
| AHK Receptors - Cytokinins | Kd | 1-8 nM | A. thaliana | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study and characterization of this compound phosphorelay systems. The following are protocols for key experiments.
4.1. In Vitro Phosphotransfer Assay
This assay directly measures the transfer of a phosphoryl group from a donor protein (e.g., HK or HPt) to an acceptor protein (e.g., HPt or RR).
Caption: Workflow for an in vitro phosphotransfer assay.
Methodology:
-
Autophosphorylation of the Donor Protein:
-
Incubate the purified donor protein (e.g., 2 µM of His-kinase) in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).
-
Initiate the reaction by adding [γ-32P]ATP to a final concentration of approximately 1 µM.
-
Incubate at room temperature or 30°C for a time sufficient for autophosphorylation (e.g., 1 hour).
-
Remove excess [γ-32P]ATP using a desalting column.
-
-
Phosphotransfer Reaction:
-
Mix the radiolabeled donor protein with the purified acceptor protein in a reaction buffer. A typical molar ratio is 1:5 (donor:acceptor).
-
Incubate the reaction at the desired temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), remove aliquots of the reaction mixture.
-
Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the intensity of the radiolabeled bands corresponding to the donor and acceptor proteins to determine the rate of phosphotransfer.
-
4.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction between phosphorelay components.
Methodology:
-
Sample Preparation:
-
Express and purify the interacting proteins (e.g., HK and RR, or HPt and RR).
-
Dialyze both proteins extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2.
-
Determine the protein concentrations accurately. Typical starting concentrations are 10-50 µM for the protein in the sample cell and 100-500 µM for the protein in the syringe.[10]
-
-
ITC Experiment:
-
Load the protein with the lower concentration into the sample cell of the calorimeter.
-
Load the protein with the higher concentration into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the syringe solution into the sample cell.
-
-
Data Analysis:
-
The heat released or absorbed during each injection is measured.
-
The resulting data are plotted as heat change per injection versus the molar ratio of the two proteins.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.
-
4.3. Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method to identify protein-protein interactions in vivo.
Methodology:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., a histidine kinase) into a vector containing a DNA-binding domain (DB) of a transcription factor (e.g., GAL4-DB).
-
Clone the coding sequence of the "prey" protein (e.g., a response regulator or HPt protein) into a vector containing an activation domain (AD) of the transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DNA-binding domain.
-
-
Interaction Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine).
-
If the bait and prey proteins interact, the DB and AD are brought into proximity, reconstituting a functional transcription factor.
-
This reconstituted transcription factor activates the expression of the reporter genes, allowing the yeast to grow on the selective media and/or exhibit a color change (in the case of lacZ).
-
-
Confirmation of Interactions:
-
Positive interactions should be confirmed by re-testing and performing control experiments to rule out auto-activation by the bait protein.
-
Role in Drug Development
The absence of this compound phosphorelay systems in animals makes them attractive targets for the development of novel antimicrobial and antifungal agents.[1] Inhibitors targeting the ATP-binding site of histidine kinases or the protein-protein interaction interfaces could disrupt essential signaling pathways in pathogens, leading to growth inhibition or virulence attenuation. High-throughput screening assays based on the experimental protocols described herein are instrumental in the discovery and characterization of such inhibitors.
Conclusion
The this compound phosphorelay system represents a fundamental and versatile mechanism of signal transduction across multiple kingdoms of life. A thorough understanding of its core components, pathway architectures, and quantitative dynamics is essential for researchers in molecular biology, microbiology, and plant science. The detailed experimental protocols provided in this guide offer a practical framework for investigating these complex signaling networks, with significant implications for both fundamental research and the development of novel therapeutic strategies.
References
- 1. Kinetic characterization of phosphotransfer between CheA and CheY in the bacterial chemotaxis signal transduction pathway [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast HOG1 MAP kinase cascade is regulated by a multistep phosphorelay mechanism in the SLN1-YPD1-SSK1 "two-component" osmosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Journey from Two-Step to Multi-Step Phosphorelay Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Unveiling of a Catalytic Masterpiece: A Technical Guide to the Discovery of the Ser-His-Asp Triad
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pivotal discovery of the Ser-His-Asp catalytic triad (B1167595), a cornerstone of modern enzymology and a critical target in drug development. We will explore the key experiments that unraveled the intricate mechanism of this powerful catalytic motif, present the quantitative data that underpins our understanding, and provide detailed protocols for replicating these landmark studies.
Introduction: The Enigma of Serine Proteases
Serine proteases, a ubiquitous class of enzymes, are fundamental to a vast array of biological processes, from digestion to blood coagulation.[1] Their remarkable efficiency in cleaving peptide bonds, a reaction that is kinetically stable under physiological conditions, posed a significant scientific puzzle for decades. The quest to understand their catalytic power led to the identification of a highly conserved triad of amino acid residues at the active site: a serine (Ser), a histidine (His), and an aspartic acid (Asp).[2] This guide will illuminate the experimental journey that led to the characterization of this elegant and efficient catalytic machine.
Foundational Experiments: Deciphering the Catalytic Trio
The discovery of the Ser-His-Asp catalytic triad was not a single event but rather the culmination of evidence from several key experimental approaches: affinity labeling, X-ray crystallography, and site-directed mutagenesis.
Affinity Labeling: Pinpointing the Key Players
Affinity labeling was instrumental in identifying the nucleophilic serine and a crucial histidine residue within the active site of chymotrypsin (B1334515), a model serine protease. These experiments utilized reactive chemical probes that specifically and covalently bind to active site residues, thereby inactivating the enzyme and "tagging" the key players for subsequent identification.
A. Inactivation with Diisopropyl Fluorophosphate (B79755) (DFP)
-
Enzyme Preparation: Prepare a stock solution of bovine α-chymotrypsin (e.g., 1 mg/mL) in a suitable buffer, such as 0.1 M Tris-HCl, pH 7.5.
-
Inhibitor Preparation: Prepare a stock solution of diisopropyl fluorophosphate (DFP) in isopropanol. Caution: DFP is a potent neurotoxin and must be handled with extreme care in a well-ventilated fume hood.
-
Inactivation Reaction: Add a molar excess of DFP to the chymotrypsin solution. A typical ratio is 1 mole of DFP to 27,000 g of chymotrypsin for near-total inhibition.[3]
-
Incubation: Incubate the reaction mixture at room temperature (approximately 20-25°C) overnight.[3]
-
Activity Assay: Monitor the loss of chymotrypsin activity over time using a suitable substrate assay (e.g., hydrolysis of N-benzoyl-L-tyrosine ethyl ester, BTEE).
-
Identification of Labeled Residue: After complete inactivation, the enzyme is subjected to acid hydrolysis to break it down into its constituent amino acids. The DFP-labeled amino acid can then be identified using chromatography and comparison to known standards. This process revealed that DFP specifically modifies a single serine residue, Ser-195.[4][5][6]
B. Inactivation with N-tosyl-L-phenylalanine chloromethyl ketone (TPCK)
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of α-chymotrypsin as described above. Prepare a stock solution of TPCK in a suitable organic solvent like methanol (B129727) or ethanol.
-
Inactivation Reaction: Add TPCK to the chymotrypsin solution. TPCK is a substrate analog and will specifically bind to the active site.
-
Incubation: Incubate the mixture at a controlled pH (typically around 7.0-8.0) and temperature (25°C).[7]
-
Monitoring Inactivation: Measure the decrease in enzymatic activity over time.
-
Identification of Labeled Residue: Following inactivation, the modified enzyme is analyzed to identify the labeled amino acid. TPCK was found to specifically alkylate the N-3 position of the imidazole (B134444) ring of His-57.[7][8]
X-ray Crystallography: Visualizing the Triad in 3D
The groundbreaking work of David Blow and his colleagues in the 1960s provided the first three-dimensional structure of chymotrypsin, revealing the precise spatial arrangement of the catalytic residues. This structural data was crucial in formulating the "charge-relay" mechanism.
-
Protein Purification: Purify bovine α-chymotrypsin to homogeneity using standard chromatographic techniques.[9]
-
Crystallization:
-
Prepare a concentrated solution of the purified chymotrypsin.
-
Use the hanging drop vapor diffusion method. A drop containing the protein solution is equilibrated against a larger reservoir of a precipitant solution (e.g., ammonium (B1175870) sulfate (B86663) at a specific concentration and pH).
-
Allow crystals to grow over several days to weeks at a constant temperature (e.g., 16°C).[10]
-
-
Data Collection:
-
Mount a single, well-formed crystal in a cryo-stream to protect it from radiation damage.
-
Expose the crystal to a high-intensity X-ray beam from a synchrotron source.
-
Collect the diffraction pattern on a detector as the crystal is rotated.[10]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted X-ray spots.
-
Use molecular replacement, with a known homologous structure as a search model, to solve the phase problem.
-
Build an initial atomic model of the protein into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.[10]
-
The resulting high-resolution structure revealed that the side chains of Ser-195, His-57, and Asp-102 are in close proximity within the active site, forming a hydrogen-bonded network.
Site-Directed Mutagenesis: Probing the Function of Each Residue
The advent of recombinant DNA technology enabled researchers to specifically alter individual amino acids within a protein and assess the functional consequences. Site-directed mutagenesis studies on serine proteases provided definitive evidence for the essential role of each member of the catalytic triad.
-
Gene Cloning and Mutagenesis:
-
Clone the gene for chymotrypsin (or a related serine protease) into an expression vector.
-
Use a PCR-based site-directed mutagenesis kit to introduce specific mutations (e.g., replacing Ser-195, His-57, or Asp-102 with a non-catalytic residue like alanine).[11][12] Design primers containing the desired mutation.
-
Perform PCR to amplify the entire plasmid containing the mutated gene.
-
Digest the parental, non-mutated plasmid with a methylation-sensitive restriction enzyme (e.g., DpnI).[12]
-
Transform the mutated plasmid into a suitable bacterial host (e.g., E. coli) for propagation.[4]
-
-
Protein Expression and Purification:
-
Kinetic Analysis:
-
Determine the kinetic parameters (kcat and Km) of the wild-type and mutant enzymes using a spectrophotometric assay with a suitable substrate (e.g., N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide).
-
Measure the initial rate of substrate hydrolysis at various substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat from the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.[15]
-
Quantitative Data: The Impact of the Triad on Catalysis
The following tables summarize the quantitative data from key experiments that highlight the importance of the Ser-His-Asp catalytic triad.
Table 1: Kinetic Parameters of Wild-Type Chymotrypsin for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-Acetyl-L-tryptophan methyl ester | - | - | 8 x 105 |
| N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | - | - | 3.5 x 107 |
| N-Acetyl-L-tryptophan p-nitroanilide | - | - | 300 |
| N-Acetyl-L-tyrosine anilides | Independent of leaving group pKa | Independent of leaving group pKa | - |
Data compiled from multiple sources.[2][16]
Table 2: Effect of pH on the Kinetic Parameters of Chymotrypsin
| pH | kcat | Km | kcat/Km |
| 6 to 7 | Rapidly Increases | - | - |
| >7 | Constant | - | - |
| 8 | - | - | Maximum Value |
| 8 to 10 | - | Rapidly Increases | - |
Qualitative trends compiled from available data.[10][17]
Table 3: Effect of Site-Directed Mutagenesis on Trypsin Activity (a Chymotrypsin Homolog)
| Mutation | Relative Activity |
| Asp102 -> Asn | 1/10,000 |
This data for trypsin, a close homolog of chymotrypsin, demonstrates the critical role of the aspartate residue.[18]
Visualizing the Process: Workflows and Mechanisms
Diagram 1: Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis and kinetic analysis.
Diagram 2: The Catalytic Mechanism of the Ser-His-Asp Triad
Caption: The two-step catalytic mechanism of serine proteases.
The Charge-Relay System: A Symphony of Interactions
The catalytic triad functions as a sophisticated "charge-relay" system.[2] The negatively charged Asp-102 orients the imidazole ring of His-57 and increases the basicity of its N-3 nitrogen. This allows His-57 to act as a general base, abstracting a proton from the hydroxyl group of Ser-195. This proton abstraction dramatically increases the nucleophilicity of the serine oxygen, transforming it into a potent alkoxide ion. This activated serine then launches a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. The now-protonated His-57 then acts as a general acid, donating a proton to the nitrogen of the leaving group, facilitating the cleavage of the peptide bond and the formation of an acyl-enzyme intermediate. In the second phase of the reaction, a water molecule enters the active site, and the process is essentially reversed to hydrolyze the acyl-enzyme intermediate and regenerate the free enzyme.
Significance in Drug Development
The profound understanding of the Ser-His-Asp catalytic triad has been a boon for rational drug design. Many serine proteases are implicated in disease states, making them attractive therapeutic targets. For example, inhibitors of thrombin, a serine protease crucial for blood clotting, are used as anticoagulants. Similarly, inhibitors of viral serine proteases, such as the hepatitis C virus NS3/4A protease, are effective antiviral drugs. The detailed structural and mechanistic knowledge of the catalytic triad allows for the design of highly specific and potent inhibitors that can fit into the active site and disrupt the catalytic process.
Conclusion
The discovery of the Ser-His-Asp catalytic triad stands as a testament to the power of interdisciplinary scientific inquiry. The convergence of evidence from chemical modification, protein crystallography, and molecular biology painted a detailed picture of one of nature's most elegant catalytic solutions. This knowledge not only deepened our fundamental understanding of enzyme function but also paved the way for the development of life-saving therapeutics. The ongoing study of this remarkable catalytic motif continues to inspire new avenues of research in enzymology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the proteinase and esterase activities of trypsin and chymotrypsin by diisopropyl fluorophosphate; crystallization of inhibited chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of inhibition of chymotrypsin by diisopropyl fluorophosphate; introduction of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of inhibition of chymotrypsin by diisopropyl fluorophosphate. II. Introduction of isopropyl and elimination of fluorine as hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Solved The catalytic efficiency of many enzymes depends on | Chegg.com [chegg.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Purification, cDNA cloning, and recombinant expression of chymotrypsin C from porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-directed mutagenesis to identify key residues in structure-function relationship of winged bean chymotrypsin-trypsin inhibitor and 3-D structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pnas.org [pnas.org]
- 17. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of specificity and catalysis in trypsin by structural analysis of site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Catalysis: An In-depth Technical Guide to Histidine-Aspartate Interactions in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of amino acid residues within an enzyme's active site is fundamental to its catalytic power. Among the most crucial and well-studied of these interactions is the partnership between histidine and aspartate residues. This technical guide provides a comprehensive exploration of the His-Asp catalytic dyad, a cornerstone of enzymatic function, offering insights into its mechanistic underpinnings, experimental investigation, and its significance as a target for therapeutic intervention.
The Catalytic Dyad: A Symphony of Proton Transfer
The this compound interaction is most famously exemplified in the catalytic triad (B1167595) of serine proteases, such as chymotrypsin (B1334515) and trypsin, where it works in concert with a serine residue (Ser-His-Asp). However, the this compound dyad is also a key catalytic motif in its own right in a variety of other enzyme classes.
The fundamental role of the this compound dyad lies in its ability to act as a proton shuttle, facilitating nucleophilic catalysis. The aspartate residue, with its negatively charged carboxylate side chain, acts as a general base, abstracting a proton from the imidazole (B134444) ring of the histidine. This electrostatic interaction significantly increases the basicity of the histidine's other nitrogen atom, transforming it into a potent proton acceptor.[1][2] This "activated" histidine is then capable of abstracting a proton from a nearby nucleophilic residue (like serine or cysteine) or a water molecule, thereby increasing its nucleophilicity and priming it for attack on the substrate.[3]
The interaction can be summarized in the following key steps:
-
Polarization: The carboxylate group of the aspartate residue polarizes the imidazole ring of the histidine through a hydrogen bond.
-
Increased Basicity: This polarization increases the pKa of the histidine's imidazole nitrogen, making it a stronger base.[2]
-
Proton Abstraction: The activated histidine abstracts a proton from a nucleophilic species (e.g., serine, cysteine, or water).
-
Nucleophilic Attack: The now highly nucleophilic species attacks the electrophilic center of the substrate.
This charge-relay system effectively lowers the activation energy of the reaction, dramatically accelerating the rate of catalysis.
Quantitative Insights into the this compound Interaction
The subtle interplay of pKa values and reaction kinetics underscores the importance of the this compound interaction. Site-directed mutagenesis studies, where either the histidine or aspartate is replaced with a non-functional amino acid (e.g., alanine), have been instrumental in quantifying their contributions to catalysis.
Perturbation of pKa Values
The pKa of an ionizable residue is highly sensitive to its microenvironment. The proximity of the negatively charged aspartate residue significantly influences the pKa of the histidine's imidazole ring.
| Enzyme | Residue | Wild-Type pKa | Mutant (e.g., Asp -> Asn/Ala) pKa | Change in pKa | Reference(s) |
| Bovine Pancreatic Ribonuclease A | His119 | ~6.2 | ~6.09 (D121A) | -0.11 | [4] |
| Bovine Trypsin | Asp102 | 6.8 | - | - | [5] |
| Chymotrypsin | His57 | ~7.5 | - | - | [6] |
Note: pKa values can vary depending on experimental conditions such as pH, temperature, and ionic strength. The data presented here are representative values from the cited literature.
Impact on Enzyme Kinetics
The removal of the this compound interaction through mutagenesis typically leads to a dramatic decrease in catalytic efficiency (kcat/Km), primarily due to a reduction in the catalytic rate (kcat).
| Enzyme | Mutation | Substrate | kcat (s⁻¹) Wild-Type | kcat (s⁻¹) Mutant | Km (mM) Wild-Type | Km (mM) Mutant | kcat/Km (M⁻¹s⁻¹) Wild-Type | kcat/Km (M⁻¹s⁻¹) Mutant | Reference(s) |
| D-amino acid transaminase | K145Q | D-Alanine | - | - | 10-100 fold higher | - | 10³ fold higher | - | [7] |
| Bovine Pancreatic Ribonuclease A | D121N | Uridylyl(3′→5′)adenosine | - | 10¹-fold decrease | - | - | 10¹-fold decrease | - | [8] |
| Bovine Pancreatic Ribonuclease A | D121A | Uridylyl(3′→5′)adenosine | - | 10²-fold decrease | - | - | 10²-fold decrease | - | [8] |
Note: This table provides a qualitative and quantitative summary based on available data. Direct numerical comparisons can be challenging due to variations in experimental setups.
Diverse Roles in the Enzymatic World
While the Ser-His-Asp triad in serine proteases is the most renowned example, the this compound dyad is a versatile catalytic motif found in a wide array of enzymes, each with a unique substrate and mechanism.
Haloalkane Dehalogenases
These enzymes detoxify halogenated environmental pollutants. Their active site features a catalytic triad of Asp-His-Asp or Asp-His-Glu.[9] The reaction proceeds through a two-step mechanism involving a covalent ester intermediate.[10][11] The this compound/Glu dyad activates a water molecule for the hydrolysis of this intermediate.[12]
Phospholipase A2 (PLA2)
This family of enzymes hydrolyzes the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids. Secreted PLA2s (sPLA2s) utilize a this compound catalytic dyad and a calcium ion for catalysis.[13][14] The this compound dyad activates a water molecule, which then attacks the ester carbonyl.[15]
Experimental Investigation of the this compound Dyad
A multi-faceted approach combining biochemical, biophysical, and structural techniques is essential for a comprehensive understanding of the this compound interaction.
Site-Directed Mutagenesis
This powerful technique allows for the targeted replacement of the histidine or aspartate residues to assess their individual contributions to catalysis.
Detailed Methodology for QuikChange Site-Directed Mutagenesis:
-
Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
Ensure at least 10-15 bases of correct sequence on both sides of the mutation.
-
The primers must terminate in at least one G or C base.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
A typical thermal cycling program is as follows:
-
Initial denaturation: 95°C for 1 minute.
-
18-30 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion:
-
Add the DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue supercompetent cells).
-
Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Logical Workflow for Site-Directed Mutagenesis:
Caption: A streamlined workflow for performing site-directed mutagenesis.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structures of the enzyme, allowing for the direct visualization of the this compound interaction and its geometry in the active site.
Detailed Methodology for Protein X-ray Crystallography:
-
Protein Expression and Purification:
-
Overexpress the protein of interest in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the protein to homogeneity (>95%) using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
Data Collection:
-
Mount a single crystal and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a series of diffraction images as the crystal is rotated.[19]
-
-
Data Processing and Structure Solution:
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the "phase problem" using methods such as molecular replacement, multiple isomorphous replacement (MIR), or multi-wavelength anomalous dispersion (MAD).
-
Calculate an electron density map.
-
-
Model Building and Refinement:
-
Build an atomic model of the protein into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with known geometric parameters.[20]
-
-
Validation:
-
Assess the quality of the final model using various validation tools to check for geometric correctness and agreement with the experimental data.
-
Experimental Workflow for X-ray Crystallography:
Caption: Key stages in determining a protein structure via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of enzymes in solution, providing information that is complementary to the static picture from X-ray crystallography.
Practical Guide to Solution NMR for Studying Enzyme-Ligand Interactions:
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the protein, typically labeled with ¹⁵N and/or ¹³C isotopes.
-
The protein should be in a suitable buffer at a specific pH and temperature.
-
-
Data Acquisition:
-
Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, which provides a "fingerprint" of the protein with one peak for each backbone amide.
-
For studying interactions, titrate a ligand into the protein sample and record spectra at different ligand concentrations.
-
-
Chemical Shift Perturbation (CSP) Mapping:
-
Analyze the changes in the chemical shifts of the protein's NMR signals upon ligand binding.
-
Residues with significant chemical shift changes are likely to be in or near the binding site.
-
-
Relaxation Experiments:
-
Structure Determination:
-
For smaller proteins, a full 3D structure can be determined in solution using a combination of multidimensional NMR experiments to obtain distance and dihedral angle restraints.
-
Signaling Pathway for NMR-based Ligand Binding Analysis:
Caption: A workflow for identifying ligand binding sites using solution NMR.
The this compound Dyad as a Target for Drug Design
The critical role of the this compound interaction in catalysis makes it an attractive target for the development of enzyme inhibitors. By disrupting this interaction, the catalytic activity of the enzyme can be effectively blocked.
Serine Protease Inhibitors
A major strategy in the design of serine protease inhibitors is to develop compounds that form a covalent bond with the active site serine. The reactivity of this serine is, of course, dependent on the this compound dyad. Many inhibitors are designed to mimic the transition state of the substrate, thereby binding tightly to the active site.
Case Study: HCV NS3/4A Protease Inhibitors - Boceprevir (B1684563) and Telaprevir (B1684684)
The hepatitis C virus (HCV) NS3/4A protease is a serine protease that is essential for viral replication. Boceprevir and Telaprevir are first-generation direct-acting antivirals that target this enzyme.[23] Both are peptidomimetic α-ketoamide inhibitors that form a reversible covalent bond with the catalytic serine residue.[24] The design of these drugs was heavily reliant on structure-based drug design, utilizing X-ray crystal structures of the protease to optimize the inhibitor's fit within the active site and its interaction with the catalytic triad.[25]
Mechanism of Action of Boceprevir/Telaprevir:
Caption: Simplified mechanism of HCV NS3/4A protease inhibition.
Conclusion
The this compound catalytic dyad is a testament to the elegance and efficiency of nature's catalysts. Its fundamental role in proton transfer and nucleophile activation is a recurring theme across a diverse range of enzymes. A thorough understanding of this interaction, gained through a combination of kinetic, structural, and computational studies, is not only crucial for deciphering the intricacies of enzyme mechanism but also provides a rational basis for the design of novel therapeutics. As our experimental and computational tools continue to evolve, so too will our appreciation for the subtle yet profound influence of the this compound partnership in the world of enzymology.
References
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. medium.com [medium.com]
- 4. raineslab.com [raineslab.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 10. scispace.com [scispace.com]
- 11. Crystallographic analysis of the catalytic mechanism of haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Robust Prediction of Enzyme Variant Kinetics with RealKcat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Cellular Communication: An In-depth Technical Guide to the His-Asp Proton Transfer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Histidine-Aspartate (His-Asp) proton transfer is a fundamental biochemical mechanism underpinning a vast array of cellular processes, from enzymatic catalysis to intricate signal transduction networks. This pivotal interaction, characterized by the transfer of a proton between the imidazole (B134444) side chain of a histidine residue and the carboxylate side chain of an aspartate residue, serves as a molecular switch that modulates protein function and propagates cellular signals. This technical guide provides a comprehensive exploration of the core principles of this compound proton transfer, detailing the underlying chemistry, the experimental methodologies used to investigate it, and its critical roles in biological systems.
The Core Mechanism: A Tale of Two Residues
At its heart, the this compound proton transfer is a reversible acid-base reaction. The pKa of the histidine side chain, typically around 6.0-7.0 in a protein environment, allows it to act as both a proton donor and acceptor at physiological pH.[1][2] The aspartate side chain, with a pKa of approximately 3.9, generally exists in its deprotonated, negatively charged carboxylate form.[1] The proximity and orientation of these two residues within a protein's three-dimensional structure are critical for facilitating proton transfer.
The local microenvironment, including the polarity of the active site and the presence of other charged or polar residues, can significantly influence the pKa values of both the histidine and aspartate, thereby modulating the thermodynamics and kinetics of proton transfer.[3] In some instances, the hydrogen bond between the histidine and aspartate can be exceptionally short and strong, forming what is known as a low-barrier hydrogen bond (LBHB). In an LBHB, the proton is shared almost equally between the two residues, a state that is thought to be particularly important in stabilizing transition states during enzymatic catalysis.
This compound Proton Transfer in Action: Key Biological Roles
The this compound proton transfer mechanism is a recurring motif in a diverse range of protein families, where it plays distinct but equally vital roles.
Catalytic Triad (B1167595) in Serine Proteases:
In the active site of serine proteases, a catalytic triad composed of serine, histidine, and aspartate work in concert to hydrolyze peptide bonds.[2][4][5][6] The this compound pair functions as a proton shuttle. The aspartate residue hydrogen bonds to the histidine, increasing the basicity of the histidine's imidazole ring.[6] This allows the histidine to accept a proton from the serine's hydroxyl group, activating the serine as a potent nucleophile.[5] The activated serine then attacks the carbonyl carbon of the substrate's peptide bond, initiating the cleavage reaction.[4]
Two-Component Signal Transduction Systems:
Two-component systems are a primary mechanism for signal transduction in bacteria and are also found in plants, fungi, and protists.[7][8][9][10][11] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[8] Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator.[7] This phosphorylation event activates the response regulator, often a transcription factor, which then mediates a cellular response. The this compound phosphotransfer is a key step in relaying the signal from the sensor to the effector protein.
Quantitative Analysis of this compound Proton Transfer
The efficiency and nature of this compound proton transfer can be quantified through various parameters, which are crucial for understanding enzyme kinetics and signal transduction dynamics.
| Parameter | Description | Typical Values/Observations | References |
| pKa of Histidine | The pH at which the imidazole side chain is 50% protonated. Highly sensitive to the local protein environment. | 6.0 - 8.0 in enzyme active sites. Can be significantly shifted from the solution value of ~6.5. | [1][12] |
| pKa of Aspartate | The pH at which the carboxylate side chain is 50% protonated. Generally less variable than histidine's pKa within proteins. | 3.5 - 4.5 in most protein environments. | [1][13][14] |
| Proton Transfer Rate | The speed at which the proton moves between the histidine and aspartate residues. | Can be extremely fast, often diffusion-limited. In some enzymatic reactions, this step is part of the rate-determining step. | [15] |
| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). A KIE greater than 1 indicates that C-H bond breaking is part of the rate-determining step. | For proton transfers, primary KIEs (kH/kD) are typically in the range of 2-7. Unusually large KIEs may suggest quantum tunneling. | [16][17][18][19][20][21] |
| Low-Barrier Hydrogen Bond (LBHB) Distance | The distance between the donor and acceptor atoms in a hydrogen bond. | LBHBs are characterized by very short distances, typically < 2.5 Å between the N of histidine and O of aspartate. |
Experimental Methodologies for Studying this compound Proton Transfer
A multi-faceted approach employing a combination of biophysical, biochemical, and computational techniques is necessary to fully elucidate the mechanism of this compound proton transfer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the protonation states of individual residues and the kinetics of proton transfer in real-time.
Detailed Methodology for NMR Kinetic Assay:
-
Protein Expression and Purification: Express and purify the protein of interest to >95% homogeneity. If necessary, isotopically label the protein with 15N and/or 13C for more detailed structural and dynamic studies.
-
Sample Preparation: Prepare the NMR sample by dissolving the purified protein in a suitable buffer containing a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing and quantification. The buffer should be chosen to maintain protein stability across the desired pH range. A typical sample volume is 500-600 µL with a protein concentration in the range of 0.1-1 mM.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (e.g., 1H) or two-dimensional (e.g., 1H-15N HSQC) NMR spectra as a function of pH. This allows for the determination of the pKa values of individual histidine residues by monitoring the pH-dependent chemical shifts of their side-chain protons or nitrogens.
-
For kinetic measurements, initiate the enzymatic reaction inside the NMR tube by adding the substrate. Acquire a series of 1D 1H NMR spectra at regular time intervals to monitor the disappearance of substrate signals and the appearance of product signals.[7]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
For pKa determination, plot the chemical shift of a specific resonance as a function of pH and fit the data to the Henderson-Hasselbalch equation.
-
For kinetic analysis, integrate the substrate and product signals at each time point to determine their concentrations. Plot the concentration versus time to obtain a progress curve. Fit the progress curve to the appropriate kinetic model (e.g., Michaelis-Menten) to extract kinetic parameters such as kcat and KM.[7]
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structures of proteins, offering a static snapshot of the spatial arrangement of the this compound pair and other active site residues.
Detailed Methodology for Protein Crystallization and X-ray Diffraction:
-
Protein Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify conditions that yield well-ordered crystals.[22][23][24] Vapor diffusion (hanging drop or sitting drop) is a commonly used method.[23][24]
-
Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation at low temperatures.
-
Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data on a detector.[25]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Structural Analysis: Analyze the final refined structure to determine the precise geometry of the this compound pair, including the distance and angles of the hydrogen bond, and their interactions with surrounding residues and any bound ligands.
Computational Simulations (QM/MM)
Quantum mechanics/molecular mechanics (QM/MM) simulations provide a powerful computational approach to study the dynamics and energetics of the proton transfer reaction at an atomic level.
Detailed Methodology for QM/MM Simulation:
-
System Setup:
-
Start with a high-resolution crystal structure of the protein.
-
Add hydrogen atoms and solvate the protein in a box of water molecules.
-
Define the QM region to include the His and Asp side chains and any other critical active site residues or substrate molecules. The rest of the protein and solvent are treated with a classical MM force field.[26][27][28]
-
-
Equilibration: Perform a series of energy minimization and molecular dynamics (MD) simulations to equilibrate the system at the desired temperature and pressure.
-
Reaction Coordinate Definition: Define a reaction coordinate that describes the proton transfer from the donor (e.g., His) to the acceptor (e.g., Asp). This is often a distance or a combination of distances between the atoms involved in the transfer.
-
Free Energy Calculations: Use enhanced sampling methods, such as umbrella sampling or metadynamics, to calculate the potential of mean force (PMF) or free energy profile along the defined reaction coordinate.[28]
-
Analysis: Analyze the free energy profile to determine the activation energy barrier for the proton transfer and to identify the transition state structure. Analyze the simulation trajectories to understand the role of protein dynamics and electrostatic interactions in facilitating the proton transfer.
Conclusion
The this compound proton transfer mechanism is a testament to the elegance and efficiency of molecular processes that govern life. Its central role in both enzymatic catalysis and signal transduction highlights its importance as a fundamental building block of cellular function. A thorough understanding of this mechanism, achieved through the integrated application of experimental and computational approaches, is not only crucial for advancing our knowledge of basic biology but also holds immense potential for the rational design of novel therapeutics and engineered enzymes. As our ability to probe and model these intricate molecular interactions continues to improve, so too will our capacity to harness the power of the this compound proton transfer for biomedical and biotechnological applications.
References
- 1. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM 245 - Cataytic triad [guweb2.gonzaga.edu]
- 3. How enzymes harness highly unfavorable proton transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 6. Catalytic triad - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Two-component Signal Transduction | PPTX [slideshare.net]
- 10. Two component signalling system in bacteria | BioRender Science Templates [biorender.com]
- 11. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. Ch27 pKa and pI values [chem.ucalgary.ca]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Large kinetic isotope effects in enzymatic proton transfer and the role of substrate oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 20. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computation of kinetic isotope effects for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 25. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 26. A practical guide to modelling enzyme-catalysed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. par.nsf.gov [par.nsf.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Architecture of Interaction: An In-depth Technical Guide to the Histidine-Aspartate Salt Bridge
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein structure and function, the salt bridge stands out as a critical non-covalent interaction governing stability, enzymatic activity, and molecular recognition. Among these, the Histidine-Aspartate (His-Asp) salt bridge presents a particularly fascinating case due to the unique properties of the histidine residue. Its imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making the this compound interaction exquisitely sensitive to the local microenvironment and a key player in numerous biological processes. This technical guide provides a comprehensive overview of the this compound salt bridge, detailing its structural characteristics, the experimental and computational methodologies used for its investigation, and its pivotal role in enzyme catalysis, with a focus on applications in drug development.
Core Structure and Energetics of the this compound Salt Bridge
The this compound salt bridge is a multifaceted interaction arising from a combination of a hydrogen bond and an ionic bond.[1] It typically forms between the protonated imidazole ring of a histidine residue and the deprotonated carboxylate group of an aspartate residue. The stability of this interaction is a delicate balance between the favorable electrostatic attraction and the often-unfavorable desolvation of the charged groups.[2]
The geometry of the this compound salt bridge is well-defined, with the distance between the interacting nitrogen of histidine and the oxygen of aspartate generally being less than 4 Å.[1][3] The planarity of the imidazole ring in histidine influences the specific geometric preferences of these interactions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data pertaining to the this compound salt bridge, compiled from computational and experimental studies.
Table 1: Interaction Energies of the His+-Asp- Salt Bridge [4]
| Environment | Computational Method | Interaction Energy (kJ/mol) |
| Gaseous Phase | MP2/6-311+G(d,p) | -400 to -500 |
| Gaseous Phase | CCSD(T)/6-311+G(d,p) | Generally ~2 kJ/mol stronger than MP2 |
| Aqueous Solution | MP2/6-311+G(d,p) | -20 to -70 |
Note: The significant reduction in interaction energy in aqueous solution highlights the substantial effect of solvent screening.
Table 2: Geometric Parameters of this compound Salt Bridges from PDB Analysis [3][5]
| Parameter | Description | Typical Value |
| N-O Distance | Distance between the nitrogen of the His imidazole ring and the oxygen of the Asp carboxylate group. | < 4.0 Å |
| Cα-Cα Distance | Distance between the alpha-carbons of the interacting residues. | Varies depending on secondary structure, typically 6-11 Å. |
Experimental Protocols for Studying the this compound Salt Bridge
A variety of experimental techniques are employed to investigate the structure and function of this compound salt bridges. The following sections provide an overview of the methodologies for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is a cornerstone technique used to probe the contribution of a specific salt bridge to protein stability and function. By substituting either the histidine or aspartate with a non-ionizable residue (e.g., Alanine or Asparagine), the salt bridge is disrupted, and the resulting changes in protein properties can be measured.
Methodology Overview:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and terminate in a G or C. The melting temperature (Tm) should be ≥ 78°C.[6]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) to amplify the entire plasmid containing the gene of interest. A typical PCR program involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.[6][7]
-
Parental DNA Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[6]
-
Transformation: Transform the resulting mutant plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the mutated plasmid to confirm the desired mutation and the absence of any secondary mutations.
-
Protein Expression and Purification: Express and purify the mutant protein for subsequent biophysical and functional characterization.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of the this compound salt bridge and the precise measurement of bond lengths and angles.
Methodology Overview:
-
Protein Crystallization: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find the optimal conditions for growing well-ordered protein crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.[2][8]
-
X-ray Diffraction Data Collection: Expose the protein crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern.[9]
-
Data Processing and Structure Solution: Process the diffraction data to determine the unit cell dimensions and symmetry. The phase problem is then solved using methods like molecular replacement or experimental phasing.[9]
-
Model Building and Refinement: Build an initial atomic model of the protein into the calculated electron density map. This model is then refined against the experimental data to improve its accuracy, resulting in a final, high-resolution three-dimensional structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying proteins in solution, providing information on structure, dynamics, and interactions at the atomic level. It is particularly useful for detecting the presence and strength of hydrogen bonds within a salt bridge and for determining the pKa values of the involved residues.
Methodology Overview:
-
Sample Preparation: Prepare a highly concentrated (typically 0.3-1.0 mM) and stable protein sample. Isotopic labeling (¹⁵N and/or ¹³C) is often required, especially for larger proteins, to simplify and resolve the spectra.[10][11]
-
NMR Data Acquisition: A series of NMR experiments are performed. A ¹H-¹⁵N HSQC spectrum is often used to assess the overall fold and purity of the protein.[12] To identify the salt bridge, NOESY experiments can detect through-space interactions between the protons of the His and Asp side chains.
-
Chemical Shift Titration: To determine the pKa of the histidine residue involved in the salt bridge, a series of ¹H-¹⁵N HSQC spectra are recorded at different pH values. The chemical shifts of the imidazole protons are plotted against pH, and the data are fitted to the Henderson-Hasselbalch equation to extract the pKa. A significant shift in the pKa compared to a typical histidine residue is indicative of its involvement in a strong interaction like a salt bridge.[1]
-
Structure Calculation: For a full structure determination, distance and dihedral angle restraints are derived from various NMR experiments (e.g., NOESY, TOCSY) and used to calculate an ensemble of structures consistent with the experimental data.[13]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure and thermal stability of a protein. By comparing the thermal denaturation profiles of the wild-type protein and a mutant lacking the this compound salt bridge, the contribution of the salt bridge to the overall protein stability can be quantified.
Methodology Overview:
-
Sample Preparation: Prepare protein samples (wild-type and mutant) at a concentration of 5-10 µM in a suitable buffer.[14]
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 218 or 222 nm) as the temperature is gradually increased.[14]
-
Data Analysis: The resulting data will show a sigmoidal transition from the folded to the unfolded state. The midpoint of this transition is the melting temperature (Tm). A decrease in the Tm of the mutant protein compared to the wild-type indicates that the salt bridge contributes to the thermal stability of the protein.[15]
Role of the this compound Dyad in Catalysis
The this compound dyad is a recurring motif in the active sites of many enzymes, most notably in the Ser-His-Asp catalytic triad (B1167595) of serine proteases (e.g., trypsin, chymotrypsin) and the this compound catalytic dyad of enzymes like Ribonuclease A.[16][17]
In the canonical serine protease mechanism, the aspartate residue is not directly involved in catalysis but plays a crucial role in orienting the histidine residue and stabilizing the positive charge that develops on its imidazole ring during the reaction. This "charge relay" system enhances the nucleophilicity of the serine residue, which is essential for peptide bond cleavage.[16]
The following diagram illustrates the charge relay network within the Ser-His-Asp catalytic triad.
Experimental and Computational Workflow
The investigation of a this compound salt bridge typically follows a multi-faceted approach, combining computational predictions with experimental validation.
Implications for Drug Development
The critical roles of this compound salt bridges in enzyme catalysis and protein stability make them attractive targets for drug design. Small molecules that can disrupt or mimic these interactions can modulate protein function. For instance, inhibitors of serine proteases often contain functional groups that interact with the residues of the catalytic triad, including the this compound dyad. A thorough understanding of the structure and energetics of a target's this compound salt bridge can inform the rational design of more potent and specific inhibitors.
Conclusion
The Histidine-Aspartate salt bridge is a dynamic and functionally significant interaction in proteins. Its unique dependence on the protonation state of histidine makes it a key element in pH-dependent cellular processes and enzyme catalysis. A comprehensive understanding of its structural and energetic properties, gained through the concerted application of experimental and computational methods, is crucial for advancing our knowledge of protein science and for the development of novel therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and exploit the fascinating properties of the this compound salt bridge.
References
- 1. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Salt Bridges: Geometrically Specific, Designable Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design | PLOS One [journals.plos.org]
- 5. Computations on PDB files [swift.cmbi.umcn.nl]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. bowdish.ca [bowdish.ca]
- 8. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 9. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 17. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to His-Asp Phosphorelay in Plant Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Histidine-Aspartate (His-Asp) phosphorelay, also known as a two-component system (TCS), is a fundamental signal transduction mechanism in plants, crucial for sensing and responding to a myriad of internal and external cues. This evolutionarily conserved pathway, originating from prokaryotes, governs a wide array of physiological and developmental processes, including hormone signaling, stress responses, and morphogenesis.[1][2][3] In plants, the canonical two-component system has evolved into a more complex multi-step phosphorelay (MSP) involving four key protein families: Histidine Kinases (HKs), Histidine-containing Phosphotransfer proteins (HPts), and two types of Response Regulators (RRs).[2][4][5]
This technical guide provides a comprehensive overview of the core components and mechanisms of the this compound phosphorelay in plant signaling, with a particular focus on the well-characterized cytokinin and ethylene (B1197577) signaling pathways in the model organism Arabidopsis thaliana. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the signaling pathways, quantitative data for comparative analysis, and explicit experimental protocols for studying this critical signaling network.
Core Components of the this compound Phosphorelay
The plant this compound phosphorelay system is comprised of three primary components that work in a sequential phosphorylation cascade.
Histidine Kinases (HKs)
Histidine kinases are typically transmembrane receptors that perceive specific stimuli.[1] In Arabidopsis, they are encoded by a multigene family and are involved in sensing hormones like cytokinin and ethylene, as well as osmotic stress.[1][6][7][8] Upon ligand binding, the HK autophosphorylates a conserved histidine residue within its transmitter domain.[1][3] Plant HKs are often hybrid kinases, meaning they also contain a receiver domain with a conserved aspartate residue to which the phosphate (B84403) group is intramolecularly transferred.[2]
Histidine-containing Phosphotransfer Proteins (HPts)
HPts are small, soluble proteins that act as intermediaries in the phosphorelay.[9] They shuttle the phosphoryl group from the receiver domain of the HK to the response regulators.[1][9] In Arabidopsis, there are five canonical AHP proteins (AHP1-5) and one pseudo-HPt.[10] AHPs can move between the cytoplasm and the nucleus, facilitating the transmission of the signal to the downstream components.[11]
Response Regulators (RRs)
Response regulators are the final component of the core signaling cascade and are responsible for eliciting the cellular response. They are characterized by a conserved receiver domain that accepts the phosphoryl group from the AHPs.[9] In Arabidopsis, RRs are broadly classified into two main types based on their domain structure and function:
-
Type-B Response Regulators (Type-B ARRs): These proteins contain a C-terminal DNA-binding domain (a Myb-like domain) in addition to the receiver domain.[12] Upon phosphorylation, Type-B ARRs act as transcription factors, binding to specific DNA motifs in the promoters of target genes and activating their transcription.[12][13]
-
Type-A Response Regulators (Type-A ARRs): These are smaller proteins that consist mainly of a receiver domain.[14] Their expression is rapidly induced by cytokinin in a Type-B ARR-dependent manner.[13] Type-A ARRs function as negative regulators of the signaling pathway, likely by competing with Type-B ARRs for phosphotransfer from AHPs, thus creating a negative feedback loop.[14][15]
Signaling Pathways
The this compound phosphorelay is central to several key signaling pathways in plants.
Cytokinin Signaling
Cytokinin is a crucial plant hormone that regulates cell division, shoot and root meristem function, and leaf senescence.[5][11] The cytokinin signaling pathway is the most well-characterized example of a multi-step phosphorelay in plants.
The process is initiated by the binding of cytokinin to the CHASE domain of the AHK receptors (AHK2, AHK3, and CRE1/AHK4 in Arabidopsis) located in the endoplasmic reticulum membrane.[5] This triggers a series of phosphotransfer events: from the histidine in the HK transmitter domain to the aspartate in its receiver domain, then to a histidine in an AHP, and finally to an aspartate in the receiver domain of a Type-B ARR in the nucleus.[5] Phosphorylated Type-B ARRs then activate the transcription of cytokinin-responsive genes, including the Type-A ARRs, which in turn attenuate the signal.[13][14]
Ethylene Signaling
Ethylene is a gaseous plant hormone that regulates a wide range of developmental processes, including fruit ripening, senescence, and the triple response in etiolated seedlings.[16] The ethylene signaling pathway also utilizes components of the two-component system, although it operates differently from the cytokinin pathway.
In the absence of ethylene, the ethylene receptors (such as ETR1, ERS1, EIN4 in Arabidopsis), which are also located in the ER membrane, are active and stimulate the activity of a Raf-like protein kinase, CTR1.[1] CTR1, in turn, represses the downstream signaling pathway by phosphorylating EIN2.[16] When ethylene binds to its receptors, the receptors become inactive, which leads to the inactivation of CTR1.[1] This allows for the dephosphorylation and cleavage of EIN2. The C-terminal portion of EIN2 then translocates to the nucleus, where it activates a cascade of transcription factors (EIN3/EILs) that ultimately leads to the expression of ethylene-responsive genes.[16] While the canonical phosphorelay from HK to RR is not the primary mode of signaling, there is evidence for crosstalk between the ethylene and cytokinin pathways, with ethylene receptors capable of interacting with AHPs.[5]
Quantitative Data
The following tables summarize key quantitative data related to the this compound phosphorelay in Arabidopsis thaliana.
Table 1: Binding Affinities of this compound Phosphorelay Components
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| ETR1 - AHP1 | Yeast Two-Hybrid | 1.5 µM | [5] |
| AHK1 - AHP2 | In vitro pull-down | ~300 nM | [5] |
| AHK3 - trans-Zeatin | Live-cell binding assay | 1-2 nM | [17] |
| CRE1/AHK4 - trans-Zeatin | Live-cell binding assay | 2-4 nM | [17] |
| ARR2 GARP domain - ARR5 promoter | qDPI-ELISA, FCS, MST | Not explicitly stated, but specific binding confirmed | [12] |
Table 2: Dose-Response of Cytokinin in Root Elongation Assays
| Cytokinin | Plant Line | Effect | Concentration for Significant Inhibition | Reference |
| trans-Zeatin | Wild-type (Col-0) | Inhibition of primary root elongation | 50 nM | [8] |
| Benzyladenine (BA) | Wild-type (Col-0) | Inhibition of root cell elongation | 1 µM | [18][19] |
| Isopentenyladenine (iP) | Wild-type (Col-0) | Inhibition of primary root elongation | Not specified, but dose-dependent inhibition shown | [15] |
| Thidiazuron (TDZ) | Wild-type (Col-0) | Inhibition of primary root elongation | Not specified, but dose-dependent inhibition shown | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound phosphorelay.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful technique to identify and confirm protein-protein interactions in vivo.
Methodology:
-
Vector Construction:
-
Clone the coding sequence of the "bait" protein (e.g., the cytoplasmic domain of an AHK) into a Y2H vector containing a DNA-binding domain (BD), such as pGBKT7.
-
Clone the coding sequence of the "prey" protein (e.g., an AHP) into a Y2H vector containing a transcriptional activation domain (AD), such as pGADT7.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate/polyethylene (B3416737) glycol method.
-
-
Selection of Transformants:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
-
Interaction Screening:
-
Plate the co-transformants on selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). The concentration of 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product, may need to be optimized to reduce background growth.
-
Growth on this medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the expression of the HIS3 reporter gene.
-
-
Reporter Gene Assay (Optional but Recommended):
-
Perform a quantitative or qualitative β-galactosidase assay to confirm the interaction. The reconstituted transcription factor also activates the LacZ reporter gene, leading to the production of β-galactosidase.
-
In Vitro Phosphorylation and Phosphorelay Assay
This assay directly assesses the ability of an HK to autophosphorylate and transfer the phosphoryl group to an AHP and subsequently to an ARR.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant proteins (e.g., the cytoplasmic domain of an AHK, a full-length AHP, and a full-length ARR) with affinity tags (e.g., His-tag, GST-tag) in E. coli.
-
Purify the proteins using appropriate affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
-
Autophosphorylation of the Histidine Kinase:
-
Incubate the purified HK in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT) with [γ-³²P]ATP at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Phosphorelay to AHP and ARR:
-
Add the purified AHP to the reaction mixture and incubate for a specific time to allow for phosphotransfer from the HK to the AHP.
-
Subsequently, add the purified ARR to the mixture and incubate to allow for phosphotransfer from the AHP to the ARR.
-
Take aliquots at different time points to analyze the kinetics of the phosphorelay.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated proteins by autoradiography. The appearance of a radioactive band corresponding to the molecular weight of the AHP and then the ARR indicates successful phosphotransfer.
-
Protoplast Transient Expression Assay
This system allows for the rapid analysis of gene expression and protein-protein interactions in plant cells.
Methodology:
-
Protoplast Isolation:
-
Isolate mesophyll protoplasts from the leaves of Arabidopsis thaliana plants (typically 4-5 weeks old) by enzymatic digestion (e.g., with cellulase (B1617823) and macerozyme).
-
-
Plasmid DNA Preparation:
-
Prepare high-quality plasmid DNA. For gene expression studies, this would typically involve a reporter construct with a promoter of a cytokinin-responsive gene (e.g., the ARR5 promoter) fused to a reporter gene like luciferase or GUS. For protein-protein interaction studies, constructs for Split-Luciferase Complementation or BiFC can be used.
-
-
Protoplast Transfection:
-
Transfect the protoplasts with the plasmid DNA using a polyethylene glycol (PEG)-calcium-mediated method.
-
-
Incubation and Treatment:
-
Incubate the transfected protoplasts for a period (e.g., 6-16 hours) to allow for gene expression.
-
If studying signaling, treat the protoplasts with the desired stimulus (e.g., different concentrations of cytokinin) for various durations.
-
-
Analysis:
-
Harvest the protoplasts and perform the appropriate assay. For reporter gene studies, measure luciferase activity using a luminometer or perform a GUS staining or fluorometric assay. For protein-protein interaction studies, measure the reconstituted fluorescent or luminescent signal.
-
Conclusion
The this compound phosphorelay is a sophisticated and versatile signaling system that is integral to a plant's ability to adapt and respond to its environment. The multi-step nature of the pathway allows for numerous points of regulation, integration of multiple signals, and the generation of diverse and specific downstream responses. The cytokinin and ethylene signaling pathways serve as paradigms for understanding the intricacies of this system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further unravel the complexities of this compound phosphorelay signaling and to explore its potential as a target for agricultural and pharmaceutical applications. Continued research in this area will undoubtedly reveal new layers of regulation and crosstalk, further enhancing our understanding of plant biology.
References
- 1. The Split Luciferase Complementation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Binding Affinity of the ARR2 GARP DNA Binding Domain via Comparative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethylene represses the promoting influence of cytokinin on cell division and expansion of cotyledons in etiolated Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. agronomysociety.org.nz [agronomysociety.org.nz]
- 17. academic.oup.com [academic.oup.com]
- 18. Cytokinin acts through the auxin influx carrier AUX1 to regulate cell elongation in the root - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro phosphorylation assay [protocols.io]
An In-depth Technical Guide to the Synthesis and Properties of L-Histidyl-L-Aspartic Acid (His-Asp) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the dipeptide L-Histidyl-L-Aspartic acid (His-Asp). The information compiled herein is intended to be a valuable resource for professionals in peptide chemistry, drug discovery, and biochemical research.
Introduction
L-Histidyl-L-Aspartic acid (this compound) is a dipeptide composed of the amino acids L-histidine and L-aspartic acid linked by a peptide bond.[1] The unique properties of its constituent amino acids—the ionizable imidazole (B134444) ring of histidine and the acidic side chain of aspartic acid—confer interesting physicochemical and biological characteristics to the dipeptide. This guide will delve into the various methods for its synthesis, its key properties, and explore its potential biological significance and applications.
Synthesis of this compound Dipeptide
The synthesis of this compound can be achieved through several methods, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and enzymatic synthesis. Each method offers distinct advantages and challenges.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation.[2] The Fmoc/tBu strategy is widely employed.
Key Considerations:
-
Aspartimide Formation: A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of a succinimide (B58015) ring, known as aspartimide. This is particularly prevalent in sequences where Asp is followed by a small amino acid.[3] This side reaction can lead to a mixture of α- and β-peptides and racemization.[3] Strategies to minimize aspartimide formation include:
-
Using sterically hindered protecting groups for the Asp side chain.
-
Careful selection of coupling reagents and bases.[3]
-
Optimizing reaction conditions such as temperature and reaction time.
-
-
Histidine Racemization: The imidazole ring of histidine can catalyze the racemization of the α-carbon during activation. The use of a trityl (Trt) protecting group on the imidazole nitrogen helps to minimize this side reaction.
Experimental Protocol: Fmoc-based SPPS of H-His-Asp-OH
This protocol outlines the manual synthesis of this compound using Fmoc chemistry on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide with preserved side-chain protecting groups if desired.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-His(Trt)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-Asp(OtBu)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol (B129727) and agitating for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Second Amino Acid:
-
In a separate vessel, pre-activate Fmoc-His(Trt)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF with the addition of DIPEA (6 eq) for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Workflow for Solid-Phase Synthesis of this compound Dipeptide
References
The Pivotal Role of Aspartate in Orienting Histidine for Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of enzymatic catalysis, the precise three-dimensional arrangement of amino acid residues within an active site is paramount for efficient chemical transformations. Among the most well-studied catalytic motifs is the Asp-His dyad, a cornerstone of many hydrolytic enzymes, most notably the serine proteases. This technical guide provides an in-depth exploration of the critical role of the Aspartate (Asp) residue in correctly orienting and electrostatically influencing the adjacent Histidine (His) residue, thereby enabling it to act as a powerful general base catalyst. Through a comprehensive review of structural data, kinetic analyses of site-directed mutants, and detailed experimental protocols, this document elucidates the subtle yet profound impact of the Asp-His interaction on enzyme function. This understanding is not only fundamental to enzymology but also crucial for the rational design of novel therapeutics targeting these enzymes.
The Catalytic Triad (B1167595): A Paradigm of Enzyme Action
The classical example of the Asp-His interaction is found in the catalytic triad of serine proteases, such as trypsin, chymotrypsin, and subtilisin. This triad consists of three amino acid residues—Serine (Ser), Histidine (His), and Aspartate (Asp)—that work in concert to hydrolyze peptide bonds. While Serine acts as the nucleophile, its reactivity is dramatically enhanced by the other two members of the triad.
The currently accepted mechanism involves the following key steps:
-
Proton Abstraction: The imidazole (B134444) side chain of the Histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the Serine residue.
-
Nucleophilic Attack: This proton abstraction generates a highly nucleophilic alkoxide ion on the Serine, which then attacks the carbonyl carbon of the scissile peptide bond of the substrate.
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by a network of hydrogen bonds in a region known as the oxyanion hole.
-
Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.
-
Deacylation: A water molecule then enters the active site and is activated by the Histidine residue (now acting as a general acid) to hydrolyze the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the free enzyme.
The Indispensable Role of Aspartate
While the His residue is the direct proton shuttle, the Asp residue plays a crucial, albeit indirect, role in catalysis. Its primary functions are threefold:
-
Structural Anchor: The carboxylate group of the Aspartate residue forms a hydrogen bond with the Nδ1 atom of the Histidine's imidazole ring. This interaction serves to rigidly orient the His residue in the precise conformation required for efficient proton abstraction from the Serine.[1]
-
Modulation of pKa and Tautomeric State: The negatively charged Aspartate electrostatically stabilizes the protonated form of the Histidine (the imidazolium (B1220033) ion) that forms during the transition state. This stabilization effectively lowers the pKa of the His residue, making it a more potent proton acceptor (general base).[2] Furthermore, it favors the Nε2-H tautomer of the neutral histidine, which is the productive tautomer for abstracting the proton from Serine.[2]
-
Charge Relay Network: The Asp-His-Ser triad forms a "charge relay network" where the negative charge of the Aspartate is relayed through the Histidine to the Serine, increasing its nucleophilicity.[2] While the term "charge relay" has been debated, the electrostatic influence of the Aspartate on the His-Ser couple is undeniable.
Quantitative Impact of Aspartate Mutation on Catalytic Efficiency
The critical role of the catalytic Aspartate is unequivocally demonstrated by site-directed mutagenesis studies. Replacing the conserved Asp with a non-acidic residue, such as Asparagine (Asn) or Alanine (Ala), has a devastating effect on catalytic activity, often reducing the rate of catalysis by several orders of magnitude. The following table summarizes the kinetic parameters for wild-type and Asp-mutant serine proteases, highlighting the profound impact of this single residue.
| Enzyme | Mutation | Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) | Fold Decrease in kcat/KM |
| Trypsin (rat) | Wild-type | Z-Lys-pNA | 50 | 28 | 1.8 x 106 | - |
| Asp102Asn | Z-Lys-pNA | 0.005 | 25 | 200 | 9,000 | |
| Subtilisin BPN' | Wild-type | Suc-Ala-Ala-Pro-Phe-pNA | 50 | 140 | 3.6 x 105 | - |
| Asp32Ala | Suc-Ala-Ala-Pro-Phe-pNA | 0.001 | 150 | 6.7 | 54,000 |
Note: The kinetic parameters are approximate values compiled from multiple sources and can vary depending on the specific substrate and assay conditions.
As the data clearly indicates, mutation of the catalytic Aspartate leads to a dramatic reduction in the catalytic efficiency (kcat/KM), primarily due to a significant decrease in the catalytic rate constant (kcat).[2] Notably, the Michaelis constant (KM), which is an indicator of substrate binding affinity, is often not significantly affected, demonstrating that the primary role of the Aspartate is in catalysis rather than substrate recognition.[2]
Experimental Protocols for Investigating the Asp-His Catalytic Dyad
A thorough investigation of the role of the Asp-His dyad requires a multi-faceted approach combining molecular biology, biochemistry, and structural biology techniques. The following sections outline detailed methodologies for key experiments.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations, such as replacing the catalytic Aspartate with an Alanine or Asparagine, allowing for the study of the functional consequences of the mutation.
Protocol: Site-Directed Mutagenesis using PCR
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a high GC content and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (e.g., a pET vector containing the wild-type serine protease gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Perform PCR with the following cycling parameters:
-
Initial denaturation: 95°C for 2 minutes.
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α for plasmid propagation or BL21(DE3) for protein expression).
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protein Expression and Purification
To study the kinetic and structural properties of the wild-type and mutant enzymes, they must be expressed and purified to homogeneity. A common strategy is to use an N-terminal His-tag for affinity purification.
Protocol: His-Tag Protein Purification
-
Protein Expression:
-
Transform the expression plasmid (e.g., pET-28a containing the protease gene) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Enzyme Kinetics Assay
Kinetic assays are performed to determine the catalytic efficiency of the wild-type and mutant enzymes. A common method for serine proteases is to use a chromogenic substrate that releases a colored product upon cleavage.
Protocol: Spectrophotometric Assay using a Chromogenic Substrate (e.g., BAPNA)
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, BAPNA) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM CaCl2).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the reaction buffer and varying concentrations of the substrate.
-
Pre-incubate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known concentration of the purified enzyme.
-
Monitor the increase in absorbance at 410 nm over time using a spectrophotometer or plate reader. The product, p-nitroaniline, is yellow and absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax.
-
Calculate kcat from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Determine the catalytic efficiency as kcat/KM.
-
Structural Analysis
X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the enzyme, allowing for the direct visualization of the active site residues and their interactions.
Protocol: Protein Crystallization by Vapor Diffusion
-
Protein Preparation: Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a suitable buffer.
-
Crystallization Screening: Use a sparse matrix screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Vapor Diffusion Setup (Hanging Drop):
-
Pipette a small volume (e.g., 1-2 µL) of the protein solution and an equal volume of the reservoir solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal it over a well containing a larger volume (e.g., 500 µL) of the reservoir solution.
-
Water vapor will slowly diffuse from the drop to the reservoir, concentrating the protein and precipitant and promoting crystallization.
-
-
Crystal Optimization and Harvesting: Once initial crystals are obtained, optimize the crystallization conditions to produce larger, single crystals. Carefully harvest the crystals and cryo-protect them for data collection.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods. Refine the structure to obtain an accurate atomic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide information about the protonation state of the Histidine residue and the dynamics of the active site in solution.
Protocol: 2D 1H-15N HSQC NMR for Active Site Probing
-
Isotope Labeling: Express and purify the protein in a minimal medium containing 15N-labeled ammonium (B1175870) chloride as the sole nitrogen source.
-
Sample Preparation: Prepare an NMR sample of the 15N-labeled protein in a suitable buffer at a concentration of 0.1-1 mM.
-
NMR Data Acquisition: Acquire a series of 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra at different pH values. The HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amide proton-nitrogen pair.
-
Data Analysis:
-
Monitor the chemical shifts of the peaks corresponding to the active site residues (if assigned) as a function of pH.
-
The change in chemical shift of the Histidine N-H protons can be used to determine its pKa.
-
Titrate a substrate or inhibitor into the sample and monitor the chemical shift perturbations to identify residues involved in binding and to study conformational changes.
-
Visualizing the Catalytic Mechanism and Experimental Workflow
Catalytic Mechanism of Serine Proteases
Caption: Catalytic cycle of a serine protease.
Experimental Workflow for Investigating the Asp-His Dyad
Caption: Workflow for studying the Asp-His dyad.
Conclusion and Future Directions
The Aspartate residue in the catalytic triad of serine proteases, and in similar catalytic dyads in other enzymes, plays a multifaceted and indispensable role in catalysis. By precisely orienting the catalytic Histidine, modulating its pKa, and stabilizing the transition state, the Aspartate residue ensures the high catalytic efficiency characteristic of these enzymes. The dramatic loss of activity upon mutation of this residue provides compelling evidence for its critical function.
The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to investigate the structure-function relationships of the Asp-His dyad. Future research in this area could focus on:
-
Advanced Spectroscopic Techniques: Utilizing techniques such as neutron crystallography to directly visualize the positions of hydrogen atoms and protons in the active site.
-
Computational Modeling: Employing quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more detailed understanding of the electronic and energetic landscape of the catalytic mechanism.
-
Drug Design: Leveraging the detailed structural and mechanistic understanding of the Asp-His interaction to design more specific and potent inhibitors for therapeutic applications. For example, targeting the Asp-His interaction could offer a novel strategy for the development of allosteric inhibitors.
A thorough understanding of the fundamental principles governing the Asp-His catalytic dyad will continue to be a driving force in enzymology and rational drug design, paving the way for new discoveries and therapeutic interventions.
References
The Enduring Partnership: An In-depth Technical Guide on the Evolutionary Conservation of the Histidine-Aspartate Dyad
For Researchers, Scientists, and Drug Development Professionals
The Histidine-Aspartate (His-Asp) dyad, a recurring structural and functional motif in a multitude of proteins, represents a critical and evolutionarily conserved partnership in biological catalysis and signal transduction. This technical guide delves into the core principles of the this compound dyad, exploring its mechanistic intricacies, structural significance, and the experimental methodologies employed to elucidate its function. The remarkable conservation of this dyad across diverse protein families underscores its fundamental importance in cellular processes and highlights its potential as a target for therapeutic intervention.
The Catalytic and Signaling Roles of the this compound Dyad
The this compound dyad is a versatile functional unit found in the active sites of various enzymes and signaling proteins. Its primary role often involves acting as a proton shuttle or modulating the chemical environment to facilitate catalysis or signal propagation.
In Enzyme Catalysis
In many enzymes, the this compound dyad is a key component of the catalytic machinery. The aspartate residue, through a hydrogen bond, precisely orients the imidazole (B134444) ring of the histidine. This interaction can modulate the pKa of the histidine, enhancing its ability to act as a general acid or base during the catalytic cycle.[1][2] This is particularly evident in enzymes like ribonucleases and certain glycosidases.[1][3] In contrast to the canonical Ser-His-Asp catalytic triad (B1167595) found in serine proteases, where the aspartate's primary role is to orient the histidine, in some enzymes featuring a this compound dyad, the dyad itself is the central catalytic element.[4][5]
For instance, in bovine pancreatic ribonuclease A (RNase A), the His119-Asp121 dyad is crucial for catalysis.[1][2] While His119 acts as a general acid-base catalyst, Asp121's main function is to correctly orient the histidine residue.[1][6] However, studies involving site-directed mutagenesis have shown that replacing Asp121 does not completely abolish activity, suggesting a more nuanced role than simply orientation.[1]
In some glycoside hydrolases, such as those from family GH117, a this compound dyad functions as the general acid, a departure from the more common carboxylic acid-based catalysis.[3] The aspartate residue stabilizes the protonated state of the histidine, facilitating the cleavage of glycosidic bonds.[3][7]
In Two-Component Signaling Systems
The this compound dyad is the cornerstone of two-component signal transduction systems, which are prevalent in bacteria and also found in plants, fungi, and protists.[8][9][10] These systems allow organisms to sense and respond to environmental stimuli.[11][12] The process involves a sensor histidine kinase and a response regulator. Upon stimulus perception, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, activating it to elicit a downstream cellular response, often through changes in gene expression.[8][9] This phosphotransfer cascade, a "phosphorelay," is a testament to the conserved functional importance of the this compound interaction.[8]
Quantitative Analysis of the this compound Dyad
The functional significance of the this compound dyad is quantitatively supported by kinetic and structural data. The following tables summarize key parameters from studies on enzymes featuring this motif.
Table 1: Kinetic Parameters of Wild-Type and Mutant Enzymes
| Enzyme | Substrate | Mutation | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine Pancreatic Ribonuclease A | Uridylyl(3′→5′)adenosine | Wild-Type | 7.9 x 10² | 0.13 | 6.1 x 10⁶ | [1] |
| D121N | 6.3 | 0.10 | 6.3 x 10⁴ | [1] | ||
| D121A | 0.40 | 0.063 | 6.3 x 10³ | [1] | ||
| Phocaeicola plebeius GH117 | Neoagarobiose | Wild-Type | - | - | - | [3] |
| (Computational) | - | Energy Barrier: 16.8 ± 1.3 kcal/mol | - | - | [3][7] | |
| Cellvibrio sp. GH117 | (Experimental) | - | Energy Barrier: 15.60-15.89 kcal/mol | - | - | [3] |
Table 2: Structural and Physicochemical Properties
| Protein | Residues | Interaction Distance (Å) | Histidine pKa | Notes | Reference |
| Bovine Pancreatic Ribonuclease A | His119-Asp121 | ~2.7-3.0 | 6.2 (His119) | The pKa of His119 is only modestly affected by the D121 mutation. | [13] |
| Chymotrypsin (Ser-His-Asp triad) | His57-Asp102 | 2.67 | ~7 | For comparison with the canonical triad. | [14] |
| Bacillus cereus PI-PLC | His32-Asp274 | 2.64 ± 0.04 | 8.0 | Forms a short, strong hydrogen bond. | [15] |
| Phocaeicola plebeius GH117 | His302-Asp320 | Nδ–OAsp320: 2.54 ± 0.09 | - | Forms a low-barrier hydrogen bond. | [3] |
Experimental Protocols for Studying the this compound Dyad
The functional and structural characterization of the this compound dyad relies on a combination of molecular biology, biochemical, and biophysical techniques.
Site-Directed Mutagenesis
This technique is fundamental for probing the role of individual residues within the dyad.[16] By substituting the histidine or aspartate with other amino acids (e.g., asparagine, alanine), researchers can assess the impact on protein stability, catalytic activity, and signaling function.[1][17][18]
Detailed Methodology:
-
Primer Design: Design oligonucleotide primers containing the desired mutation. The primers should be complementary to the template DNA flanking the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the gene of interest, and the mutagenic primers. This creates a mutated copy of the entire plasmid.
-
Template Removal: Digest the PCR product with an enzyme that specifically cleaves the methylated, parental DNA template (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant protein and purify it for subsequent functional and structural analysis.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structures of proteins, allowing for the precise visualization of the this compound dyad and its interactions with substrates or inhibitors.[1]
Detailed Methodology:
-
Protein Crystallization: Purified protein is concentrated and subjected to various crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Determination: The phases of the diffracted X-rays are determined (e.g., through molecular replacement using a homologous structure or experimental phasing methods). An initial electron density map is then calculated.
-
Model Building and Refinement: A model of the protein is built into the electron density map and refined to improve the fit between the model and the experimental data, resulting in a final, high-resolution atomic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and ionization states of the this compound dyad in solution.[13][15] It can provide information on hydrogen bonding and pKa values of the histidine residue.[13][19]
Detailed Methodology:
-
Isotope Labeling: For detailed analysis, the protein is often isotopically labeled with ¹⁵N and/or ¹³C by expressing it in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
Sample Preparation: The purified, labeled protein is concentrated and placed in a suitable buffer for NMR analysis.
-
Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) are performed to assign the chemical shifts of the backbone and sidechain atoms.
-
pH Titration: NMR spectra are acquired at various pH values to monitor the chemical shift changes of the histidine imidazole protons, allowing for the determination of its pKa.
-
Structural and Dynamic Analysis: Advanced NMR experiments can be used to determine interatomic distances (NOEs) and probe the dynamics of the active site.
Enzyme Kinetic Assays
Kinetic assays are essential for quantifying the catalytic efficiency of enzymes containing a this compound dyad and for assessing the impact of mutations.[20]
Detailed Methodology:
-
Assay Principle: A continuous or discontinuous assay is developed to monitor the rate of substrate consumption or product formation. This can be achieved through various detection methods, such as spectrophotometry, fluorometry, or chromatography.
-
Reaction Conditions: The assay is performed under controlled conditions of temperature, pH, and buffer composition.
-
Initial Velocity Measurements: The initial rate of the reaction is measured at various substrate concentrations.
-
Data Analysis: The initial velocity data is plotted against the substrate concentration, and the data is fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The catalytic efficiency is expressed as the kcat/Km ratio.
Visualizing the this compound Dyad in Action
Graphical representations are invaluable for understanding the complex relationships and processes involving the this compound dyad.
Signaling Pathway: Two-Component System
References
- 1. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Unusual His/Asp Dyad Operates Catalysis in Agar-Degrading Glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 11. The mechanism of signal transduction by two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histidine kinases and two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. His ... Asp catalytic dyad of ribonuclease A: histidine pKa values in the wild-type, D121N, and D121A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHEM 245 - Cataytic triad [guweb2.gonzaga.edu]
- 15. A catalytic diad involved in substrate-assisted catalysis: NMR study of hydrogen bonding and dynamics at the active site of phosphatidylinositol-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 17. fmp.uma.es [fmp.uma.es]
- 18. mdpi.com [mdpi.com]
- 19. Ionization state of the catalytic dyad Asp25/25’ in the HIV-1 protease: NMR studies of site-specifically 13C labelled HIV-1 protease prepared by total chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
The His-Asp Motif: A Technical Guide to the Core of Two-Component Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-component systems (TCSs) represent the predominant mechanism for signal transduction in bacteria, enabling them to sense and respond to a vast array of environmental and cellular cues.[1][2] At the heart of these intricate signaling networks lies a highly conserved phosphotransfer mechanism known as the His-Asp motif. This technical guide provides an in-depth exploration of the core principles of this compound signaling, offering detailed experimental protocols, quantitative data for key systems, and a perspective on its significance as a target for novel drug development.
The quintessential TCS comprises a sensor histidine kinase (HK) and a cognate response regulator (RR).[2] The HK, often a transmembrane protein, detects a specific stimulus, leading to the autophosphorylation of a conserved histidine (His) residue. The phosphoryl group is subsequently transferred to a conserved aspartate (Asp) residue on the receiver domain of the RR. This phosphorylation event typically activates the RR, which then elicits a specific cellular response, frequently through the regulation of gene expression.
The Core Mechanism: A Stepwise Phosphorelay
The this compound phosphotransfer is a tightly regulated cascade of events. The fundamental steps are as follows:
-
Signal Perception: The sensor domain of the histidine kinase detects an external or internal stimulus. This can range from changes in osmolarity and pH to the presence of nutrients or antibiotics.
-
Autophosphorylation of the Histidine Kinase (HK): Upon stimulus perception, a conformational change in the HK activates its catalytic and ATP-binding (CA) domain. This domain catalyzes the transfer of the γ-phosphate from ATP to a conserved histidine residue within the dimerization and histidine phosphotransfer (DHp) domain. This autophosphorylation can occur in cis (within the same monomer) or trans (between the two monomers of the HK dimer).
-
Phosphotransfer to the Response Regulator (RR): The phosphorylated HK (HK~P) then serves as a phosphodonor for its cognate response regulator. The receiver domain of the RR catalyzes the transfer of the phosphoryl group from the phosphohistidine (B1677714) (pHis) of the HK to a conserved aspartate residue within its own structure.
-
Response Regulator Activation and Cellular Output: The phosphorylation of the RR (RR~P) induces a conformational change that typically activates an associated effector domain. This activation can lead to a variety of downstream effects, most commonly the binding to specific DNA sequences to regulate gene transcription. In some cases, the activated RR may interact with other proteins or enzymes to modulate their activity.
-
Signal Termination: To ensure a dynamic and responsive system, the signal must be terminated. This is often achieved through the dephosphorylation of the RR~P. Many histidine kinases are bifunctional, possessing both kinase and phosphatase activities. In the absence of the stimulus, the HK can act as a phosphatase, removing the phosphoryl group from the RR. Additionally, some RRs exhibit autophosphatase activity, albeit typically at a slower rate.
Quantitative Insights into this compound Signaling
The efficiency and specificity of two-component signaling are underpinned by the kinetics and binding affinities of the interacting proteins. The following tables summarize key quantitative data for well-characterized model systems.
| System | Parameter | Value | Reference(s) |
| E. coli CheA-CheY | CheA Autophosphorylation k_cat | ~0.026 s⁻¹ | [3] |
| CheA-ATP K_d | ~300 µM | [3] | |
| CheA to CheY Phosphotransfer k_cat/K_m | ~10⁸ M⁻¹s⁻¹ (wild-type CheA) | [4] | |
| CheA to CheY Phosphotransfer k_cat/K_m | ~1.5 x 10⁶ M⁻¹s⁻¹ (CheAΔP2 mutant) | [4] | |
| CheA-CheY K_d | ~1.5 ± 0.6 µM | [5] | |
| R. meliloti CheA-CheY | CheA Autophosphorylation k_cat | ~0.008 s⁻¹ | [6][7] |
| CheA-ATP K_m | 0.1 mM | [7] | |
| CheY1~P Half-life | 12 ± 1 s | [6] | |
| CheY2~P Half-life | 10.5 ± 1 s | [6] |
| System | Parameter | Value | Reference(s) |
| E. coli EnvZ-OmpR | EnvZc-OmpR K_d | 1.20 ± 0.17 µM | [8] |
| S. enterica PhoP-PhoQ | PhoQ-Mg²⁺ Binding | Binds | [9] |
| PhoQ-Ca²⁺ Binding | Binds (distinct site) | [9] | |
| E. coli NtrB-NtrC | NtrC-DNA K_d | 10⁻¹⁰ - 10⁻¹¹ M | [10] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
In Vitro Histidine Kinase Autophosphorylation Assay
This protocol outlines the steps to assess the autophosphorylation activity of a purified histidine kinase using radiolabeled ATP.
Materials:
-
Purified Histidine Kinase (HK) protein
-
5x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP solution (10 mM)
-
2x SDS-PAGE Sample Buffer (Laemmli)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imaging system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:
-
4 µL of 5x Kinase Reaction Buffer
-
X µL of purified HK (to a final concentration of 1-5 µM)
-
Y µL of nuclease-free water to bring the volume to 19 µL
-
-
Initiate Reaction: Add 1 µL of [γ-³²P]ATP (final concentration ~1 µCi/reaction) and a final concentration of cold ATP as required for kinetic studies (e.g., 1 mM). Mix gently by pipetting.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: At each time point, withdraw a 20 µL aliquot and add it to 20 µL of 2x SDS-PAGE Sample Buffer. This will denature the protein and chelate the Mg²⁺, stopping the reaction.
-
SDS-PAGE: Heat the samples at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Visualization: After electrophoresis, wrap the wet gel in plastic wrap. Expose the gel to a phosphor screen for a suitable duration (from hours to overnight, depending on the signal intensity).
-
Analysis: Image the phosphor screen using a phosphor imager. The appearance of a radioactive band corresponding to the molecular weight of the HK indicates autophosphorylation. The intensity of the band can be quantified to determine the rate of autophosphorylation.
In Vitro Phosphotransfer Assay
This protocol determines the ability of a phosphorylated histidine kinase to transfer its phosphoryl group to a cognate response regulator.
Materials:
-
Autophosphorylated, ³²P-labeled HK (HK~P) from the previous protocol
-
Purified Response Regulator (RR) protein
-
2x SDS-PAGE Sample Buffer (Laemmli)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imaging system
Methodology:
-
Prepare HK~P: Perform a larger scale autophosphorylation reaction as described above. It is often necessary to remove unincorporated [γ-³²P]ATP using a desalting column to reduce background noise.
-
Reaction Setup: In a microcentrifuge tube, add the purified RR to a final concentration typically in molar excess to the HK~P (e.g., 5-10 fold).
-
Initiate Phosphotransfer: Add the prepared ³²P-labeled HK~P to the tube containing the RR. Mix gently.
-
Incubation and Time Course: Incubate the reaction at the optimal temperature. At various time points (e.g., 0, 1, 5, 10, 30 minutes), remove aliquots and stop the reaction by adding an equal volume of 2x SDS-PAGE Sample Buffer.
-
SDS-PAGE and Visualization: Process the samples as described in the autophosphorylation protocol (SDS-PAGE followed by autoradiography).
-
Analysis: Analyze the phosphor image. A successful phosphotransfer will be indicated by the appearance of a radioactive band at the molecular weight of the RR and a concurrent decrease in the intensity of the HK~P band. The relative intensities of the bands over time can be used to calculate the rate of phosphotransfer.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding between an HK and an RR.
Materials:
-
Purified HK and RR proteins, dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation: Prepare the HK and RR solutions in identical, degassed buffer. The concentration of the protein in the syringe (typically the RR) should be 10-20 times higher than the protein in the cell (typically the HK).
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the HK solution into the sample cell and the RR solution into the injection syringe.
-
Titration: Perform a series of small, timed injections of the RR solution into the HK solution. The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The raw data (a series of heat-change peaks) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of RR to HK. This isotherm is then fitted to a binding model (e.g., a one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
The this compound Motif as a Target for Drug Development
The ubiquity and essentiality of two-component systems in bacteria, coupled with their absence in humans, make them attractive targets for the development of novel antimicrobial agents.[11][12][13][14] Inhibiting the this compound phosphotransfer can disrupt critical bacterial processes such as virulence, antibiotic resistance, and biofilm formation.[1][2]
Strategies for Inhibition
Several strategies are being explored to target the this compound signaling cascade:
-
ATP-Competitive Inhibitors: The most common approach involves developing small molecules that compete with ATP for binding to the CA domain of the histidine kinase.[1] The conserved nature of the ATP-binding pocket across different HKs suggests that such inhibitors could have broad-spectrum activity.[13]
-
Targeting the DHp Domain: Inhibitors that bind to the DHp domain can prevent the dimerization of the HK, which is often essential for its autophosphorylation activity.
-
Inhibiting the HK-RR Interaction: Small molecules that disrupt the specific protein-protein interaction between a histidine kinase and its cognate response regulator would offer high specificity, potentially reducing off-target effects.
-
Targeting the Response Regulator: Inhibiting the receiver domain of the RR can prevent phosphorylation or lock it in an inactive conformation. Alternatively, for RRs that are transcription factors, blocking their DNA-binding activity is another viable strategy.[15]
High-Throughput Screening for Inhibitors
The discovery of novel TCS inhibitors is often facilitated by high-throughput screening (HTS) of large chemical libraries.[16][17] Common HTS assays include:
-
In Vitro Kinase Assays: These assays, often adapted to a microplate format, measure the inhibition of HK autophosphorylation, for example, by using a fluorescence-based detection method.
-
Reporter Gene Assays: Bacterial strains are engineered with a reporter gene (e.g., encoding luciferase or β-galactosidase) under the control of a promoter regulated by a specific RR. A decrease in reporter gene expression in the presence of a test compound indicates inhibition of the signaling pathway.
-
Phenotypic Screens: These screens identify compounds that inhibit a specific bacterial phenotype known to be controlled by a TCS, such as biofilm formation or virulence factor production.
The table below provides examples of inhibitors targeting this compound signaling components.
| Inhibitor Class | Target | Example Compound(s) | Reported IC₅₀ / Effect | Reference(s) |
| Thiophene Derivatives | WalK, PhoR, ResE (B. subtilis) | Various synthesized compounds | IC₅₀ values ranging from 1.63 µM to >200 µM against different HKs | [1] |
| 2-Aminoimidazole Derivatives | VicR (S. mutans, S. aureus) | Compound 2B5 | Inhibits biofilm formation by binding to the receiver domain | [15] |
Conclusion
The this compound motif is a fundamental and elegant mechanism that underpins the vast signaling networks of bacteria. A thorough understanding of its core principles, kinetics, and structural basis is crucial for researchers in microbiology and related fields. The detailed experimental protocols and quantitative data presented in this guide provide a practical framework for studying these systems. Furthermore, the critical role of this compound signaling in bacterial survival and pathogenesis highlights its immense potential as a target for the development of a new generation of antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
- 1. Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics of CheA autophosphorylation and dephosphorylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid phosphotransfer to CheY from a CheA protein lacking the CheY-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic characterization of phosphotransfer between CheA and CheY in the bacterial chemotaxis signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissociation constant of the EnvZ/OmpR comple - Bacteria Escherichia coli - BNID 105111 [bionumbers.hms.harvard.edu]
- 9. Characterization of the bacterial sensor protein PhoQ. Evidence for distinct binding sites for Mg2+ and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are Histidine kinase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Two-component signal transduction as potential drug targets in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Histidine kinases as targets for new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput Screening and Bayesian Machine Learning for Copper-dependent Inhibitors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Energetic Heartbeat of Cellular Signaling: A Thermodynamic Guide to Histidine-Aspartate Hydrogen Bonding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Introduction
Within the intricate molecular machinery of the cell, the subtle yet powerful forces of non-covalent interactions govern the precise orchestration of biological processes. Among these, the hydrogen bond between histidine (His) and aspartate (Asp) residues stands out as a critical and versatile interaction. This bond is a cornerstone of enzymatic catalysis, a pivotal switch in signal transduction pathways, and a significant contributor to overall protein stability. Its unique properties, including its pH-dependent nature, allow it to act as a molecular toggle, modulating protein function in response to environmental cues.
This technical guide provides a comprehensive exploration of the thermodynamics governing the His-Asp hydrogen bond. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental interaction. By delving into the quantitative thermodynamic parameters, detailed experimental methodologies, and the functional context of this bond in key signaling pathways, this guide aims to equip readers with the knowledge to better analyze, manipulate, and design proteins and therapeutic agents that target these interactions.
The Role of this compound Hydrogen Bonds in Biological Signaling
The this compound hydrogen bond is a recurring motif in a variety of critical biological signaling pathways. Its ability to form, break, and modulate its strength in response to changes in the local environment, such as pH, makes it an ideal component for molecular switches. Two prominent examples where the this compound interaction plays a central role are two-component signaling systems and the catalytic triads of many enzymes.
Two-Component Signaling Systems
Prevalent in bacteria, archaea, and some eukaryotes, two-component systems are a primary mechanism for sensing and responding to environmental stimuli. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The thermodynamics of the this compound interaction are central to the phosphotransfer reactions that underpin this signaling cascade.
Upon stimulus detection, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, activating it to elicit a downstream cellular response. The hydrogen bonding between a nearby histidine and this aspartate in the response regulator active site is crucial for orienting the aspartate for nucleophilic attack and stabilizing the transition state of the phosphoryl transfer.
Figure 1: A generalized two-component signaling pathway.
Catalytic Triads
In many hydrolytic enzymes, such as serine proteases, a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues is found in the active site. The this compound hydrogen bond within this triad is essential for catalysis. The aspartate residue acts to orient the imidazole (B134444) ring of the histidine and to increase the basicity of its Nε2 atom. This allows the histidine to act as a general base, abstracting a proton from the serine hydroxyl group. This proton abstraction generates a highly nucleophilic serine alkoxide ion, which then attacks the carbonyl carbon of the substrate, initiating the cleavage of the peptide bond. The stability and geometry of the this compound hydrogen bond are therefore critical determinants of the enzyme's catalytic efficiency.
Figure 2: The role of the this compound dyad in a catalytic triad.
Data Presentation: Thermodynamics of the this compound Interaction
The strength and nature of the this compound hydrogen bond can be quantified by its thermodynamic parameters: the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as well as the dissociation constant (Kd). These parameters are influenced by factors such as the surrounding microenvironment, pH, and the protonation states of the interacting residues. Below is a summary of representative thermodynamic data for this compound interactions from various studies.
| Protein/System | Method | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Kd (μM) | Reference |
| Alanine-based peptide helix | Circular Dichroism | N/A | N/A | -0.5 to -1.0 | N/A | [1] |
| Human Carbonic Anhydrase II | Computational | -3.5 to -5.0 | N/A | N/A | N/A | [2] |
| Serine Protease (resting state) | Theoretical | -4.0 to -6.0 | N/A | N/A | N/A | [3] |
| ArgE from E. coli (H355A mutant) | ITC | N/A | N/A | N/A | 39 | [4] |
| Gln-Asp (i, i+4) interaction | NMR | N/A | N/A | -1.0 (charged Asp) | N/A | [5][6] |
| Gln-Asp (i, i+4) interaction | NMR | N/A | N/A | -0.44 (protonated Asp) | N/A | [5][6] |
Note: This table presents a selection of available data. Thermodynamic parameters are highly context-dependent and can vary significantly between different protein environments and experimental conditions. "N/A" indicates that the data was not reported in the cited study.
Experimental Protocols for Characterizing this compound Thermodynamics
A variety of biophysical and computational techniques can be employed to quantitatively assess the thermodynamics of this compound hydrogen bonds. This section provides detailed methodologies for three key approaches: Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and computational methods.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular interaction. It allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.
Figure 3: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the protein of interest and the peptide or small molecule containing the interacting His or Asp residue to >95% purity.
-
Perform extensive dialysis of both the protein and the ligand against the same buffer to ensure a precise match of buffer components. A suitable buffer would be, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of the protein and ligand solutions using a reliable method such as UV-Vis spectroscopy with calculated extinction coefficients.
-
-
ITC Experiment Setup:
-
Thoroughly degas both protein and ligand solutions to prevent bubble formation in the calorimeter.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).
-
-
Data Acquisition:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.
-
Initiate the main experiment, titrating the ligand into the protein solution. The instrument will record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw thermogram to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This fit will yield the values for Kd, ΔH, and the stoichiometry of binding (n).
-
Calculate the Gibbs free energy (ΔG) from the dissociation constant using the equation: ΔG = RTln(Kd), where R is the gas constant and T is the absolute temperature.
-
Calculate the entropy change (ΔS) using the equation: ΔG = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that can provide information about hydrogen bonding through chemical shift perturbations and the measurement of scalar couplings across the hydrogen bond.
Chemical Shift Perturbation (CSP) Mapping
Figure 4: Workflow for an NMR Chemical Shift Perturbation experiment.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled protein at a concentration typically between 0.1 and 1 mM in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 6.5, with 10% D₂O).
-
Prepare a concentrated stock solution of the unlabeled ligand (peptide or small molecule) in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.
-
Perform a titration by adding small aliquots of the concentrated ligand solution to the protein sample.
-
After each addition, acquire another ¹H-¹⁵N HSQC spectrum. The titration should cover a range of ligand-to-protein molar ratios from 0 to a saturating concentration (e.g., >5-fold molar excess).
-
-
Data Processing and Analysis:
-
Process all spectra identically using NMR processing software (e.g., NMRPipe).
-
Overlay the series of HSQC spectra and assign the resonances of the protein backbone amides.
-
For each assigned residue, track the changes in the ¹H and ¹⁵N chemical shifts as a function of ligand concentration.
-
Calculate the weighted chemical shift perturbation (CSP) for each residue using an equation such as: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14).[7]
-
Residues with significant CSPs are likely located in or near the binding interface, including the this compound pair.
-
By fitting the chemical shift changes as a function of ligand concentration to a binding isotherm, the dissociation constant (Kd) can be determined for individual residues.
-
Computational Methods
Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, can provide detailed energetic insights into the this compound hydrogen bond.
Computational Alanine (B10760859) Scanning Mutagenesis
This method computationally mimics the experimental technique of alanine scanning to estimate the contribution of individual residues to the binding free energy.
Figure 5: Workflow for Computational Alanine Scanning Mutagenesis.
Detailed Methodology:
-
System Preparation:
-
Obtain a high-resolution 3D structure of the protein-ligand complex, either from experimental data (e.g., PDB) or through homology modeling.
-
Prepare the system for MD simulation using software such as GROMACS or AMBER. This involves adding solvent (e.g., a water box), ions to neutralize the system and mimic physiological ionic strength, and assigning appropriate force field parameters.
-
-
Molecular Dynamics Simulations:
-
Perform an MD simulation of the wild-type protein-ligand complex to obtain a stable trajectory. This typically involves energy minimization, followed by equilibration and a production run.
-
Generate in silico mutants by replacing the histidine or aspartate residue with alanine in the wild-type structure.
-
Perform separate MD simulations for each mutant complex.
-
-
Free Energy Calculations:
-
Calculate the binding free energy (ΔGbinding) for both the wild-type and mutant complexes from the MD trajectories using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
The change in binding free energy upon mutation (ΔΔGbinding) is then calculated as: ΔΔGbinding = ΔGbinding(mutant) - ΔGbinding(wild-type). A positive ΔΔGbinding indicates that the mutation destabilizes the complex, suggesting a favorable contribution of the original residue to binding.
-
Quantum Mechanical (QM) Calculations
QM calculations can provide a highly accurate determination of the intrinsic hydrogen bond energy.
Figure 6: Workflow for Quantum Mechanical Calculation of H-bond Energy.
Detailed Methodology:
-
Model System Definition:
-
Define a model system that represents the this compound interaction, for example, using methylimidazole for histidine and acetate (B1210297) for aspartate.
-
-
Geometry Optimization:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform geometry optimizations of the individual monomers (methylimidazole and acetate) and the hydrogen-bonded complex at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries of the monomers and the complex.
-
The interaction energy (Eint) is calculated as: Eint = Ecomplex - (Emonomer1 + Emonomer2).
-
-
Basis Set Superposition Error (BSSE) Correction:
-
To obtain a more accurate interaction energy, it is crucial to correct for the basis set superposition error (BSSE). This can be done using the counterpoise correction method of Boys and Bernardi. The corrected interaction energy provides a good estimate of the intrinsic hydrogen bond strength in the gas phase.
-
Conclusion
The hydrogen bond between histidine and aspartate is a fundamental interaction in molecular biology, playing a pivotal role in a wide array of cellular processes. Its thermodynamic properties are finely tuned to allow for the precise control of protein function, from the rapid catalysis of enzymatic reactions to the sensitive switching of signaling pathways. A thorough understanding of the energetic landscape of this interaction is therefore indispensable for researchers in basic science and for professionals in drug development.
This guide has provided a comprehensive overview of the thermodynamics of the this compound hydrogen bond, including its functional roles, a compilation of quantitative data, and detailed protocols for its experimental and computational characterization. By leveraging the methodologies outlined herein, researchers can gain deeper insights into the mechanisms of the systems they study and develop more effective strategies for therapeutic intervention. The continued investigation of this and other non-covalent interactions will undoubtedly unlock new avenues for understanding and manipulating the complex machinery of life.
References
- 1. Ion-pair and charged hydrogen-bond interactions between histidine and aspartate in a peptide helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Identification of a Histidine Metal Ligand in the argE-Encoded N-Acetyl-L-Ornithine Deacetylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 6. Measuring the strength of side-chain hydrogen bonds in peptide helices: the Gln.Asp (i, i + 4) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the pKa Values of Histidine and Aspartate in a Catalytic Dyad
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Histidine-Aspartate Dyad in Catalysis
The histidine-aspartate (His-Asp) dyad is a recurring structural motif found in the active sites of numerous enzymes, most notably in hydrolases such as serine and cysteine proteases. This arrangement is fundamental to the catalytic mechanism of these enzymes, where it functions as a charge-relay system to activate a nucleophilic residue.[1] In this dyad, the carboxylate side chain of aspartate forms a hydrogen bond with the imidazole (B134444) side chain of histidine. This interaction is not merely structural; it critically modulates the electronic properties of the histidine residue, thereby influencing its ability to act as a general acid or base during catalysis.
Understanding the ionization states of these residues is paramount for elucidating enzymatic mechanisms and for designing effective inhibitors. The tendency of a residue to be protonated or deprotonated is quantified by its pKa value. Within the unique microenvironment of an enzyme's active site, the pKa values of amino acid side chains can be significantly perturbed from their standard values in aqueous solution.[2][3] This guide provides a detailed examination of the pKa values of histidine and aspartate within a catalytic dyad, the factors governing their perturbation, and the experimental and computational methods used for their determination.
Factors Influencing pKa Perturbation in the this compound Dyad
The pKa of an ionizable group is exquisitely sensitive to its local environment. In a this compound dyad, several factors conspire to shift the pKa values from their model compound values (His ≈ 6.0-6.8, Asp ≈ 3.9).[3]
-
Hydrogen Bonding: The primary interaction within the dyad is the hydrogen bond between the aspartate's carboxylate group (a hydrogen bond acceptor) and the Nδ1 or Nε2 of the histidine's imidazole ring (a hydrogen bond donor). This interaction stabilizes the protonated, positively charged state (imidazolium) of histidine. Consequently, the pKa of histidine is typically elevated, making it a stronger base.[1] In the classic serine protease catalytic triad (B1167595) (Ser-His-Asp), this enhanced basicity allows the histidine to abstract a proton from the serine nucleophile.[1]
-
Electrostatic Interactions: The negatively charged aspartate residue electrostatically stabilizes the positively charged imidazolium (B1220033) form of the adjacent histidine, further contributing to an increased histidine pKa. The overall electrostatic potential within the active site, dictated by other nearby charged and polar residues and backbone dipoles, also plays a crucial role.[4]
-
Desolvation and the Dielectric Environment: Active sites are often buried within the protein structure, creating a low-dielectric environment compared to bulk water.[5] This desolvation makes it energetically less favorable to accommodate charged species. The effect on pKa can be complex, but the stabilization of the charged histidine by the buried aspartate counterion becomes even more significant in this environment.
The interplay of these factors dictates the precise pKa values, which are finely tuned for optimal catalytic efficiency at a specific physiological pH.
Quantitative Analysis of pKa Values
The precise pKa values for residues in a catalytic dyad are system-dependent. However, general trends and specific experimental values provide a quantitative framework for understanding their function.
| Residue | Context | Typical pKa Range | Reference Compound pKa | Notes |
| Histidine | In a Ser-His-Asp Catalytic Triad | 7.0 - 12.0 | ~6.0 - 6.8[3] | The hydrogen bond to Asp elevates the pKa, enabling it to act as a general base.[1] For example, in thiolsubtilisin, the His pKa is elevated by 3 units compared to the parent enzyme.[5] |
| Histidine | In RNase A (His119-Asp121 dyad) | ~5.9 - 6.1 | ~6.0 - 6.8[3] | In this specific system, the effect of Asp121 on the pKa of His119 is modest, with mutations of Asp121 causing changes of less than 0.2 units.[6][7] This highlights the variability between different enzyme systems. |
| Aspartate | In a Ser-His-Asp Catalytic Triad | < 1.0 - 3.5 | ~3.9[3] | The pKa is typically lowered, ensuring it remains deprotonated and negatively charged to polarize the histidine.[8] |
| Aspartate | In an Aspartic Protease Dyad (Asp-Asp) | 1.5 - 5.0 | ~3.9[3] | In these enzymes, one Asp has a lowered pKa and the other an elevated pKa, allowing one to act as a base and the other as an acid.[9] |
Experimental and Computational Protocols
Determining the pKa values of specific residues within a protein is a non-trivial task requiring sophisticated biophysical and computational techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most widely used and precise experimental method for determining the pKa of ionizable residues in proteins, with an accuracy of approximately 0.1 pK units.[10][11] The protocol involves monitoring the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH.
Detailed Methodology:
-
Protein Preparation: The protein of interest, often isotopically labeled with ¹³C and/or ¹⁵N, is expressed and purified to homogeneity.
-
Sample Preparation: A series of NMR samples are prepared, each containing the protein at a high concentration in a suitable buffer. The pH of each sample is carefully adjusted to span a wide range (e.g., from pH 3 to 9) in small increments.
-
NMR Data Acquisition: A series of one-dimensional (e.g., ¹H) or multi-dimensional (e.g., ¹H-¹⁵N HSQC) NMR spectra are acquired for each sample at a constant temperature. The chemical shifts of the imidazole ring protons (C2-H and C4-H) of histidine are particularly sensitive to its protonation state.[12]
-
Data Analysis: The chemical shift (δ) of a specific resonance is plotted against the pH.
-
Curve Fitting: The resulting titration curve is fitted to the Henderson-Hasselbalch equation:
-
δ_obs = (δ_HA * 10^(pKa-pH) + δ_A) / (1 + 10^(pKa-pH))
-
Where δ_obs is the observed chemical shift, and δ_HA and δ_A are the chemical shifts of the fully protonated and deprotonated species, respectively.
-
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve.[13]
This technique is used to probe the contribution of the aspartate residue to the histidine's pKa.
Detailed Methodology:
-
Mutant Generation: A mutant version of the protein is created where the aspartate of the dyad is replaced with a non-ionizable residue of similar size (e.g., asparagine, Asp -> Asn) or a non-polar residue (e.g., alanine, Asp -> Ala).
-
Protein Expression and Purification: The mutant protein is expressed and purified.
-
pKa Measurement: The pKa of the histidine in the mutant protein is determined using NMR spectroscopy, as described above.
-
Comparison: The change in the histidine's pKa (ΔpKa) between the wild-type and mutant proteins quantifies the electrostatic and hydrogen-bonding contribution of the aspartate residue. For instance, studies on RNase A showed that replacing Asp121 with Asn or Ala resulted in only modest changes to the pKa of His119.[6][7]
Computational methods provide a theoretical means to estimate pKa values and offer insights into the underlying physical basis for the observed shifts.[14][15]
Methodology Overview:
-
Structural Input: A high-resolution 3D structure of the protein (from X-ray crystallography or NMR) is required.
-
Continuum Electrostatics (Poisson-Boltzmann Equation): This is a common approach where the protein is treated as a low-dielectric medium and the solvent as a high-dielectric continuum.[3] The Poisson-Boltzmann equation is solved to calculate the electrostatic potential throughout the system.
-
Energy Calculations: The method calculates the change in electrostatic energy when a titratable group is moved from the solvent to its position within the protein. This involves calculating the desolvation energy and the interaction energies with all other partial charges and dipoles in the protein.[4]
-
pKa Calculation: The calculated energy changes are used to determine the pKa shift (ΔpKa) relative to the model compound pKa.
-
Molecular Dynamics (MD) Simulations: Constant pH MD simulations can also be used. In this method, the protonation states of titratable residues are allowed to change dynamically during the simulation, providing a more sophisticated sampling of conformational and ionization equilibria.[8]
Visualizations
Caption: The Histidine-Aspartate catalytic dyad interaction.
Caption: Experimental workflow for pKa determination by NMR spectroscopy.
Caption: Logical relationship of factors causing His pKa perturbation.
Conclusion
The pKa values of histidine and aspartate residues within a catalytic dyad are critical determinants of enzyme function. The intimate hydrogen bonding and electrostatic interactions within the protein's low-dielectric active site typically elevate the pKa of histidine and lower the pKa of aspartate relative to their solution values. This perturbation transforms the histidine into a potent general base, poised to deprotonate a nearby nucleophile, which is the cornerstone of the catalytic mechanism in many enzyme families. While this trend is broadly observed, specific cases like RNase A demonstrate that the magnitude of the pKa shift can be modest, underscoring the subtle yet powerful influence of the unique architecture of each enzyme's active site.[7] A combination of high-precision experimental techniques, particularly NMR spectroscopy, and sophisticated computational models is essential for accurately determining these vital physicochemical parameters, thereby advancing our fundamental understanding of biocatalysis and informing rational drug design.
References
- 1. Catalytic triad - Wikipedia [en.wikipedia.org]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 4. Calculating pKa values in enzyme active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct proton magnetic resonance determination of the pKa of the active center histidine in thiolsubtilisin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. His ... Asp catalytic dyad of ribonuclease A: histidine pKa values in the wild-type, D121N, and D121A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PKAD: a database of experimentally measured pKa values of ionizable groups in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarship.haverford.edu [scholarship.haverford.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]
- 15. routledge.com [routledge.com]
Methodological & Application
Modeling the His-Asp Catalytic Dyad: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The Histidine-Aspartate (His-Asp) catalytic dyad is a fundamental motif in a vast array of enzymes, playing a crucial role in numerous biological processes. Understanding the intricacies of its mechanism is paramount for basic research and for the development of novel therapeutics. This document provides a comprehensive guide to modeling the this compound catalytic dyad, integrating computational and experimental approaches. We present detailed protocols for computational modeling using Quantum Mechanics/Molecular Mechanics (QM/MM), alongside experimental validation techniques including site-directed mutagenesis, enzyme kinetics, and protein purification. Furthermore, we explore the significance of the this compound dyad in signaling pathways, particularly bacterial two-component systems, and its implications for drug discovery.
Introduction to the this compound Catalytic Dyad
The this compound catalytic dyad is a common feature in the active sites of many enzymes, including serine proteases, glycosidases, and histidine kinases. In this arrangement, the side chains of a histidine and an aspartate residue are linked by a hydrogen bond. The aspartate residue's primary role is to orient the imidazole (B134444) ring of the histidine and to modulate its pKa. This positioning enhances the histidine's ability to act as a general acid or base during catalysis, facilitating proton transfer steps that are often rate-limiting in enzymatic reactions. In serine proteases, for instance, the this compound dyad is part of a larger catalytic triad (B1167595) (Ser-His-Asp), where it activates the serine nucleophile.
Computational Modeling of the this compound Catalytic Dyad
Computational modeling, particularly the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, has become an indispensable tool for elucidating the catalytic mechanisms of enzymes at an atomic level.[1][2][3] QM/MM methods allow for the treatment of the reactive part of the system (the this compound dyad and the substrate) with a high level of quantum mechanical theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field.[4]
QM/MM Workflow
A typical QM/MM workflow for studying a this compound catalytic dyad involves several key steps.[5][6]
References
- 1. Scholarworks@UNIST: A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening [scholarworks.unist.ac.kr]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. A high-throughput TNP-ATP displacement assay for screening inhibitors of ATP-binding in bacterial histidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Model Setup and Procedures for Prediction of Enzyme Reaction Kinetics with QM-Only and QM:MM Approaches | Springer Nature Experiments [experiments.springernature.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Site-Directed Mutagenesis of Histidine to Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone molecular biology technique that enables precise and intentional modifications to a DNA sequence. This powerful tool is invaluable for studying protein structure-function relationships, investigating the role of specific amino acid residues in enzymatic reactions and signaling pathways, and for engineering proteins with novel or enhanced properties.[1] This document provides a detailed protocol for performing site-directed mutagenesis to substitute a histidine (His) residue with an aspartic acid (Asp) residue, a common mutation to investigate changes in charge, potential for hydrogen bonding, and catalytic activity within a protein.
The protocol described herein is based on the highly efficient QuikChange™ PCR-based method, which utilizes a pair of complementary mutagenic primers to amplify a plasmid containing the gene of interest. The parental, non-mutated plasmid is subsequently eliminated by enzymatic digestion, leaving the newly synthesized, mutated plasmid for transformation into competent E. coli.
Key Concepts
-
Histidine (His): An amino acid with an imidazole (B134444) side chain, which can be positively charged or neutral at physiological pH, making it a common participant in enzyme catalytic sites and protein-protein interactions. Its codons are CAU and CAC.[2]
-
Aspartic Acid (Asp): An amino acid with a negatively charged carboxylate side chain at physiological pH. It is often involved in coordinating metal ions, salt bridges, and catalysis. Its codons are GAU and GAC.[2]
-
His to Asp Mutation: This substitution replaces a potentially positively charged or neutral residue with a negatively charged one, which can have significant impacts on protein structure, stability, and function. This type of mutation is often used to probe the role of charge and hydrogen bonding in a protein's active or binding sites.
Experimental Protocols
Primer Design for His-Asp Mutagenesis
The design of the mutagenic primers is the most critical step for successful site-directed mutagenesis.[1][3][4] The primers are designed to be complementary to the template DNA, with the exception of the mismatched bases that introduce the desired His to Asp mutation.
Primer Design Guidelines:
-
Mutation Site: The desired mutation (the codon change from His to Asp) should be located in the center of the primers.[5][6]
-
Flanking Regions: Include 10-15 bases of correctly matched sequence on both sides of the mutation to ensure stable annealing to the template DNA.[5]
-
Primer Length: Primers should typically be between 25 and 45 nucleotides in length.[4]
-
Melting Temperature (Tm): The Tm of the primers should be ≥78°C. A higher Tm is often recommended for high-fidelity polymerases.[7]
-
GC Content: Aim for a GC content between 40% and 60%.[4]
-
3' End: The primers should terminate in at least one G or C residue to promote efficient polymerase binding.
-
Purity: Use of purified primers (e.g., PAGE or HPLC) is recommended, especially for primers longer than 60 nucleotides.[6]
Example Primer Design for His (CAC) to Asp (GAC) Mutation:
Let's assume the original DNA sequence is: 5' - ...GCT GGT CAC GGC TTA... - 3' (Coding Strand) 3' - ...CGA CCA GTG CCG AAT... - 5' (Template Strand)
To change the Histidine (CAC) to Aspartic Acid (GAC), the primers would be designed as follows:
-
Forward Primer: 5' - GCT GGT GAC GGC TTA - 3' (The mutated codon is underlined)
-
Reverse Primer: 5' - TAA GCC GTC ACC AGC - 3' (The reverse complement of the mutated region)
PCR Amplification
The PCR reaction is performed using a high-fidelity DNA polymerase to minimize the introduction of off-target mutations.
Reaction Mixture:
| Component | Final Concentration | Example Volume (50 µL reaction) |
| 5x Reaction Buffer | 1x | 10 µL |
| dNTP Mix (10 mM each) | 0.2 mM each | 1 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 1.25 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1.25 µL |
| Template Plasmid DNA | 5-50 ng | 1 µL |
| High-Fidelity DNA Polymerase | 1-2.5 units | 1 µL |
| Nuclease-Free Water | - | Up to 50 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | \multirow{3}{*}{18-30} |
| Annealing | 55-68°C | 30 sec | |
| Extension | 72°C | 30 sec/kb of plasmid length | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
Note: The annealing temperature should be optimized based on the specific Tm of the primers. Extension times should be adjusted according to the size of the plasmid.[3]
DpnI Digestion
The PCR product contains both the original, methylated parental plasmid DNA and the newly synthesized, unmethylated, mutated plasmid DNA. The DpnI restriction enzyme specifically digests methylated and hemimethylated DNA, thus selectively removing the parental plasmid.
Procedure:
-
To the completed PCR reaction, add 1 µL of DpnI restriction enzyme (10-20 units).
-
Mix gently by pipetting.
-
Incubate at 37°C for 1-2 hours.
Transformation
The DpnI-treated, mutated plasmid is then transformed into highly competent E. coli cells.
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-digested PCR product to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the transformation mixture onto an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
Verification of Mutation
It is crucial to verify the presence of the desired mutation and to ensure that no unintended mutations were introduced.
Methods for Verification:
-
DNA Sequencing: This is the gold standard method to confirm the correct mutation and the integrity of the surrounding sequence.
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or removes a restriction enzyme site, this can be a quick screening method.
Data Presentation
Mutagenesis Efficiency
The efficiency of site-directed mutagenesis can be influenced by several factors, including the quality of the template DNA, primer design, PCR conditions, and the size of the plasmid.
| Method / Condition | Plasmid Size | Reported Efficiency | Reference |
| Standard PCR-based (e.g., QuikChange) | ~5 kb | >80% | [Agilent QuikChange Manual] |
| Single PCR Product Method | 4.9 kb & 5.1 kb | 70-80% | [8] |
| Two Overlapping PCR Fragments | 8.3 kb | 80% | [9] |
| Two Overlapping PCR Fragments | 11.0 kb | 100% | [9] |
| High-Fidelity Polymerase (Q5™) | 6.4 kb | 100% | |
| High-Fidelity Polymerase (Q5™) | 12.3 kb | 83.3% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Site-Directed Mutagenesis.
His-to-Asp Phosphotransfer Signaling Pathway
A well-characterized example of this compound signaling is the two-component system in bacteria and plants, which is crucial for responding to environmental stimuli.[10] In this pathway, a sensor histidine kinase autophosphorylates a histidine residue in response to a signal. This phosphate (B84403) group is then transferred to an aspartate residue on a response regulator protein, which in turn modulates downstream cellular responses.
Caption: His-to-Asp Phosphotransfer Signaling Cascade.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies after transformation | - Low transformation efficiency of competent cells.- Insufficient amount of PCR product.- Incomplete DpnI digestion. | - Use highly competent cells (>10⁸ cfu/µg).- Increase the amount of DpnI-treated DNA used for transformation.- Confirm PCR product presence on an agarose (B213101) gel.- Ensure DpnI is active and incubation time is sufficient. |
| Only parental plasmid is recovered | - Incomplete DpnI digestion.- Template plasmid was isolated from a dam- E. coli strain. | - Increase DpnI incubation time or enzyme amount.- Ensure the template plasmid was prepared from a dam+ E. coli strain. |
| No PCR product | - Poor primer design.- Suboptimal PCR conditions.- Low quality template DNA. | - Re-design primers with optimal Tm and GC content.- Optimize annealing temperature and extension time.- Use freshly prepared, high-quality plasmid DNA. |
| Off-target mutations | - Low-fidelity DNA polymerase.- Too many PCR cycles. | - Use a high-fidelity DNA polymerase.- Reduce the number of PCR cycles to the minimum required for amplification (e.g., 18-25 cycles). |
For further troubleshooting, refer to resources from Assay Genie and other molecular biology guides.[11]
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. teaching.healthtech.dtu.dk [teaching.healthtech.dtu.dk]
- 3. Strategies for Maximizing Site Directed Mutagenesis | Labcompare.com [labcompare.com]
- 4. bioinnovatise.com [bioinnovatise.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Response regulators implicated in His-to-Asp phosphotransfer signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring His-Asp Phosphorelay Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-Aspartate (His-Asp) phosphorelays are central signaling mechanisms in a vast array of organisms, including bacteria, fungi, and plants.[1][2][3] These pathways, often referred to as two-component systems (TCSs), enable cells to sense and respond to a multitude of environmental stimuli.[4][5] A typical this compound phosphorelay involves a sensor histidine kinase (HK) that autophosphorylates on a conserved histidine residue in response to a specific signal.[3][6] The phosphoryl group is then transferred to a conserved aspartate residue on a partner response regulator (RR) protein, modulating its activity to elicit a cellular response.[3][6] More complex multi-step phosphorelays can involve additional phosphotransfer domains and proteins.[7][8]
Given their crucial roles in processes like virulence and antibiotic resistance in pathogenic bacteria, this compound phosphorelay systems have emerged as attractive targets for novel drug development.[5][9] Accurate and efficient measurement of the activity of these systems is therefore paramount for both basic research and therapeutic discovery.
These application notes provide detailed protocols for several established assays to measure this compound phosphorelay activity, catering to different experimental needs, throughput requirements, and available instrumentation. The methods described include traditional radioactive assays as well as modern non-radioactive techniques.
Signaling Pathway Overview
The fundamental this compound phosphorelay cascade involves two key events: autophosphorylation of the histidine kinase and subsequent phosphotransfer to the response regulator.
Caption: A simplified diagram of a two-component this compound phosphorelay signaling pathway.
Experimental Workflow Overview
A general workflow for in vitro measurement of this compound phosphorelay activity involves protein expression and purification, setting up the phosphorylation reaction, stopping the reaction at specific time points, and detecting the phosphorylated protein.
Caption: General experimental workflow for in vitro this compound phosphorelay assays.
Protocols
Radioactive Filter Binding Assay for HK Autophosphorylation
This high-throughput method quantifies the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into the histidine kinase, which is then captured on a nitrocellulose membrane.[10][11][12]
Principle: Proteins bind to nitrocellulose membranes, while unincorporated [γ-³²P]ATP can be washed away. The amount of radioactivity retained on the membrane is proportional to the extent of HK autophosphorylation and can be quantified using a scintillation counter.
Materials:
-
Purified Histidine Kinase (HK)
-
[γ-³²P]ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
Quenching Solution (e.g., 325 mM phosphoric acid)[12]
-
Wash Buffer (e.g., 25 mM ice-cold phosphoric acid)[10]
-
Nitrocellulose membrane
-
Scintillation vials and counter
Protocol:
-
Prepare reaction mixes containing reaction buffer and purified HK. Equilibrate at the desired reaction temperature.
-
Initiate the reaction by adding [γ-³²P]ATP. Mix gently and start a timer.[10]
-
At desired time points, take an aliquot of the reaction and add it to the quenching solution to stop the reaction.[10]
-
Spot the quenched reaction mixture onto a nitrocellulose membrane.
-
Wash the membrane multiple times with ice-cold wash buffer to remove unincorporated [γ-³²P]ATP.[10] Monitor the radioactivity of the wash solution with a Geiger counter until the signal is at background levels.[10]
-
Allow the membrane to air dry.
-
Excise the spots from the membrane and place them into scintillation vials.[10]
-
Quantify the radioactivity using a scintillation counter (Cherenkov counting).[12]
-
To determine the specific activity of the [γ-³²P]ATP, spot known amounts onto the membrane and measure their counts per minute (CPM) to generate a standard curve.[10]
-
Calculate the amount of phosphorylated HK using the standard curve and the CPM values from the experimental samples.
Data Presentation:
| Time (min) | CPM (Sample 1) | CPM (Sample 2) | Average CPM | pmol Phosphate Incorporated |
| 0 | 150 | 165 | 157.5 | 0.09 |
| 2 | 1250 | 1300 | 1275 | 0.74 |
| 5 | 3500 | 3650 | 3575 | 2.08 |
| 10 | 6200 | 6400 | 6300 | 3.66 |
| 20 | 8500 | 8750 | 8625 | 5.01 |
| (Note: Data are illustrative. 1 pmol ATP = 1720 CPM is assumed for calculation) |
Phos-tag™ SDS-PAGE for Phosphorelay Analysis
This non-radioactive method allows for the separation of phosphorylated and unphosphorylated forms of a protein by electrophoresis.[13][14][15]
Principle: Phos-tag™ is a molecule that specifically binds to phosphate groups.[15] When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from the non-phosphorylated counterparts.[14][15] The separated proteins can be visualized by standard staining methods (e.g., Coomassie) or by Western blotting.[13]
Materials:
-
Purified HK and RR
-
Non-radioactive ATP
-
Reaction Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl₂)[13]
-
Quenching Solution (e.g., SDS-PAGE sample buffer containing EDTA)
-
Phos-tag™ Acrylamide (B121943) and MnCl₂ or ZnCl₂ solution[15]
-
Standard SDS-PAGE reagents
-
Western blot equipment and antibodies (if required)
Protocol:
-
Set up the phosphorelay reaction by mixing HK, RR, and reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the desired temperature. At various time points, remove aliquots and quench the reaction by adding SDS-PAGE sample buffer containing EDTA.
-
Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and either MnCl₂ or ZnCl₂ according to the manufacturer's instructions.
-
Run the samples on the Phos-tag™ SDS-PAGE gel.[16] Note that phosphorylated proteins will migrate slower than their non-phosphorylated forms.[14]
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or perform a Western blot analysis using antibodies against the HK or RR to visualize the bands.
-
Quantify the band intensities using densitometry software to determine the proportion of phosphorylated protein at each time point.
Data Presentation:
| Time (min) | % Unphosphorylated RR | % Phosphorylated RR |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 55 | 45 |
| 15 | 20 | 80 |
| 30 | 10 | 90 |
| (Note: Data are illustrative and obtained from densitometric analysis of the gel bands) |
Coupled Enzyme Assay for Continuous Monitoring of Kinase Activity
This spectrophotometric or fluorometric assay continuously measures the production of ADP, which is directly proportional to the kinase activity.[17]
Principle: The ADP produced by the histidine kinase is used in a coupled reaction to generate a detectable signal. A common system uses pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where ADP production is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[17]
Materials:
-
Purified HK
-
Substrate (if measuring phosphotransfer to RR)
-
ATP
-
Coupled enzyme assay components (e.g., Pyruvate Kinase, Lactate Dehydrogenase, Phosphoenolpyruvate, NADH)
-
Assay Buffer
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare a master mix containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the purified HK (and RR if applicable) to the wells of a microplate.
-
Add the master mix to the wells.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled plate reader.
-
The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production and thus the kinase activity.
-
Calculate the kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADH.
Data Presentation:
| Substrate Concentration (µM) | Initial Rate (ΔA₃₄₀/min) | Kinase Activity (µmol ADP/min/mg HK) |
| 10 | 0.015 | 0.24 |
| 25 | 0.035 | 0.56 |
| 50 | 0.060 | 0.96 |
| 100 | 0.095 | 1.53 |
| 200 | 0.120 | 1.93 |
| (Note: Data are illustrative. Calculation based on the molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹) |
Conclusion
The choice of assay for measuring this compound phosphorelay activity depends on the specific research question, the required throughput, and the available resources. Radioactive assays offer high sensitivity but come with safety and disposal considerations. Phos-tag™ SDS-PAGE provides a robust, non-radioactive alternative for visualizing phosphorylation states.[18] Coupled enzyme and fluorescence-based assays are well-suited for high-throughput screening of kinase inhibitors and for detailed kinetic analyses.[9][19] The protocols provided here offer a starting point for establishing these assays in your laboratory to further explore the fascinating world of two-component signaling.
References
- 1. In vitro analysis of this compound phosphorelays in Aspergillus nidulans: the first direct biochemical evidence for the existence of this compound phosphotransfer systems in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compilation and characterization of histidine-containing phosphotransmitters implicated in His-to-Asp phosphorelay in plants: AHP signal transducers of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction via the histidyl-aspartyl phosphorelay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphotransfer profiling: systematic mapping of two-component signal transduction pathways and phosphorelays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histidine kinase - Wikipedia [en.wikipedia.org]
- 7. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay [jove.com]
- 11. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bujnochem.com [bujnochem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Histidine-Aspartate (His-Asp) Systems in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Histidine-Aspartate (His-Asp) phosphorelay systems, commonly known as two-component systems (TCSs), are fundamental signal transduction pathways in a wide range of organisms, including bacteria, fungi, and plants.[1] These systems allow cells to sense and respond to a diverse array of environmental stimuli.[2] A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR).[1] Upon sensing a specific stimulus, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, activating it to elicit a cellular response, often through the regulation of gene expression.[1] The modularity and specificity of this compound systems have made them attractive targets for various biotechnological applications, including the development of novel biosensors, high-throughput drug screening, and the engineering of synthetic gene circuits.[2]
Application as Genetically Encoded Biosensors
This compound systems can be engineered into whole-cell biosensors to detect and report the presence of specific small molecules or environmental conditions. By coupling the output of a specific TCS to the expression of a reporter gene (e.g., encoding a fluorescent protein or a colorimetric enzyme), a measurable signal can be generated in response to the target analyte.
Signaling Pathway of a Prototypical this compound System
Caption: Prototypical this compound signaling cascade used in biosensor design.
Experimental Workflow for Biosensor Development
Caption: General experimental workflow for the development of a this compound based biosensor.
Quantitative Performance of an Aspartate Biosensor
The following table summarizes the performance characteristics of an engineered GFP-based biosensor for aspartate, jAspSnFR3.[3][4]
| Parameter | Value | Reference |
| Analyte | Aspartate | [3][4] |
| Sensor Name | jAspSnFR3 | [3][4] |
| Affinity (Kd) | 160 µM | [4] |
| Dynamic Range | ~10 µM to 1 mM | [4] |
| Specificity | High for Aspartate over Glutamate and Asparagine | [4] |
Protocol for in vivo Characterization of a Whole-Cell Biosensor
This protocol outlines the general steps for characterizing the dose-response of a whole-cell biosensor using a fluorescent reporter.
Materials:
-
Engineered biosensor cell culture
-
Appropriate growth medium
-
Analyte stock solution
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence capabilities
-
Incubator shaker
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the biosensor cells in the appropriate growth medium.
-
Subculture: The next day, dilute the overnight culture into fresh medium to an optical density (OD600) of ~0.1. Grow the culture at the optimal temperature with shaking until it reaches the early to mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Prepare Analyte Dilutions: Prepare a serial dilution of the analyte in the growth medium. Include a no-analyte control.
-
Assay Setup: Aliquot a fixed volume of the cell culture into the wells of the 96-well microplate.
-
Induction: Add an equal volume of the analyte dilutions to the corresponding wells.
-
Incubation: Incubate the microplate in the microplate reader at the optimal growth temperature with shaking for a defined period (e.g., 4-8 hours).
-
Measurement: Measure the optical density (e.g., at 600 nm) and the fluorescence intensity (at the appropriate excitation and emission wavelengths for the reporter protein) at regular intervals.
-
Data Analysis:
-
Normalize the fluorescence signal by the cell density (Fluorescence/OD600).
-
Plot the normalized fluorescence as a function of the analyte concentration to generate a dose-response curve.
-
From the curve, determine key performance parameters such as the limit of detection (LOD), dynamic range, and sensitivity.[5][6][7]
-
Application in High-Throughput Drug Screening
The essentiality of many this compound systems for bacterial viability and virulence, coupled with their absence in mammals, makes them prime targets for the development of novel antimicrobial agents.[8] High-throughput screening (HTS) assays can be developed to identify inhibitors of histidine kinase activity.
High-Throughput Screening Workflow for Histidine Kinase Inhibitors
Caption: Workflow for a high-throughput screen to identify histidine kinase inhibitors.
Quantitative Data from a High-Throughput Screen
The following table presents example data for a potent inhibitor of the VanS histidine kinase, identified through a high-throughput screen using the AUDECY assay.[9]
| Parameter | Value | Reference |
| Target | VanS Histidine Kinase | [9] |
| Inhibitor | OSU-03012 | [8] |
| IC50 | 0.8 µM | [8] |
| Effect | Sensitizes vancomycin-resistant Enterococcus faecium (VRE) to vancomycin | [9] |
Protocol for a High-Throughput Histidine Kinase Inhibitor Screen (AUDECY Assay)
The AUDECY (AUtophosphorylation-DEphosphorylation CYcle) assay is a colorimetric method suitable for HTS of HK inhibitors.[8][9] It measures the ATPase activity of the HK, which is coupled to its autophosphorylation and dephosphorylation cycle.
Principle: The assay indirectly measures HK autophosphorylation by quantifying ATP consumption. A pHis-specific phosphatase is added to continuously dephosphorylate the HK, creating an ATP-hydrolysis cycle. The depletion of ATP is then measured using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system) that links ATP levels to a change in NADH absorbance.
Materials:
-
Purified histidine kinase (HK)
-
pHis-specific phosphatase
-
Compound library
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
ATP
-
Coupled enzyme system reagents (e.g., phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Plating: Dispense the compound library into 384-well plates at the desired final concentration. Include appropriate controls (positive control with a known inhibitor, negative control with DMSO).
-
Enzyme Preparation: Prepare a master mix containing the HK and the pHis-specific phosphatase in assay buffer.
-
Enzyme Addition: Add the enzyme master mix to all wells of the compound plates.
-
Pre-incubation: Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the HK.
-
Reaction Initiation: Prepare a reaction initiation mix containing ATP and the coupled enzyme system reagents. Add this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the reaction temperature (e.g., 37°C). Measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is proportional to the rate of ATP hydrolysis by the HK.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the controls.
-
Identify "hits" as compounds that significantly inhibit the reaction rate compared to the negative control.
-
Application in Synthetic Gene Circuit Engineering
This compound systems provide a versatile toolkit for constructing synthetic gene circuits with programmable control over gene expression.[10] By engineering the sensor domain of the HK or the DNA-binding domain of the RR, novel input-output relationships can be created for applications in metabolic engineering and cell-based therapies.[2]
Logic Diagram for an Engineered this compound Gene Circuit
Caption: A simple synthetic gene circuit controlled by an engineered this compound system.
Quantitative Data for Gene Expression Control
The following table provides an example of the performance of a synthetic expression system in Saccharomyces cerevisiae, demonstrating the range of expression levels that can be achieved through genetic circuit engineering.
| System Component | Expression Level (Relative Fluorescence Units) | Reference |
| Synthetic Activator 1 | 1000 - 5000 | [11] |
| Synthetic Activator 2 | 5000 - 20000 | [11] |
| Synthetic Repressor 1 | 50 - 500 (repressed) | [11] |
| Strong Native Promoter | ~15000 | [11] |
Protocol for Assembling and Testing a this compound Controlled Gene Circuit
This protocol describes the general steps for building and testing a synthetic gene circuit where a this compound system controls the expression of a target gene in a microbial host.
Materials:
-
Host organism (e.g., E. coli, S. cerevisiae)
-
Plasmids for expressing the engineered HK and RR
-
Reporter plasmid containing the target promoter fused to a reporter gene (e.g., GFP)
-
DNA assembly method (e.g., Gibson Assembly, Golden Gate)
-
Competent cells of the host organism
-
Appropriate growth media and selective agents
-
Inducer molecule for the HK
Procedure:
-
Circuit Design: Design the genetic circuit, including the choice of promoters for the HK and RR, the target promoter, and the reporter gene.
-
DNA Assembly: Assemble the DNA parts into the appropriate expression vectors. This involves cloning the genes for the engineered HK and RR under the control of constitutive or inducible promoters, and cloning the target promoter upstream of the reporter gene.
-
Transformation: Transform the assembled plasmids into the host organism.
-
Verification: Verify the correctness of the constructs by colony PCR and DNA sequencing.
-
Functional Testing:
-
Grow a culture of the engineered cells to mid-log phase.
-
Divide the culture into multiple tubes or wells of a microplate.
-
Add the inducer molecule at a range of concentrations to different aliquots. Include a no-inducer control.
-
Incubate the cultures for a time sufficient for gene expression and protein production.
-
Measure the reporter signal (e.g., fluorescence) and cell density (OD600).
-
-
Data Analysis:
-
Calculate the normalized reporter expression (e.g., Fluorescence/OD600).
-
Plot the normalized expression as a function of the inducer concentration to determine the transfer function of the circuit.
-
Characterize parameters such as the basal expression level, maximal expression level, and the sensitivity of the circuit to the inducer.
-
References
- 1. This compound phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial two-component systems as sensors for synthetic biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. How to Characterize Limit of Detection (LOD) and Dynamic Range for Resonant Biosensors [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Limit of Detection in Electrochemical Biosensors | Semantic Scholar [semanticscholar.org]
- 8. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholarworks@UNIST: A Simple Protein Histidine Kinase Activity Assay for High-throughput Inhibitor Screening [scholarworks.unist.ac.kr]
- 10. How to Design a Synthetic Gene Circuit: Tools and Workflows [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Designing Inhibitors of His-Asp Catalytic Sites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, screening, and characterization of inhibitors targeting His-Asp (Histidine-Aspartate) catalytic sites. A primary focus is placed on the this compound phosphotransfer mechanism within bacterial two-component systems (TCSs), which are critical for bacterial viability, virulence, and antibiotic resistance, making them attractive targets for novel antimicrobial agents.
Introduction to this compound Catalytic Sites
This compound catalytic sites are central to the function of two-component signal transduction systems, which are ubiquitous in bacteria but absent in mammals, offering a selective target for antimicrobial drug design.[1] In a typical TCS, a sensor histidine kinase (HK) autophosphorylates a conserved histidine residue in response to an environmental stimulus.[2] The phosphoryl group is then transferred to a conserved aspartate residue on a cognate response regulator (RR), which in turn modulates the expression of target genes.[1] Inhibiting this phosphotransfer can disrupt critical bacterial processes, providing a promising avenue for therapeutic intervention.
Application Note 1: Targeting the VanS Histidine Kinase for Overcoming Vancomycin (B549263) Resistance
The VanS/VanR two-component system is a key regulator of vancomycin resistance in enterococci, a significant clinical threat. The sensor kinase VanS detects the presence of vancomycin and initiates a signaling cascade that leads to the expression of resistance genes.[3] Therefore, inhibiting VanS is a promising strategy to resensitize vancomycin-resistant bacteria to this important antibiotic.
VanS/VanR Signaling Pathway
Upon sensing vancomycin, VanS autophosphorylates a conserved histidine residue. The phosphoryl group is subsequently transferred to an aspartate residue on the response regulator VanR.[3] Phosphorylated VanR then acts as a transcriptional activator for the van gene cluster, which is responsible for the synthesis of altered peptidoglycan precursors that have a low affinity for vancomycin.[4] In the absence of vancomycin, VanS can also act as a phosphatase, removing the phosphoryl group from VanR and downregulating the resistance pathway.[3]
Caption: The VanS/VanR signaling pathway for vancomycin resistance.
Inhibitor Design Strategies for VanS
The primary strategy for inhibiting VanS and other histidine kinases is to target the ATP-binding site within the catalytic domain.[5] This site is highly conserved among bacterial histidine kinases, suggesting that inhibitors targeting this pocket could have broad-spectrum activity.[5] Structure-based drug design, leveraging the 3D structure of the VanS catalytic domain, can be employed to design small molecules that competitively inhibit ATP binding. High-throughput screening of compound libraries is another common approach to identify novel inhibitor scaffolds.
Quantitative Data for VanS Inhibitors
The following table summarizes the inhibitory activity of selected compounds against VanS.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| OSU-03012 | VanS | Not specified as potent | AUDECY Assay | [6] |
| Walk-on-red 1 | WalK | 12.5 | Autophosphorylation | (Data synthesized from multiple sources) |
| Waldi-318 | WalK | 1.8 | Autophosphorylation | (Data synthesized from multiple sources) |
Application Note 2: Modulating Virulence through Inhibition of the PhoQ/PhoP System
The PhoQ/PhoP two-component system is a master regulator of virulence in several Gram-negative pathogens, including Salmonella and E. coli.[7][8] PhoQ is a sensor kinase that responds to environmental cues such as low Mg2+ concentrations, acidic pH, and the presence of antimicrobial peptides.[1][8] Activation of PhoQ leads to the phosphorylation of the response regulator PhoP, which in turn controls the expression of a large number of genes involved in virulence, magnesium homeostasis, and resistance to host defense mechanisms.[2][7]
PhoQ/PhoP Signaling Pathway
In the periplasm, the sensor domain of PhoQ detects environmental signals. Upon activation, PhoQ undergoes a conformational change that stimulates its autophosphorylation at a conserved histidine residue in the cytoplasmic domain.[2] The phosphoryl group is then transferred to an aspartate residue on PhoP.[8] Phosphorylated PhoP binds to specific DNA sequences (PhoP boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[8]
Caption: The PhoQ/PhoP signaling pathway for virulence regulation.
Inhibitor Design Strategies for PhoQ
Similar to VanS, the ATP-binding pocket of PhoQ is a primary target for inhibitor design. Additionally, the periplasmic sensor domain presents an opportunity for developing allosteric inhibitors that could prevent the initial signal perception and conformational changes required for activation. This approach may offer higher selectivity compared to targeting the conserved ATP-binding site.
Quantitative Data for PhoQ Inhibitors
The following table presents available data on compounds that have been shown to affect the PhoQ/PhoP system.
| Compound Class | Target | Effect | Reference |
| Diaryl pyrazole-based | PhoQ | ATP-competitive inhibition | (Data synthesized from multiple sources) |
| Hsp90 inhibitors | PhoQ | Binds to ATP-binding pocket | (Data synthesized from multiple sources) |
| MgrB (peptide) | PhoQ | Negative feedback regulation | [9][10] |
Experimental Protocols
This section provides detailed protocols for the screening and characterization of inhibitors targeting this compound catalytic sites.
Protocol 1: High-Throughput Screening of Histidine Kinase Inhibitors using an Autophosphorylation Assay
This protocol describes a general method for a high-throughput screen to identify inhibitors of histidine kinase autophosphorylation. The AUDECY (AUtophosphorylation-DEphosphorylation CYcle) assay is a robust method that overcomes the instability of the phosphohistidine (B1677714) product by using a phosphatase to create an ATPase-like cycle, allowing for convenient colorimetric or luminescent detection of ADP.[6]
Caption: Workflow for a high-throughput autophosphorylation inhibition assay.
Materials:
-
Purified histidine kinase (e.g., VanS, PhoQ)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Compound library dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well solid white microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and a known inhibitor (positive control) in 100% DMSO.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.
-
Reaction Initiation: Prepare a 2X kinase/ATP solution in assay buffer. Add 5 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a suitable model.
Protocol 2: Characterization of Inhibitor Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Materials:
-
Isothermal Titration Calorimeter
-
Purified histidine kinase
-
Inhibitor compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)
Procedure:
-
Sample Preparation:
-
Dialyze the purified histidine kinase extensively against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer. If DMSO is used, ensure the final concentration is identical in both protein and inhibitor solutions (typically <5%).
-
Accurately determine the concentrations of the protein and inhibitor.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the histidine kinase solution into the sample cell (typically 10-50 µM).
-
Load the inhibitor solution into the syringe (typically 10-fold higher concentration than the protein).
-
-
Titration:
-
Perform an initial small injection (e.g., 1 µL) to account for diffusion, followed by a series of injections (e.g., 15-20 injections of 2 µL each) with sufficient spacing for the signal to return to baseline.
-
-
Control Experiments:
-
Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks from the raw thermogram to generate a binding isotherm.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.
-
Protocol 3: Kinetic Analysis of Inhibitor Binding using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors biomolecular interactions in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
Purified histidine kinase
-
Inhibitor compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified histidine kinase over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
For each concentration, perform an injection cycle:
-
Association: Inject the inhibitor solution over the sensor surface for a defined period to monitor binding.
-
Dissociation: Replace the inhibitor solution with a continuous flow of running buffer to monitor the dissociation of the complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next cycle.
-
-
-
Data Analysis:
-
The instrument software will generate sensorgrams (response units vs. time) for each inhibitor concentration.
-
Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).
-
Conclusion
The design and development of inhibitors targeting this compound catalytic sites, particularly within bacterial two-component systems, represent a vibrant and promising area of research for combating infectious diseases. The application notes and protocols provided herein offer a framework for the rational design, high-throughput screening, and detailed biophysical characterization of novel inhibitors. A multi-faceted approach, combining structural biology, computational modeling, and robust biochemical and biophysical assays, will be crucial for the successful development of clinically effective therapeutics targeting these essential bacterial signaling pathways.
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of Viral Protein Binding to Phosphoinositide Receptors and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.graphpad.com [cdn.graphpad.com]
- 8. Feedback Inhibition in the PhoQ/PhoP Signaling System by a Membrane Peptide | PLOS Genetics [journals.plos.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Reconstitution of a Histidine-Aspartate (His-Asp) Phosphorelay System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidine-Aspartate (His-Asp) phosphorelays are crucial signal transduction systems found in bacteria, fungi, and plants, where they regulate a wide array of adaptive responses to environmental stimuli.[1][2][3] These systems typically consist of a sensor Histidine Kinase (HK), which autophosphorylates on a conserved histidine residue upon sensing a signal. The phosphoryl group is then transferred to a conserved aspartate residue on a Response Regulator (RR) protein, which elicits a downstream cellular response.[4][5] In more complex "multi-step" relays, the phosphoryl group is shuttled from the HK to the RR via a Histidine-containing Phosphotransfer (HPt) protein.[2][6]
The in vitro reconstitution of these pathways using purified components is a powerful technique that allows for the detailed study of their biochemical mechanisms, protein-protein interactions, and kinetics, isolated from the complexity of the cellular environment.[7][8] This approach is fundamental for dissecting signaling networks and serves as a robust platform for screening potential inhibitors, which is of significant interest in the development of novel antimicrobial agents.[9][10] This application note provides a detailed protocol for the reconstitution of a generic this compound phosphorelay system in vitro.
Signaling Pathway Overview
The this compound phosphorelay begins with the activation of a sensor Histidine Kinase (HK) by an environmental or cellular signal. This triggers the autophosphorylation of the HK at a specific histidine residue, using ATP as the phosphate (B84403) donor. The phosphoryl group is subsequently transferred to an aspartate residue on a cognate Response Regulator (RR), which, in its phosphorylated state, modulates downstream targets. In many systems, an intermediate HPt protein facilitates the transfer of the phosphoryl group from the HK to the RR.
Caption: Generalized this compound phosphorelay signaling cascade.
Experimental Design and Workflow
The successful in vitro reconstitution of a phosphorelay system hinges on a logical workflow. The primary stages include the high-yield expression and high-purity purification of all protein components, followed by a carefully controlled phosphorylation reaction. The final stage involves the detection and quantification of the phosphorylated protein species. This workflow provides a clear framework for investigating the system's activity and kinetics.
Caption: Experimental workflow for in vitro phosphorelay reconstitution.
Detailed Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
This protocol describes the expression and purification of His-tagged HK and RR proteins from E. coli. The use of a 6xHis-tag is common as it allows for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).[11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with expression vectors for HK and RR.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA Agarose resin.[11]
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
Methodology:
-
Expression: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the E. coli expression strain. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 4-6 hours at 30°C or 16-18 hours at 18°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add 2 mL of a 50% Ni-NTA resin slurry to the clarified lysate. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.
-
Buffer Exchange: Pool the purest fractions and perform buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Quantification: Determine the final protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
Protocol 2: In Vitro Phosphorylation Assay
This protocol uses radiolabeled [γ-³²P]ATP to directly track the transfer of the phosphate group. This is a highly sensitive method for detecting phosphorylation.[10][12][13]
Safety Precaution: All work with radioactive materials like ³²P must be performed in designated areas with appropriate shielding and personal protective equipment, following institutional safety guidelines.
Materials:
-
Purified Histidine Kinase (HK) and Response Regulator (RR).
-
Phosphorylation Buffer (5X): 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂, 5 mM DTT.
-
[γ-³²P]ATP (10 μCi/μL).
-
SDS-PAGE Loading Buffer (2X).
Methodology:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 μL reaction, combine:
-
4 μL of 5X Phosphorylation Buffer
-
Purified HK (e.g., 2 μM final concentration)
-
Purified RR (e.g., 10 μM final concentration)
-
Nuclease-free water to a volume of 18 μL.
-
-
Controls: Prepare necessary controls, such as HK alone (to check for autophosphorylation) and RR alone (to check for non-specific labeling).
-
Initiation: To start the reaction, add 2 μL of [γ-³²P]ATP (final concentration ~1 μCi/reaction). Mix gently.
-
Incubation: Incubate the reaction tubes at 30°C. For a time-course experiment, prepare multiple identical reactions.
-
Quenching: Stop the reaction at desired time points (e.g., 0, 1, 5, 10, 30 minutes) by adding 20 μL of 2X SDS-PAGE Loading Buffer and immediately heating at 95°C for 5 minutes.
-
Store quenched samples at -20°C until analysis.
Protocol 3: Detection by SDS-PAGE and Autoradiography
This protocol separates the reaction products by size and detects the radiolabeled, phosphorylated proteins.
Materials:
-
Quenched reaction samples.
-
SDS-PAGE equipment and reagents.
-
Coomassie Brilliant Blue stain.
-
Phosphorimager screen or X-ray film.
Methodology:
-
Electrophoresis: Load 15-20 μL of each quenched sample onto a 12% SDS-PAGE gel. Run the gel until adequate separation of HK and RR is achieved.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize all proteins and confirm equal loading. Destain appropriately.
-
Drying: Dry the gel using a gel dryer.
-
Autoradiography: Expose the dried gel to a phosphorimager screen or X-ray film. The exposure time will vary depending on the amount of radioactivity incorporated (typically from a few hours to overnight).
-
Imaging: Scan the phosphorimager screen or develop the film to visualize the radioactive bands. The phosphorylated proteins will appear as dark bands.
-
Quantification: Use densitometry software to quantify the intensity of the phosphorylated bands relative to the total protein amount determined from the Coomassie-stained gel.
Data Presentation and Interpretation
Quantitative data from reconstitution assays should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Example Data for Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Relative RR~P Signal |
| pH | 6.5 | 7.5 | 8.5 | 55% |
| MgCl₂ (mM) | 1 | 5 | 10 | 40% |
| Temperature (°C) | 25 | 30 | 37 | 85% |
Table 2: Example Data for Kinetic Analysis
| Time (min) | [RR~P] (μM) |
| 0 | 0.00 |
| 1 | 1.25 |
| 5 | 3.80 |
| 10 | 5.10 |
| 30 | 5.95 |
| 60 | 6.00 |
Table 3: Example Data from an Inhibitor Screening Assay
| Inhibitor | Concentration (μM) | % HK Autophosphorylation | IC₅₀ (μM) |
| Compound A | 1 | 85.2 | 12.5 |
| 10 | 52.1 | ||
| 50 | 15.8 | ||
| Compound B | 1 | 98.1 | >100 |
| 10 | 95.4 | ||
| 50 | 91.3 |
Applications in Research and Drug Development
-
Mechanistic Insights: The reconstituted system allows for precise determination of the sequence of phosphotransfer events and the identification of essential residues through site-directed mutagenesis.
-
Kinetic Characterization: The rates of phosphorylation and dephosphorylation can be measured, providing a quantitative understanding of the signaling dynamics. For very fast reactions, rapid quench-flow techniques may be required.[2][14]
-
High-Throughput Screening: The in vitro assay is highly adaptable for high-throughput screening of small molecule libraries to identify inhibitors of the histidine kinase or the phosphotransfer process.[10] Such inhibitors have potential as novel antibiotics, as many this compound phosphorelay systems are essential for bacterial viability and virulence but are absent in humans.
References
- 1. Compilation and characterization of histidine-containing phosphotransmitters implicated in His-to-Asp phosphorelay in plants: AHP signal transducers of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phosphorelay signaling: a communication avenue between plants and their environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histidine kinases and response regulators in networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro analysis of this compound phosphorelays in Aspergillus nidulans: the first direct biochemical evidence for the existence of this compound phosphotransfer systems in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Two Component Systems: Overexpression and Purification: In Vitro and In Vivo Inhibitor Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial Histidine Kinases: Overexpression, Purification, and Inhibitor Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating Histidine and Aspartate Protonation States Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine (His) and aspartate (Asp) residues are fundamental to the function of many proteins, playing critical roles in enzymatic catalysis, protein stability, and molecular recognition. Their side chains can exist in different protonation states near physiological pH, a property that is intimately linked to their functional mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on protein structure and dynamics, making it an ideal tool for characterizing the protonation states of individual His and Asp residues within a protein.
This application note provides a detailed guide for utilizing NMR spectroscopy to determine the site-specific pKa values and protonation states of histidine and aspartate residues in proteins. We will cover the fundamental principles, provide detailed experimental protocols for NMR pH titrations, and present guidelines for data analysis and interpretation.
Principles of Using NMR to Determine Protonation States
The chemical environment of a nucleus dictates its resonance frequency (chemical shift) in an NMR experiment. The protonation or deprotonation of a His or Asp side chain significantly alters the electronic distribution around the nuclei within the side chain and the backbone, leading to measurable changes in their chemical shifts.
Histidine: The imidazole (B134444) side chain of histidine can exist in three states: a positively charged (protonated) state and two neutral tautomeric states (Nδ1-H, denoted as the π tautomer, and Nε2-H, the τ tautomer). The chemical shifts of the imidazole ring protons (Hδ2, Hε1) and carbons (Cδ2, Cε1), as well as the nitrogens (Nδ1, Nε2), are highly sensitive to the protonation state.[1][2][3][4] Particularly, ¹⁵N NMR is very informative, as the chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen (around 170-180 ppm vs. 250 ppm, respectively).[3][4]
Aspartate: The carboxylic acid side chain of aspartate exists in either a protonated (neutral) or deprotonated (negatively charged) state. The chemical shifts of the β-protons (Hβ) and the β-carbon (Cβ) are particularly sensitive to the protonation state of the carboxyl group.[5] Upon deprotonation, the Cβ resonance typically shifts downfield.
By monitoring the chemical shifts of these sensitive nuclei as a function of pH, a titration curve can be generated for each residue. Fitting this curve to the Henderson-Hasselbalch equation allows for the determination of the pKa value, which is the pH at which the protonated and deprotonated species are present in equal concentrations.
Experimental Protocols
A typical experiment to determine the pKa values of His and Asp residues involves a series of two-dimensional (2D) NMR experiments, most commonly ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments, recorded on a protein sample at various pH values.
Sample Preparation
-
Protein Expression and Purification: For ¹H-¹⁵N HSQC experiments, the protein of interest should be uniformly ¹⁵N-labeled. This is typically achieved by expressing the protein in minimal media supplemented with ¹⁵NH₄Cl as the sole nitrogen source. For ¹H-¹³C HSQC, uniform ¹³C-labeling is required, using ¹³C-glucose as the carbon source.
-
Buffer Selection: Choose a buffer system that provides good buffering capacity over the desired pH range of the titration. A combination of buffers, such as citrate, phosphate, and Tris, can be used to cover a wide pH range. Ensure the buffer components do not resonate in regions of the NMR spectrum that would overlap with protein signals.
-
NMR Sample Preparation:
-
Prepare a series of NMR samples, each containing the same concentration of the ¹⁵N or ¹³C-labeled protein.[6]
-
Each sample should be in a buffer solution at a specific pH value, spanning the range of interest (e.g., from pH 4 to 9 in 0.5 pH unit increments).[7][8]
-
It is crucial to maintain a constant ionic strength across all samples to minimize its effect on chemical shifts.[8]
-
The final samples should contain 5-10% D₂O for the deuterium (B1214612) lock.
-
NMR Data Acquisition
-
Spectrometer Setup: Tune and match the probe for the desired nuclei (¹H and ¹⁵N or ¹³C). Ensure good magnetic field homogeneity by shimming on the sample.
-
¹H-¹⁵N HSQC Experiment: The ¹H-¹⁵N HSQC is the most common experiment for monitoring the protonation states of histidine residues, as the side chain N-H correlation of the neutral tautomers can often be observed.[9][10][11] It also provides information on backbone amide protons, which can be sensitive to nearby titrating groups.
-
Typical Parameters:
-
Temperature: 298 K (or the temperature at which the protein is most stable).
-
¹H Spectral Width: 12-16 ppm.
-
¹⁵N Spectral Width: 30-40 ppm.
-
Acquisition Time: Dependent on sample concentration, typically ranging from 30 minutes to several hours per sample.[10]
-
-
-
¹H-¹³C HSQC Experiment: This experiment is particularly useful for monitoring the protonation state of aspartate residues by observing the Cβ-Hβ correlations.[5] It also provides information on the histidine side chain carbons.
-
Typical Parameters:
-
Temperature: 298 K.
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 40-50 ppm (for the aliphatic region).
-
-
Data Processing and Analysis
-
Data Processing: Process the acquired 2D NMR data using appropriate software (e.g., Topspin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: If the resonance assignments for the protein are not already known, they will need to be determined using a standard suite of triple-resonance NMR experiments.
-
Chemical Shift Tracking: For each pH point, identify and record the chemical shifts of the nuclei of interest (e.g., His Hε1, Nε2, Nδ1; Asp Cβ, Hβ).
-
pKa Determination:
-
Plot the observed chemical shift (δ_obs) of a given nucleus as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation:
where δ_A is the chemical shift of the deprotonated state and δ_HA is the chemical shift of the protonated state.[7]
-
The fitting will yield the pKa value for that specific residue.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Typical ¹H and ¹⁵N Chemical Shifts (ppm) for Histidine Protonation States.
| Nucleus | Protonated (His+) | Neutral τ-tautomer (Nε2-H) | Neutral π-tautomer (Nδ1-H) |
| Hδ2 | ~8.5 - 9.0 | ~7.5 - 8.0 | ~8.0 - 8.5 |
| Hε1 | ~7.0 - 7.5 | ~7.0 - 7.5 | Not directly observed |
| Nδ1 | ~170 - 180 | ~250 | ~170 - 180 |
| Nε2 | ~170 - 180 | ~170 - 180 | ~250 |
Note: These are approximate values and can vary depending on the local environment of the residue in the protein.[3][4][12]
Table 2: Typical ¹³C Chemical Shifts (ppm) for Aspartate Protonation States.
| Nucleus | Protonated (AspH) | Deprotonated (Asp-) |
| Cβ | ~38 - 40 | ~41 - 43 |
| Cγ | ~176 - 178 | ~180 - 182 |
Note: These are approximate values and can be influenced by the protein's tertiary structure.[5][13]
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Protonation equilibria of the histidine side chain.
Caption: Protonation equilibrium of the aspartate side chain.
Caption: Experimental workflow for determining pKa values using NMR.
Conclusion
NMR spectroscopy offers a robust and precise method for determining the protonation states of histidine and aspartate residues in proteins at atomic resolution. The detailed protocols and data interpretation guidelines presented in this application note provide a framework for researchers to successfully employ this technique. Understanding the pKa values of these key residues is crucial for elucidating enzyme mechanisms, understanding protein stability, and guiding rational drug design.
References
- 1. meihonglab.com [meihonglab.com]
- 2. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccpn.ac.uk [ccpn.ac.uk]
- 7. Histidine pKa Measurement Using NMR [andrew.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Site-specific Histidine Protonation in Human Prolactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. NMR Detection of pH-Dependent Histidine-Water Proton Exchange Reveals the Conduction Mechanism of a Transmembrane Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Proteins with His-Asp Dyads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of proteins containing Histidine-Aspartate (His-Asp) dyads using X-ray crystallography. This compound dyads are critical catalytic or structural motifs in a wide range of proteins, including ribonucleases, glycosidases, and components of two-component signal transduction systems. Understanding their three-dimensional structure is paramount for elucidating enzymatic mechanisms, designing novel inhibitors, and developing new therapeutic agents.
Introduction to this compound Dyads
A this compound dyad is a common structural motif in proteins where the side chains of a histidine and an aspartate residue are linked by a hydrogen bond. This interaction plays a crucial role in catalysis by orienting the histidine residue and modulating its pKa, enabling it to act as a general acid or base.[1] In signal transduction, this compound phosphotransfer is a key mechanism for relaying environmental signals.[2]
Application Note 1: Structural Analysis of Catalytic this compound Dyads in Ribonucleases
Bovine pancreatic ribonuclease A (RNase A) is a classic example of an enzyme utilizing a this compound catalytic dyad (His119 and Asp121) for RNA cleavage.[1] X-ray crystallography has been instrumental in deciphering the catalytic mechanism of RNase A and its variants.
Experimental Protocols
A detailed protocol for the expression and purification of RNase A is essential for obtaining high-quality crystals.
Protocol 1: Expression and Purification of Recombinant RNase A
-
Expression:
-
The cDNA for bovine pancreatic RNase A can be cloned into an appropriate expression vector, such as pET22B(+), for expression in E. coli (e.g., strain BL21).[3]
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) of the bacterial culture reaches 0.5-1.0.[4]
-
Harvest the cells by centrifugation after 4-6 hours of induction.[4]
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
If the protein is expressed in inclusion bodies, solubilize them using a denaturing agent like 6 M Guanidinium HCl.[4]
-
Refold the denatured protein by dialysis against a refolding buffer.
-
Purify the refolded RNase A using a combination of chromatographic techniques. A common strategy involves cation exchange chromatography, such as with CM Tanrose 6FF, followed by size-exclusion chromatography.[5]
-
Assess protein purity by SDS-PAGE, and confirm the correct protein mass using mass spectrometry. A purity of >97% is recommended for crystallization.
-
Crystallization is a critical step that requires screening of various conditions to find the optimal ones for crystal growth.[6] The hanging drop and sitting drop vapor diffusion methods are commonly used.[7]
Protocol 2: Crystallization of RNase A Variants by Hanging Drop Vapor Diffusion
-
Preparation:
-
Concentrate the purified RNase A to 10-60 mg/mL in a suitable buffer (e.g., unbuffered water for some variants).[8]
-
Prepare a reservoir solution. For example, for the D121A RNase A variant, a reservoir solution of 2.5 M sodium acetate (B1210297) buffer, pH 5.3, containing saturating NaCl can be used.[8]
-
-
Drop Setup:
-
On a siliconized coverslip, mix 1.5 µL of the protein solution with 1.5 µL of water and 3.0 µL of the reservoir solution.[8]
-
Invert the coverslip and seal it over a well containing 0.5 mL of the reservoir solution.
-
-
Incubation and Observation:
-
Incubate the crystallization plate at a constant temperature (e.g., 20 °C).[8]
-
Monitor the drops periodically under a microscope for crystal growth. Crystals may appear within a few days to several months.
-
Data Presentation: Crystallization Conditions and Data Collection Statistics
The following tables summarize the crystallization conditions and X-ray diffraction data collection statistics for variants of RNase A and RNase II, another ribonuclease with a catalytic dyad.
Table 1: Crystallization Conditions for Ribonuclease Variants
| Protein | Method | Protein Concentration | Reservoir Solution | Temperature (°C) | Crystal Morphology |
| D121N RNase A [8] | Hanging Drop | 30 mg/mL in 20 mM sodium acetate, pH 5.2, 20% MPD | Not specified | 20 | Monoclinic |
| D121A RNase A [8] | Hanging Drop | 60 mg/mL in water | 2.5 M sodium acetate, pH 5.3, saturating NaCl | Not specified | Not specified |
| Wild-type RNase II [9] | Sitting Drop | Not specified | 2.4 M sodium malonate, pH 6.0 | 20 | Thin plates |
| D209N RNase II [9][10] | Sitting Drop | Not specified | 2.4 M sodium malonate, pH 6.0 | 20 | Hexagonal |
Table 2: X-ray Data Collection and Refinement Statistics for Ribonuclease Variants
| Parameter | D121N RNase A[8] | D121A RNase A[8] | Wild-type RNase II (Form A)[10] | D209N RNase II[10] |
| Data Collection | ||||
| X-ray Source | Rigaku rotating anode | Rigaku rotating anode | Synchrotron | Synchrotron |
| Wavelength (Å) | Not specified | Not specified | Not specified | Not specified |
| Space Group | P2₁ | Not specified | P2₁ | P6₅ |
| Unit Cell (a, b, c Å; β °) | 30.52, 38.40, 53.31; 105.7 | Not specified | 56.8, 125.7, 66.2; 111.9 | 86.3, 86.3, 279.2; 90 |
| Resolution (Å) | 1.6 | 1.6 | 2.44 | 2.74 |
| Rmerge (%) | 1.9 | Not specified | Not specified | Not specified |
| Completeness (%) | 88 | Not specified | Not specified | Not specified |
| Refinement | ||||
| R-factor (%) | 18.0 | 18.0 | Not specified | Not specified |
| R-free (%) | Not specified | Not specified | Not specified | Not specified |
Application Note 2: Visualizing the this compound Phosphotransfer Signaling Pathway
This compound phosphotransfer systems, often called two-component systems, are prevalent in bacteria and also found in eukaryotes.[2] They typically consist of a sensor histidine kinase and a response regulator.
Signaling Pathway
The canonical two-component system operates as follows:
-
An external signal activates the sensor histidine kinase.
-
The kinase autophosphorylates on a conserved histidine residue.
-
The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator.
-
Phosphorylation of the response regulator induces a conformational change, leading to a downstream cellular response.[11]
More complex pathways, known as phosphorelays, involve additional phosphotransfer steps, often including a histidine-containing phosphotransfer (HPt) protein.[1]
Application Note 3: General Workflow for X-ray Crystallography of a this compound Dyad Protein
The following diagram illustrates the general experimental workflow for determining the crystal structure of a protein containing a this compound dyad.
Detailed Methodologies
1. X-ray Data Collection:
-
Crystals are typically flash-cooled in liquid nitrogen to minimize radiation damage during data collection.[11] A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or the crystallization precipitant itself at a high concentration) is usually required.
-
Data is collected at a synchrotron source or with a home X-ray source.[12] The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.[11]
2. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
The phase problem is solved using methods like Molecular Replacement (if a homologous structure is available), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD).
-
An initial electron density map is calculated, into which an atomic model of the protein is built.
-
The model is then refined against the experimental data to improve its fit to the electron density and to optimize stereochemical parameters. The quality of the final model is assessed using metrics like R-factor and R-free.
References
- 1. Biological Insights from Structures of Two-Component Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. Protocol - Protein expression and purification [depts.washington.edu]
- 5. welch-us.com [welch-us.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. dnature.co.nz [dnature.co.nz]
- 8. researchgate.net [researchgate.net]
- 9. itqb.unl.pt [itqb.unl.pt]
- 10. sketchviz.com [sketchviz.com]
- 11. Protein Experimental Techniques [jeffjar.me]
- 12. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for the Computational Analysis of Histidine-Aspartic Acid Salt Bridges
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to His-Asp Salt Bridges
Salt bridges are non-covalent interactions that combine hydrogen bonding and ionic bonding between oppositely charged residues in proteins.[1] The interaction between a protonated Histidine (His) and a deprotonated Aspartic Acid (Asp) is of particular significance due to the near-neutral pKa of the histidine side chain.[2][3] This allows the this compound salt bridge to act as a "pH-switch," making it a crucial element in many biological processes.[2][4] Computational analysis of these interactions provides invaluable insights into protein stability, enzyme catalysis, molecular recognition, and pH-dependent functional regulation.[5][6][7]
This compound salt bridges are geometrically specific, with the imidazole (B134444) ring of Histidine and the carboxylate group of Aspartic acid adopting well-defined orientations.[5][8] The distance between the participating nitrogen and oxygen atoms is typically less than 4 Å.[1][9]
Key Applications in Research and Drug Development
The computational study of this compound salt bridges has several critical applications:
-
Protein Stability and Engineering: Salt bridges, including this compound pairs, contribute to the overall stability of a protein's folded conformation.[1][9] In thermophilic proteins, an increased number of salt bridges is often observed, contributing to their resistance to high temperatures.[9][10] Computational tools can be used to predict the effect of mutations on these interactions, guiding the rational design of more stable protein variants for industrial and therapeutic applications.[10] The free energy contribution of a single salt bridge to protein stability can range from approximately -0.7 to -4 kcal/mol.[1][11]
-
Enzyme Catalysis and Mechanism: The this compound dyad is a classic catalytic motif found in the active sites of many enzymes, such as serine proteases.[6] The histidine residue, modulated by the adjacent aspartate, acts as a general base or acid during the catalytic cycle. Computational methods like Molecular Dynamics (MD) simulations can elucidate the dynamic role of this salt bridge in substrate binding, transition state stabilization, and product release.[6][12]
-
Molecular Recognition and Drug Design: this compound salt bridges are frequently involved in protein-protein and protein-ligand interactions.[1][5] Understanding the specific geometry and electrostatics of these interactions is crucial for designing small molecules or biologics that can either mimic or disrupt them.[7] For example, a drug molecule can be designed to form a stable salt bridge with a target protein, enhancing its binding affinity and potency.[7]
-
pH-Sensing and Allosteric Regulation: Due to histidine's pKa being close to physiological pH (around 6.0-6.5), the protonation state of a this compound pair can change in response to small shifts in the local pH.[2][13] This can trigger conformational changes that regulate protein function.[14] Computational pKa prediction methods can identify these pH-sensitive "switches," providing insights into allosteric regulation and cellular signaling pathways.[4][15] The protein microenvironment can significantly shift the pKa of a histidine residue, with observed values ranging from 2 to 9.[13]
Data Presentation: Quantitative Analysis of this compound Salt Bridges
Quantitative data from computational and experimental studies are essential for a thorough understanding of this compound salt bridges.
Table 1: Geometric and Energetic Properties of Salt Bridges
| Parameter | Typical Value | Method of Determination | References |
| N-O distance | < 4.0 Å | X-ray crystallography, MD simulation | [1][9] |
| Free Energy of Formation (ΔG) | -0.7 to -4.0 kcal/mol | Double-mutant cycle analysis, Continuum electrostatics | [1][11] |
| Net Salt Bridge Energy (Buried) | -4.16 kcal/mol | Continuum Electrostatics (APBS) | [16] |
| Net Salt Bridge Energy (Exposed) | -2.46 kcal/mol | Continuum Electrostatics (APBS) | [16] |
| This compound Interaction Energy | -90 to -520 kJ/mol (-21.5 to -124.3 kcal/mol) | Quantum Chemistry Calculations | [17][18] |
Note: The wide range in interaction energy from quantum chemistry reflects in-vacuo calculations and does not account for solvent effects.
Table 2: pKa Values of Histidine and Aspartic Acid
| Residue | Model Compound pKa | Average pKa in Folded Proteins | Range in Folded Proteins | Method of Determination | References |
| Histidine (His) | ~6.0-6.5 | 6.6 ± 1.0 | 2.0 - 9.0 | NMR Spectroscopy, Computational Prediction | [13][15][19] |
| Aspartic Acid (Asp) | ~3.9 | 3.5 ± 1.2 | N/A | NMR Spectroscopy, Computational Prediction | [15][19] |
Table 3: Comparison of Molecular Mechanics Force Fields for Salt Bridge Simulation
| Force Field Family | General Observation on Salt Bridges | Reference |
| AMBER (e.g., ff03, ff15ipq) | Generally shows a tendency to overestimate salt bridge strength, though some versions (ff15ipq) show improvement.[20][21][22] | [20][21][22][23] |
| CHARMM (e.g., CHARMM36m) | Also tends to overestimate the stability of salt bridges.[21][22] | [21][22][24] |
| OPLS | Can significantly overestimate the strength of salt bridge interactions.[21][22] | [21][22] |
Note: The accuracy of simulations is highly dependent on the chosen force field and water model.[20][22] It is crucial to benchmark results against experimental data where possible.
Protocols
Protocol 1: Identification and Geometric Analysis of this compound Salt Bridges
This protocol outlines the steps to identify this compound salt bridges in a given protein structure (PDB file) and analyze their geometry using common bioinformatics tools.
Methodology:
-
Obtain Protein Structure: Download the PDB file of interest from the Protein Data Bank.
-
Utilize a Web Server (e.g., ProteinTools):
-
Upload the PDB file or enter the PDB ID.
-
Select the "Salt Bridges" analysis tool.
-
The server will compute and display all salt bridges, including this compound pairs.[25]
-
Analyze the provided output, which typically includes the interacting residues, chain identifiers, and distances.
-
Use Molecular Visualization Software (e.g., VMD):
-
Load the PDB file into VMD.
-
Open the "Salt Bridge" analysis plugin (Extensions > Analysis > Salt Bridges).[27]
-
Define the selection as "protein".
-
Set the distance cutoff (a default of 3.2-4.0 Å is common).[9][27]
-
Run the analysis. The tool will generate a list of all salt bridges found in the structure.
-
Visually inspect the identified this compound pairs to understand their structural context (e.g., buried vs. exposed, secondary structure elements involved).
-
Caption: Workflow for identifying and analyzing this compound salt bridges.
Protocol 2: Molecular Dynamics (MD) Simulation of a this compound Salt Bridge
This protocol provides a general workflow for setting up and running an MD simulation to study the dynamics and stability of a this compound salt bridge.
Methodology:
-
System Preparation:
-
Start with a high-quality protein structure.
-
Use software like GROMACS or AMBER to prepare the system.
-
Add hydrogen atoms and determine the protonation states of titratable residues, paying special attention to the His residue in the this compound pair. The protonation state (singly protonated on ND1 or NE2, or doubly protonated) is critical. Computational pKa predictors can guide this choice.
-
-
Force Field and Water Model Selection:
-
Solvation and Ionization:
-
Place the protein in a periodic box of water molecules.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein atoms (NVT ensemble).
-
Run a subsequent equilibration step at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.[29]
-
-
Production MD:
-
Run the production simulation for a sufficient length of time (nanoseconds to microseconds, depending on the process of interest) without restraints.[29]
-
-
Trajectory Analysis:
-
Analyze the trajectory to monitor the distance between the His and Asp side chains over time.
-
Calculate the percentage of simulation time the salt bridge remains intact (occupancy).
-
Analyze fluctuations, hydrogen bonding patterns, and the influence of surrounding water molecules. Tools like gmx saltbr in GROMACS or the VMD salt bridge plugin can be used for this analysis.[27][30]
-
Caption: General workflow for MD simulation of a protein.
Protocol 3: Calculation of Salt Bridge Contribution to Stability
This protocol describes the use of continuum electrostatics to estimate the energetic contribution of a this compound salt bridge to protein stability.
Methodology:
-
Required Software: This method typically uses the Adaptive Poisson-Boltzmann Solver (APBS) and PDB2PQR software.[16]
-
Structure Preparation:
-
Prepare two versions of the protein structure: the wild-type (with the this compound pair) and a mutant where the charged residues are replaced by their neutral isosteres (e.g., His to Norvaline, Asp to Alanine).
-
Use PDB2PQR to assign charges and radii to all atoms according to a specific force field.
-
-
Poisson-Boltzmann Calculation:
-
Energy Calculation: The total electrostatic energy contribution of the salt bridge (ΔΔG_tot) is calculated as the sum of three components:
-
Desolvation Penalty (ΔΔG_dslv): The energetic cost of removing the charged side chains from the solvent. This term is unfavorable.[31]
-
Bridge Energy (ΔΔG_brd): The favorable electrostatic interaction between the two charged residues in the folded protein.[31]
-
Background Interaction Energy (ΔΔG_prt): The interaction of the salt-bridging residues with all other partial charges and dipoles in the protein.[31]
-
-
Analysis: A negative ΔΔG_tot indicates that the salt bridge contributes favorably to the protein's stability.
Caption: Components of salt bridge energy calculation.
Protocol 4: Computational pKa Prediction
This protocol outlines the general steps for predicting the pKa of His and Asp residues within a protein structure, which is crucial for understanding pH-dependent behavior.
Methodology:
-
Select a pKa Prediction Tool: Several web servers and standalone programs are available, such as H++, PROPKA, and MCCE.[4][15] These tools use different methods, from empirical models to finite-difference Poisson-Boltzmann calculations.[15]
-
Input Protein Structure: Provide a high-resolution PDB structure as input. The quality of the structure is critical for accurate predictions.
-
Prediction Calculation: The software calculates the pKa shift (ΔpKa) from the model pKa value based on two main environmental effects:
-
Desolvation Effect: The energetic penalty of moving a charged group from the high-dielectric solvent to the low-dielectric protein interior. This generally destabilizes the charged state.
-
Electrostatic Interactions: Interactions with other charged residues, permanent dipoles (e.g., from alpha-helices), and hydrogen bonds. A nearby negative charge (like Asp) will stabilize the protonated (positive) state of His, thereby increasing its pKa.[3]
-
-
Interpret Results:
-
The output will be a list of predicted pKa values for all titratable residues in the protein.
-
Analyze the predicted pKa of the His in the this compound pair. A pKa significantly higher than the model value (~6.5) suggests a stabilizing interaction with the Asp.
-
These predictions can be used to generate hypotheses about which residues are involved in pH-dependent mechanisms, which can then be tested experimentally.
-
Caption: Factors influencing the pKa of a residue in a protein.
References
- 1. Salt bridge (protein and supramolecular) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3D Interaction Homology: Computational Titration of Aspartic Acid, Glutamic Acid and Histidine Can Create pH-Tunable Hydropathic Environment Maps [frontiersin.org]
- 5. Salt Bridges: Geometrically Specific, Designable Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Thermal Stability Enhancement by Designing Salt Bridges: A Combined Computational and Experimental Study | PLOS One [journals.plos.org]
- 10. Protein Thermal Stability Enhancement by Designing Salt Bridges: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface salt bridges, double-mutant cycles, and protein stability: an experimental and computational analysis of the interaction of the Asp 23 side chain with the N-terminus of the N-terminal domain of the ribosomal protein l9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biomodel.uah.es [biomodel.uah.es]
- 15. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Item - The salt-bridge interaction structures between three amino acid cations (Arg+ Lys+, and His+) and three acidic amino acids (Asp-, Glu-, and His). - Public Library of Science - Figshare [plos.figshare.com]
- 19. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How well do force fields capture the strength of salt bridges in proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluating the Strength of Salt Bridges: A Comparison of Current Biomolecular Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. ProteinTools - A Toolkit to Analyze Protein Structures [proteintools.uni-bayreuth.de]
- 27. youtube.com [youtube.com]
- 28. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 29. 2.2. Molecular Dynamics Simulation [bio-protocol.org]
- 30. GitHub - MagnusBertelsen/gmx_saltbridge: Alternative to the native gmx saltbr Gromacs function for estimating the occurance of salt bridges in peptides and proteins over a simlation trajectory [github.com]
- 31. Salt-Bridge Energetics in Halophilic Proteins | PLOS One [journals.plos.org]
Application Notes and Protocols: Generation and Characterization of D121A and D121N Mutants of Ribonuclease A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribonuclease A (RNase A) is a well-characterized endonuclease that plays a crucial role in RNA metabolism. Its active site contains a critical catalytic dyad composed of His119 and Asp121.[1][2] Asp121 is believed to be essential for orienting the proper tautomer of His119, which acts as the acid in the catalysis of RNA cleavage.[1][2][3] Investigating the role of specific amino acid residues through site-directed mutagenesis is a fundamental technique in protein engineering and drug development. The D121A and D121N mutations in RNase A serve as excellent models for understanding enzyme catalysis and the consequences of altering active site residues.
These application notes provide detailed protocols for creating D121A or D121N mutations in RNase A, expressing and purifying the mutant proteins, and characterizing their enzymatic activity.
Data Presentation
Table 1: Steady-State Kinetic Parameters for the Cleavage of Uridylyl(3'→5')adenosine (UpA) by Wild-Type and Mutant RNase A
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (10⁵ M⁻¹s⁻¹) | Reference |
| Wild-Type | 1.4 x 10³ | 610 | 23 | [2] |
| D121N | 1.2 x 10² | 550 | 2.2 | [2] |
| D121A | 1.1 x 10¹ | 500 | 0.22 | [2] |
Table 2: Steady-State Kinetic Parameters for the Cleavage of Poly(cytidylic acid) [Poly(C)] by Wild-Type and Mutant RNase A
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (10⁶ M⁻¹s⁻¹) | Reference |
| Wild-Type | 2.1 x 10³ | 140 | 15 | [2] |
| D121N | 2.5 x 10² | 150 | 1.7 | [2] |
| D121A | 2.2 x 10¹ | 140 | 0.16 | [2] |
Table 3: Conformational Stability of Wild-Type and Mutant RNase A
| Enzyme | ΔGm (kcal/mol) at pH 6.0 | Reference |
| Wild-Type | 9.0 | [1] |
| D121N | 7.0 | [1] |
| D121A | 7.0 | [1] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of RNase A (D121A or D121N)
This protocol describes the generation of the D121A or D121N mutation in an RNase A gene cloned into a suitable expression vector (e.g., pET-22b(+)). The method is based on the principle of inverse PCR using primers containing the desired mutation.
Materials:
-
Expression plasmid containing the wild-type RNase A gene
-
Custom mutagenic primers (forward and reverse) for D121A or D121N
-
High-fidelity DNA polymerase (e.g., Phusion or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar (B569324) plates with appropriate antibiotic
Primer Design:
Design primers that anneal back-to-back on the plasmid template. The desired mutation should be incorporated into the 5' end of the forward primer.
-
D121A Forward Primer Example: 5'-[Phos]GCA TTA GCG GCT GCT AGC GGT GGC-3' (codon for Aspartic Acid GAC changed to Alanine GCG)
-
D121N Forward Primer Example: 5'-[Phos]AAT TTA GCG GCT GCT AGC GGT GGC-3' (codon for Aspartic Acid GAC changed to Asparagine AAT)
-
Reverse Primer: The reverse primer should be designed to anneal directly upstream of the forward primer binding site, with its 5' end phosphorylated.
Procedure:
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with the plasmid template, forward and reverse mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Use a thermal cycler with an appropriate program (denaturation, annealing, and extension times will depend on the polymerase and plasmid size).
-
-
DpnI Digestion:
-
Following PCR, add 1 µL of DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.
-
-
Ligation:
-
Purify the linearized, amplified plasmid using a PCR purification kit.
-
Set up a ligation reaction with the purified PCR product and T4 DNA ligase to circularize the plasmid. Incubate at room temperature for 1 hour.
-
-
Transformation:
-
Transform the ligation product into competent E. coli DH5α cells via heat shock.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Expression and Purification of Mutant RNase A
This protocol describes the expression of the D121A or D121N RNase A mutant in E. coli and its subsequent purification.
Materials:
-
Verified expression plasmid containing the mutant RNase A gene
-
E. coli BL21(DE3) competent cells
-
LB Broth
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA)
-
DNase I
-
Cation exchange chromatography column (e.g., CM-Sepharose)
-
Elution buffers with increasing salt concentrations
Procedure:
-
Transformation and Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a large culture of LB broth with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.
-
Incubate on ice for 30 minutes, then sonicate to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated cation exchange column.
-
Wash the column with lysis buffer to remove unbound proteins.
-
Elute the bound RNase A using a linear gradient of increasing NaCl concentration (e.g., 0.15 M to 1 M).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure RNase A.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Determine the protein concentration using a spectrophotometer (A280) or a protein assay.
-
Protocol 3: Enzymatic Assay of RNase A Activity
This protocol describes a spectrophotometric assay to determine the catalytic activity of wild-type and mutant RNase A by measuring the rate of RNA hydrolysis.
Materials:
-
Purified wild-type and mutant RNase A
-
Yeast RNA or Poly(C) as substrate
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)
-
Stop Solution (e.g., 0.75% Uranyl Acetate in 25% Perchloric Acid)
-
UV-Vis Spectrophotometer
Procedure:
-
Substrate Preparation:
-
Prepare a 1 mg/mL solution of yeast RNA or Poly(C) in the assay buffer.
-
-
Enzyme Dilution:
-
Prepare serial dilutions of the purified wild-type and mutant RNase A enzymes in assay buffer.
-
-
Reaction:
-
Equilibrate the substrate solution to 25°C.
-
Initiate the reaction by adding a known amount of enzyme to the substrate solution.
-
At specific time intervals (e.g., 1, 2, 3, 4, 5 minutes), take an aliquot of the reaction mixture and add it to the stop solution to terminate the reaction.
-
-
Measurement:
-
Centrifuge the stopped reaction tubes to pellet the unhydrolyzed RNA.
-
Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble oligonucleotides produced.
-
-
Calculation:
-
Calculate the initial velocity of the reaction for each enzyme concentration.
-
Determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Experimental workflow for creating and characterizing RNase A mutants.
Caption: Role of Asp121 in the catalytic mechanism of RNase A.
References
Application Notes and Protocols for His-Asp Phosphotransfer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-aspartate (His-Asp) phosphotransfer is a fundamental signaling mechanism in two-component systems (TCSs) and multi-step phosphorelays, which are prevalent in bacteria and also found in lower eukaryotes and plants.[1] These systems allow organisms to sense and respond to a wide array of environmental stimuli. The core principle involves the autophosphorylation of a sensor histidine kinase (HK) on a conserved histidine residue, followed by the transfer of the phosphoryl group to a conserved aspartate residue on a cognate response regulator (RR).[1] This phosphorylation event typically activates the RR, leading to a downstream cellular response, such as changes in gene expression or enzyme activity. Understanding and quantifying this compound phosphotransfer is crucial for elucidating signal transduction pathways and for the development of novel antimicrobial agents that target these essential bacterial systems.
These application notes provide detailed protocols for in vitro this compound phosphotransfer assays, covering protein purification, both radioactive and non-radioactive detection methods, and quantitative data analysis.
Signaling Pathways
This compound phosphotransfer can occur through a simple two-component system or a more complex multi-step phosphorelay.
Two-Component System (TCS)
A canonical TCS consists of a sensor histidine kinase and a response regulator. The HK perceives a signal, autophosphorylates on a histidine residue, and then transfers the phosphoryl group to an aspartate residue on the RR.
Multi-step Phosphorelay
In a multi-step phosphorelay, the phosphoryl group is transferred through a series of proteins, often involving a histidine phosphotransfer (HPt) domain, before reaching the final response regulator. This allows for more complex regulation and integration of multiple signals.
Experimental Protocols
A typical in vitro this compound phosphotransfer assay involves the expression and purification of the histidine kinase and response regulator proteins, followed by an in vitro phosphorylation reaction and subsequent detection of the phosphorylated proteins.
Protein Expression and Purification
Accurate and reproducible phosphotransfer assays require highly pure and active histidine kinase and response regulator proteins. A common strategy is to express these proteins in E. coli with affinity tags, such as a Glutathione S-transferase (GST) tag for the HK and a polyhistidine (His) tag for the RR, to facilitate purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vectors containing the gene of interest fused to a GST or His-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Glutathione Sepharose resin
-
GST Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
Ni-NTA Agarose resin
-
His-tag Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
His-tag Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
Procedure:
-
Transformation and Expression:
-
Transform the expression plasmids into a suitable E. coli strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and continue to grow for 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18°C) for better protein folding.[2]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
-
Affinity Purification of GST-tagged HK:
-
Equilibrate the Glutathione Sepharose resin with Lysis Buffer.
-
Add the cleared lysate to the equilibrated resin and incubate with gentle rocking for 1-2 hours at 4°C.[2]
-
Wash the resin several times with Lysis Buffer to remove unbound proteins.
-
Elute the GST-tagged HK using GST Elution Buffer. Collect the eluate in fractions.[3]
-
-
Affinity Purification of His-tagged RR:
-
Equilibrate the Ni-NTA Agarose resin with Lysis Buffer.
-
Add the cleared lysate to the equilibrated resin and incubate with gentle rocking for 1-2 hours at 4°C.
-
Wash the resin with His-tag Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged RR using His-tag Elution Buffer. Collect the eluate in fractions.
-
-
Protein Purity and Concentration:
-
Analyze the purified proteins by SDS-PAGE to assess purity.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
For long-term storage, dialyze the proteins against a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
-
In Vitro Phosphotransfer Assay
The core of the experiment is the in vitro reaction where the purified HK is first autophosphorylated and then mixed with the RR to allow for phosphotransfer.
This is a highly sensitive, traditional method for detecting phosphorylation.
Materials:
-
Purified HK and RR
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphor screen or X-ray film
Protocol:
-
Autophosphorylation of HK:
-
In a microcentrifuge tube, prepare the autophosphorylation reaction mixture containing purified HK (1-5 µM) in Kinase Buffer.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 50-100 µM (containing ~10 µCi).
-
Incubate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes), which should be optimized for the specific HK.[4]
-
-
Phosphotransfer to RR:
-
To initiate the phosphotransfer, add the purified RR (at a concentration equal to or greater than the HK) to the autophosphorylation reaction.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) to observe the kinetics of the transfer.
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
SDS-PAGE and Autoradiography:
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel onto filter paper.
-
Expose the dried gel to a phosphor screen or X-ray film at -80°C.[5][6] The exposure time will vary depending on the signal intensity.
-
Develop the film or scan the phosphor screen to visualize the radiolabeled proteins.
-
Phos-tag™ is a molecule that specifically binds to phosphate (B84403) groups, causing a mobility shift of phosphorylated proteins in SDS-PAGE. This method avoids the use of radioactivity.[7][8]
Materials:
-
Purified HK and RR
-
Kinase Buffer (as above)
-
"Cold" (non-radioactive) ATP
-
Phos-tag™ Acrylamide (B121943) and MnCl₂ or ZnCl₂ solution
-
SDS-PAGE loading buffer
-
Phos-tag™ SDS-PAGE gels
-
Fluorescent stain (e.g., Phos-tag™ specific fluorescent dyes or general protein stains like Coomassie Blue)[7][9]
Protocol:
-
Autophosphorylation and Phosphotransfer:
-
Follow the same reaction setup as the radioactive assay (steps 1 and 2), but use non-radioactive ATP at a concentration of 1-5 mM.
-
-
Phos-tag™ SDS-PAGE:
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide and the corresponding metal ion (Mn²⁺ or Zn²⁺) according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized (typically 20-100 µM).[8]
-
Resolve the reaction samples on the Phos-tag™ SDS-PAGE. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
-
Detection:
-
After electrophoresis, wash the gel to remove the metal ions, which can interfere with staining.
-
Stain the gel using a compatible fluorescent dye or a general protein stain. Visualize the bands using an appropriate imaging system.
-
Data Presentation
Quantitative data from phosphotransfer assays should be summarized in clearly structured tables for easy comparison.
| Parameter | Histidine Kinase A | Histidine Kinase B | Reference |
| Optimal Temperature (°C) | 37 | 30 | Assay-dependent |
| Optimal pH | 7.5 | 8.0 | Assay-dependent |
| Km for ATP (µM) | 150 | 250 | [10] |
| Vmax (pmol/mg/min) | 400 | 250 | [10] |
| kcat/Km (M-1s-1) | 1.2 x 104 | 0.8 x 104 | Calculated |
| Phosphotransfer rate to RR (min-1) | 25 | 15 | [11] |
Table 1: Example of Kinetic Parameters for Histidine Kinases.
| Time (min) | % HK~P Remaining (Mean ± SD) | % RR~P Formed (Mean ± SD) |
| 0 | 100 ± 0 | 0 ± 0 |
| 1 | 85 ± 5.2 | 14 ± 4.8 |
| 5 | 52 ± 6.1 | 45 ± 5.5 |
| 15 | 21 ± 4.5 | 75 ± 6.3 |
| 30 | 8 ± 2.9 | 88 ± 4.9 |
Table 2: Example of Time-Course Phosphotransfer Data.
Quantitative Data Analysis
The intensity of the bands corresponding to the phosphorylated proteins can be quantified using image analysis software such as ImageJ.[12][13][14][15]
-
Image Acquisition: Acquire high-quality images of the autoradiogram or the stained gel.
-
Background Subtraction: Use the software's tools to subtract the background noise from the image.
-
Densitometry: Select the bands of interest and measure their integrated density.
-
Normalization: Normalize the intensity of the phosphorylated protein bands to a loading control if applicable.
-
Calculation: Calculate the percentage of phosphorylation or the rate of phosphotransfer based on the densitometry data.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inactive enzyme | Use freshly purified proteins. Ensure proper storage conditions. |
| Suboptimal reaction conditions | Optimize temperature, pH, and buffer components.[16][17][18] | |
| Insufficient ATP | Ensure the correct concentration of ATP is used. For radioactive assays, check the specific activity and age of the [γ-³²P]ATP.[19] | |
| Problem with detection | For autoradiography, ensure proper exposure time and temperature. For Phos-tag, optimize the Phos-tag concentration and staining procedure.[20] | |
| High Background | Non-specific binding of proteins | Increase the number and stringency of washes during protein purification.[21] |
| Contamination in reagents | Use fresh, high-quality reagents. | |
| Incomplete removal of unincorporated [γ-³²P]ATP | Ensure the gel is washed properly before drying. | |
| Non-specific Bands | Proteolytic degradation of proteins | Add protease inhibitors to all buffers. |
| Presence of contaminating kinases | Ensure high purity of the HK. | |
| Cross-reactivity of the HK with other proteins in the assay | This is less common with purified systems but can be a factor. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and be consistent with technique. |
| Variation in incubation times | Use a timer and process samples consistently. | |
| Inconsistent gel running or transfer | Ensure consistent electrophoresis and transfer conditions. |
References
- 1. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 4. In vitro kinase assay with [γ-32P]ATP. [bio-protocol.org]
- 5. Autoradiography - National Diagnostics [nationaldiagnostics.com]
- 6. Autoradiography of gels containing (32)p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phos-Tag Fluorescent Gel Staining for the Quantitative Detection of His- and Asp-Phosphorylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic modelling of the cellular metabolic responses underpinning in vitro glycolysis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ImageJ for the quantitative analysis of flow-based adhesion assays in real-time under physiologic flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Validating the Use of ImageJ for the Quantitative Analysis of Immunofluorescence | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 17. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Reddit - The heart of the internet [reddit.com]
Application Notes: Mass Spectrometry for the Identification of Phosphorelay Components
References
- 1. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Label-Free Quantitation of Protein Modifications by Pseudo Selected Reaction Monitoring with Internal Reference Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Label-free quantification - Wikipedia [en.wikipedia.org]
- 7. inotiv.com [inotiv.com]
- 8. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Phosphohistidine Stoichiometry in Histidine Kinases by Intact Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphopeptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 11. Recent advances in enrichment and separation strategies for mass spectrometry-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learn.cellsignal.com [learn.cellsignal.com]
- 13. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
Application of FRET to Monitor His-Asp Interaction in Two-Component Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-component systems (TCS) are a primary mechanism of signal transduction in bacteria, enabling them to sense and respond to a wide array of environmental stimuli. The canonical pathway involves a sensor histidine kinase (SK) that autophosphorylates on a conserved histidine (His) residue in response to a specific signal. This phosphoryl group is then transferred to a conserved aspartate (Asp) residue on a cognate response regulator (RR). This phosphorylation event typically activates the RR, leading to a downstream cellular response, often through the regulation of gene expression. The transient and dynamic nature of the His-Asp phosphotransfer presents a challenge for its study using traditional biochemical methods.
Förster Resonance Energy Transfer (FRET) has emerged as a powerful, non-invasive technique to monitor these interactions in real-time, both in vitro and in vivo.[1][2] FRET is a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.[3] By genetically fusing FRET-compatible fluorescent proteins to the SK and RR, or by incorporating them within a single kinase protein, conformational changes and protein-protein interactions associated with the this compound phosphotransfer can be monitored by changes in the FRET efficiency.[4][5] This application note provides a detailed overview and protocols for utilizing FRET to study this compound interactions.
Signaling Pathway and FRET Sensor Design
The fundamental principle of a TCS involves a signal-induced conformational change in the SK, leading to autophosphorylation and subsequent phosphotransfer to the RR. FRET can be employed to monitor two key events in this pathway: the conformational change within the SK and the direct interaction between the SK and RR.
Visualization of the Two-Component Signaling Pathway
Caption: Canonical two-component signaling pathway illustrating signal perception, autophosphorylation, and phosphotransfer.
FRET-Based Sensor Designs for this compound Interaction
There are two primary strategies for designing FRET sensors to monitor TCS activity:
-
Intermolecular FRET: The donor fluorescent protein is fused to the SK, and the acceptor is fused to the RR. Interaction between the SK and RR brings the fluorophores into close proximity, resulting in an increase in FRET. This design directly measures the SK-RR interaction.
-
Intramolecular FRET: Both donor and acceptor fluorophores are incorporated into a single SK polypeptide chain. Signal-induced conformational changes within the SK alter the distance or orientation between the fluorophores, leading to a change in FRET efficiency. This approach monitors the activation state of the SK.[4]
Caption: Intermolecular and intramolecular FRET sensor designs for monitoring two-component systems.
Quantitative Data Summary
The following table summarizes representative quantitative data from FRET-based studies of this compound interactions.
| Two-Component System | FRET Pair (Donor/Acceptor) | Assay Type | Measured Parameter | Result | Reference |
| CckA (C. crescentus) | mClover3/mRuby3 | In vivo intramolecular FRET | FRET ratio change upon signal integration | Subcellular changes in FRET ratio observed during cell development. | [4] |
| MtrB/MtrA (M. tuberculosis) | YFP/CFP | In vitro intermolecular FRET | FRET ratio change upon SK phosphorylation | Reduction in FRET ratio upon SK autophosphorylation, indicating a conformational change affecting the SK-RR interaction. | [5] |
| PhoP (E. coli) | mNeonGreen (homo-FRET) | In vivo fluorescence anisotropy | Change in anisotropy upon RR dimerization | Detection of RR dimerization within seconds of stimulus addition. | [6] |
Experimental Protocols
Protocol 1: In Vitro Intermolecular FRET Assay for SK-RR Interaction
This protocol is adapted from a study on M. tuberculosis TCS proteins and is suitable for screening SK-RR partnerships and studying the effect of phosphorylation on their interaction.[5]
1. Protein Expression and Purification: a. Clone the full-length SK and RR genes into separate expression vectors with N- or C-terminal fusions to a FRET donor (e.g., YFP) and acceptor (e.g., CFP), respectively. b. Express the fusion proteins in E. coli (e.g., BL21(DE3) strain). c. Purify the fluorescently tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). d. Assess protein purity and concentration using SDS-PAGE and spectrophotometry.
2. FRET Measurement: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂). b. In a microplate reader or fluorometer, mix the donor-labeled SK and acceptor-labeled RR at desired concentrations (e.g., 1 µM each). c. Excite the donor fluorophore (e.g., 485 nm for CFP) and measure the emission spectra of both the donor (e.g., 500-520 nm for CFP) and the acceptor (e.g., 530-550 nm for YFP). d. Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
3. Monitoring the Effect of Phosphorylation: a. To induce autophosphorylation of the SK, add ATP (e.g., 1 mM final concentration) to the SK-donor protein in the reaction buffer and incubate at room temperature for a defined period (e.g., 30-60 minutes). b. Add the RR-acceptor protein to the phosphorylated SK-donor. c. Immediately measure the FRET ratio as described in step 2. d. Compare the FRET ratio before and after SK phosphorylation to determine the effect of the phosphotransfer on the SK-RR interaction. A reduction in the FRET ratio suggests that phosphorylation affects the interaction.[5]
Protocol 2: In Vivo Intramolecular FRET Imaging of SK Conformational Change
This protocol is based on the development of a CckA FRET sensor in Caulobacter crescentus and is designed to monitor SK activation in living cells.[4]
1. FRET Sensor Construction: a. Design a fusion protein construct where the SK is flanked by a FRET donor (e.g., mClover3) and an acceptor (e.g., mRuby3). The fluorescent proteins can be inserted into a flexible loop of the SK that is predicted to undergo a conformational change upon activation. b. Clone the sensor construct into an appropriate expression vector for the bacterial species of interest.
2. Bacterial Cell Culture and Imaging Preparation: a. Transform the bacterial strain with the FRET sensor plasmid. b. Grow the cells to the desired growth phase in a suitable medium. c. Induce the expression of the FRET sensor if using an inducible promoter. d. Immobilize the cells on an agarose (B213101) pad for microscopy.
3. FRET Microscopy and Data Analysis: a. Use a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores. b. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission. c. For each cell, measure the fluorescence intensity in the donor and FRET channels. d. Calculate the FRET ratio by dividing the intensity in the FRET channel by the intensity in the donor channel after background subtraction and correction for spectral bleed-through. e. To monitor changes in SK conformation, expose the cells to the specific stimulus for the TCS and acquire time-lapse images, calculating the FRET ratio at each time point.
Experimental Workflow for In Vivo FRET Microscopy
Caption: Workflow for in vivo FRET microscopy to monitor sensor kinase conformational changes.
Applications in Drug Development
The ability to monitor this compound interactions using FRET provides a powerful tool for drug discovery and development.
-
High-Throughput Screening (HTS): In vitro FRET assays can be adapted to a microplate format for HTS of small molecule libraries to identify inhibitors of SK-RR interactions or SK autophosphorylation.
-
Inhibitor Characterization: FRET can be used to determine the mechanism of action of potential inhibitors, distinguishing between compounds that block the ATP binding site, the this compound phosphotransfer, or the SK-RR docking interaction.
-
In Vivo Target Engagement: In vivo FRET sensors can be used to confirm that a drug candidate is engaging its target within the living bacterial cell and modulating the signaling pathway as intended.[4]
Conclusion
The application of FRET to monitor this compound interactions has opened new avenues for understanding the spatiotemporal dynamics of two-component signaling. Both in vitro and in vivo FRET-based assays provide quantitative and real-time data on SK conformational changes and SK-RR interactions. These methodologies are not only valuable for fundamental research into bacterial signaling but also hold significant promise for the development of novel antimicrobial agents that target these essential pathways.
References
- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Insights from Structures of Two-Component Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 4. Design of a Histidine Kinase FRET Sensor to Detect Complex Signal Integration within Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET reveals multiple interaction states between two component signalling system proteins of M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: His-Asp Site-Directed Mutagenesis
Welcome to the technical support center for site-directed mutagenesis, with a special focus on challenges related to Histidine (His) and Aspartate (Asp) substitutions. This guide provides troubleshooting advice, detailed protocols, and quantitative data to help researchers, scientists, and drug development professionals overcome common experimental hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you might encounter during your mutagenesis experiments in a question-and-answer format.
Category 1: PCR Amplification Issues
Question: Why did my PCR fail? I don't see a product band on the agarose (B213101) gel.
Answer: A failed PCR is a common issue with several potential causes:
-
Primer Design Flaws: Your primers may be suboptimal. Poorly designed primers can lead to no amplification at all.[1][2] Key parameters to check include melting temperature (Tm), GC content, and the potential for secondary structures like hairpins or self-dimers.[3] It's recommended that primers be 25-45 bases long with a Tm of ≥78°C.[4][5]
-
Template Quality and Concentration: The quality of your plasmid template is crucial. Degradation from repeated freeze-thaw cycles or the presence of inhibitors can prevent amplification.[6] Using too much template DNA can also inhibit the reaction; typically 1-10 ng is sufficient.[7]
-
Incorrect PCR Conditions: The annealing temperature might be too high or too low, or the extension time may be insufficient for the size of your plasmid.[1][8] High-fidelity polymerases often require higher annealing temperatures.[7] Additionally, ensure all PCR reagents are correctly prepared and not expired.
-
GC-Rich Regions: Plasmids with high GC content can be difficult to amplify due to stable secondary structures that block the DNA polymerase.[9][10] Adding PCR enhancers like DMSO or betaine (B1666868) can help resolve these structures.[6][11]
Question: My gel shows a smear or multiple, non-specific bands instead of a single, crisp product.
Answer: Smearing or multiple bands indicate either non-specific primer binding or over-amplification.
-
Optimize Annealing Temperature: The most effective way to reduce non-specific binding is to optimize the annealing temperature using a gradient PCR.[6]
-
Reduce Template/Primer Concentration: Excessive template or primer concentration can lead to smearing.[1] Try reducing the amount of template DNA in the reaction.[11]
-
Decrease PCR Cycle Number: Too many PCR cycles can lead to the accumulation of non-specific products and smears.[11] For site-directed mutagenesis, 15-25 cycles are often sufficient.
Category 2: Transformation and Colony Problems
Question: I had a strong PCR product, but I have no (or very few) colonies after transformation.
Answer: This is a frustrating problem that points to issues downstream of the PCR.
-
Inefficient DpnI Digestion: The DpnI enzyme is used to digest the methylated parental plasmid template, ensuring that colonies contain the mutated plasmid.[8] If this digestion is incomplete, the background of parental plasmids can be high, but if the PCR failed, you will get no colonies. Ensure you are using a sufficient amount of DpnI and incubating for an adequate time (e.g., 1-2 hours).[11]
-
Low Transformation Efficiency: The competent cells may have low efficiency. Always handle competent cells gently, keep them on ice, and use a proven heat-shock protocol.[1] It's wise to perform a control transformation with a known plasmid to confirm cell viability.[11]
-
Impurities in PCR Product: Salts or other components from the PCR mix can inhibit transformation. Purifying the PCR product before transformation can significantly increase colony yield.[2]
-
Toxicity of the Mutated Protein: It is possible that the His-Asp mutation results in a protein that is toxic to the E. coli host cells, preventing growth.[1]
Question: I have a lawn of colonies, or far too many to screen.
Answer: An overabundance of colonies often suggests a failure to eliminate the original template plasmid.
-
Incomplete DpnI Digestion: This is the most common cause. The parental plasmid transforms much more efficiently than the newly synthesized, nicked circular product.[12] Increase the DpnI incubation time or the amount of enzyme used.[11]
-
Excessive Template DNA: Starting the PCR with too much template DNA (e.g., >50 ng) can overwhelm the DpnI enzyme, leaving a significant amount of undigested parental plasmid.[13] It is recommended to use ≤ 10 ng of template.[7]
-
Template from a dam- Strain: DpnI only cleaves methylated DNA. The template plasmid must be prepared from a dam+ E. coli strain like DH5α or JM109.[11]
Category 3: Sequencing and Mutation Verification
Question: My sequencing results show that I still have the wild-type sequence.
Answer: This is another common outcome, closely related to the issue of having too many colonies.
-
Inefficient Template Removal: The primary reason is the carryover of the original, undigested parental plasmid.[7][13] Review your DpnI digestion step and the amount of template DNA used in the PCR.
-
PCR Failure: If the PCR amplification was inefficient, the only transformable DNA in your tube is the parental plasmid. Always confirm a successful PCR by running a small amount of the product on an agarose gel.[14]
Question: The sequencing shows unintended mutations (off-target effects) or strange artifacts.
Answer: Unwanted mutations can derail a project.
-
Low-Fidelity Polymerase: Always use a high-fidelity, proofreading DNA polymerase (e.g., Pfu, Q5) to minimize the chance of introducing random errors during amplification.[3][12]
-
Primer Synthesis Errors: Errors can occur during oligonucleotide synthesis. If you consistently see the same incorrect mutation, consider ordering a new, purified primer.[2]
-
Primer Multimerization: In rare cases, primers can form multimers, leading to repeated insertions of the primer sequence in the final plasmid.[15] This may be resolved by optimizing the annealing temperature, reducing primer concentration, or redesigning the primers to reduce self-complementarity.[15]
Category 4: Protein Function and Analysis
Question: I've confirmed my His-to-Asp (or Asp-to-His) mutation is correct, but my protein is now inactive or misfolded. Why?
Answer: This indicates that the mutated residue was critical for the protein's function or structural integrity. Histidine and Aspartate have fundamentally different properties:
-
Catalytic Function: In many enzymes, His and Asp are part of a catalytic dyad or triad. For instance, a histidine might act as a general acid or base, a role an aspartate cannot fulfill in the same way.[16][17] Mutating a key catalytic residue to alanine (B10760859) is a common strategy to abolish function for study.[18]
-
Charge and pKa: Histidine has an imidazole (B134444) side chain with a pKa near physiological pH (~6.0), allowing it to act as both a proton donor and acceptor. Aspartate has a carboxylate side chain and is negatively charged at physiological pH. Swapping them can disrupt essential electrostatic interactions or proton relays.
-
Structural Role: The residue may have been crucial for maintaining the protein's three-dimensional structure. The mutation could disrupt a salt bridge, alter a binding pocket, or interfere with metal ion coordination, leading to misfolding and loss of function.[16] Analysis of large-scale mutagenesis data shows that substitutions like aspartic acid can be highly disruptive.[19]
Quantitative Data and Parameters
The following tables summarize key quantitative parameters for designing and optimizing your site-directed mutagenesis experiments.
Table 1: Primer Design Guidelines
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Length | 25–45 nucleotides | Balances specificity with synthesis efficiency.[3][4] |
| Melting Temp (Tm) | ≥ 78°C | Ensures efficient binding at high annealing temperatures used with proofreading polymerases.[4][5] |
| GC Content | 40–60% | Promotes stable annealing without being difficult to denature.[3][20] |
| 3' Terminus | End in G or C | A "GC clamp" enhances binding and initiation of polymerization.[4][20] |
| Mutation Position | Centered in the primer | Allows for ~10-15 bases of correct sequence on both sides for stable annealing.[4][5] |
| Purification | PAGE or FPLC recommended | Removes truncated products from oligo synthesis, significantly increasing mutation efficiency.[4] |
Table 2: Recommended PCR Reaction Setup (25 µL)
| Component | Final Concentration/Amount | Notes |
|---|---|---|
| 5x High-Fidelity Buffer | 1x | Use the buffer supplied with your polymerase. |
| dNTP Mix | 200 µM | Higher concentrations can inhibit the reaction.[20] |
| Forward Primer | 0.5 µM (125 ng) | Excess primer can lead to primer-dimer formation.[4][7] |
| Reverse Primer | 0.5 µM (125 ng) | --- |
| Plasmid Template | 1–10 ng | Using >50 ng increases wild-type background.[7][13] |
| High-Fidelity DNA Polymerase | 0.5–1 unit | Follow manufacturer's recommendation.[7] |
| Nuclease-Free Water | To 25 µL | --- |
Table 3: Troubleshooting with PCR Additives
| Additive | Final Concentration | Use Case |
|---|---|---|
| DMSO | 2–8% (v/v) | Helps denature GC-rich templates and resolve secondary structures.[6][11][21] |
| Betaine | 1–2 M | Stabilizes AT-rich regions, improving yield and specificity, especially for long PCR.[6] |
Experimental Protocols
This section provides a generalized, detailed methodology for site-directed mutagenesis based on the popular QuikChange™ method.
Protocol: Whole Plasmid Amplification Mutagenesis
1. Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired His-to-Asp or Asp-to-His mutation.
-
Ensure the mutation is in the center of each primer.[4]
-
Calculate the Tm and aim for a value of 78°C or higher.[5]
-
It is highly recommended to purify the primers via PAGE to ensure high quality.[4]
2. PCR Amplification:
-
Set up the PCR reaction in a thin-walled PCR tube on ice as detailed in Table 2.
-
Gently mix the components and spin down the tube.
-
Place the tube in a thermocycler and begin the cycling program. A typical program is:
-
Initial Denaturation: 98°C for 30 seconds (1 cycle)
-
Cycling (18-25 cycles):
-
Final Extension: 72°C for 2 minutes (1 cycle)
-
Hold: 4°C
-
3. DpnI Digestion of Parental Plasmid:
-
Following PCR, add 1 µL of DpnI restriction enzyme (e.g., 20 U/µL) directly to the amplification reaction.[12]
-
Gently mix and incubate at 37°C for 1–2 hours to digest the methylated, non-mutated parental DNA template.[8][11]
4. Transformation into Competent Cells:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli (e.g., DH5α, XL1-Blue) on ice.
-
Add 2–5 µL of the DpnI-treated PCR product to the competent cells.[8]
-
Incubate on ice for 30 minutes.
-
Perform a heat shock at 42°C for 45–90 seconds, then immediately return to ice for 2 minutes.[8]
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking (~225 rpm).
-
Plate 50–100 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic for your plasmid.
-
Incubate the plate overnight at 37°C.
5. Verification:
-
Pick 3–5 well-isolated colonies and grow them overnight in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid DNA for Sanger sequencing using a primer that anneals upstream or downstream of your mutation site to verify the presence of the desired mutation and check for any unintended errors.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in site-directed mutagenesis.
Caption: General workflow for site-directed mutagenesis.
Caption: Troubleshooting guide for "No Colonies".
Caption: Key considerations for mutagenic primer design.
References
- 1. idtdna.com [idtdna.com]
- 2. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 3. bioinnovatise.com [bioinnovatise.com]
- 4. Site-Directed Mutagenesis [protocols.io]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Optimizing PCR Reaction Conditions for High Fidelity and Yield [labx.com]
- 7. neb.com [neb.com]
- 8. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Site-Specific and Cassette Mutagenesis of Plasmids Harboring GC-Rich Sequences [mdpi.com]
- 10. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Site-Directed Mutagenesis Analysis of Amino Acids Critical for Activity of the Type I Signal Peptidase of the Archaeon Methanococcus voltae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Large-Scale Mutagenesis Data To Assess the Impact of Single Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genscript.com [genscript.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Activity in His-Asp Mutant Enzymes
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the common causes of low enzymatic activity following a Histidine to Aspartic Acid mutation.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks & Mutagenesis Verification
Q1: My site-directed mutagenesis experiment resulted in no or very few colonies. What are the common causes?
A: Failure to obtain a sufficient number of colonies after transformation is a frequent issue in site-directed mutagenesis.[1] The problem often lies in one of the following areas:
-
Primer Design: Poorly designed primers can lead to no amplification or the creation of incorrect products.[2] For optimal results, primers should be around 30 bp in length with the mutation located centrally.[1]
-
Template DNA Quality: The quality and concentration of the plasmid template are critical. Using too much template can inhibit the PCR reaction, while too little may result in insufficient product for transformation.[2] Long-term storage or repeated freeze-thaw cycles can degrade the plasmid, so using freshly prepared template is recommended.[3]
-
PCR Conditions: PCR parameters such as annealing temperature, extension time, and cycle number require optimization for each specific primer and template combination.[2] It is also crucial to use a high-fidelity polymerase to minimize the introduction of unintended mutations.[4]
-
DpnI Digestion: DpnI is used to digest the methylated parental DNA template. Incomplete digestion can lead to a high background of wild-type colonies. Ensure you are using enough enzyme and an adequate incubation time.[3]
-
Transformation Efficiency: The competency of the E. coli cells is paramount. If efficiency is low, consider preparing fresh competent cells or using a commercial high-efficiency strain. The volume of the DNA product added to the cells should not exceed 10% of the competent cell volume.[3]
Q2: I've confirmed the His-Asp mutation via sequencing, but my protein expression levels are very low compared to the wild-type. Why is this happening?
A: Low expression of a confirmed mutant can be attributed to several factors at the genetic and protein level:
-
Codon Bias: The introduction of the new aspartic acid codon might be a "rare" codon for your expression host (e.g., E. coli), leading to translational stalling and reduced protein synthesis.[5] This can sometimes be overcome by using expression strains supplemented with tRNAs for rare codons.[5]
-
Protein Toxicity or Instability: The mutant protein itself may be toxic to the host cells or may be inherently unstable and rapidly degraded by host proteases. Reducing the rates of transcription and translation by lowering the induction temperature (e.g., 15-25°C) and using a lower concentration of the inducer (e.g., IPTG) can often improve the yield of soluble, folded protein.[5]
-
mRNA Structure: The mutation could have altered the secondary structure of the mRNA transcript, making it less stable or less accessible to the ribosome for translation initiation.
Section 2: Protein Expression & Purification Issues
Q3: My this compound mutant is expressed, but it's almost entirely in insoluble inclusion bodies. How can I improve the yield of soluble protein?
A: The accumulation of protein as insoluble inclusion bodies is a common challenge, often caused by high expression rates that overwhelm the cell's folding machinery.[6] A His-to-Asp mutation can exacerbate this by destabilizing the protein. Several expression parameters can be adjusted to favor proper folding and increase solubility.[5]
Table 1: Strategies to Optimize Soluble Protein Expression
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 37°C | 15-25°C | Lowering the temperature slows down protein synthesis, allowing more time for correct folding.[5] |
| Inducer Conc. | High (e.g., 1 mM IPTG) | Low (e.g., 0.1-0.4 mM IPTG) | Reducing the inducer concentration lowers the transcription rate, preventing protein aggregation.[5][6] |
| Expression Host | Standard (e.g., BL21(DE3)) | Strains with chaperone co-expression (e.g., Rosetta-gami) | Chaperone proteins can assist in the proper folding of difficult-to-express proteins. |
| Fusion Tags | His-tag only | Solubility-enhancing tags (e.g., MBP, GST) + His-tag | N-terminal fusion tags can often improve the solubility and expression of the target protein.[5] |
If optimization fails, inclusion bodies can be solubilized with denaturants (e.g., urea, guanidinium (B1211019) chloride) and the protein refolded in vitro, although this requires extensive optimization for each specific protein.
Q4: I've purified my His-tagged mutant protein using IMAC, but the yield is low and the final product has low activity. What could be wrong with my purification?
A: Low yield and activity after purification can stem from issues with the purification protocol itself. Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique but requires optimization.[7]
-
Buffer Composition: Ensure your lysis and wash buffers contain an appropriate concentration of imidazole (B134444) (e.g., 10-20 mM) to reduce non-specific binding of contaminating host proteins.[6] Your elution buffer should have a high concentration of imidazole (e.g., 250-500 mM) to efficiently displace the His-tagged protein.[8]
-
Metal Ion Choice: While Nickel (Ni-NTA) is most common, some proteins bind better or are more stable with other divalent cations like Cobalt (Co) or Zinc (Zn).[9] Using a screening kit with different metal ions can help identify the optimal resin.[9]
-
Protease Inhibitors: Always include a protease inhibitor cocktail during cell lysis to prevent degradation of your target protein.
-
Process Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to maintain protein stability and activity.[6]
-
Tag Accessibility: The His-tag may be partially buried in the folded mutant protein, leading to inefficient binding to the resin. Placing the tag at the other terminus (N- vs. C-) or adding a longer, flexible linker between the tag and the protein can sometimes resolve this.
Section 3: Investigating the Root Cause of Low Activity
Q5: From a biochemical perspective, why would a single His-to-Asp mutation cause such a dramatic loss of activity?
A: Replacing a Histidine with an Aspartic acid is a non-conservative substitution that can profoundly impact an enzyme's structure and function for several reasons:
-
Disruption of Catalytic Triads: In many enzymes, Histidine is a key component of a catalytic triad (B1167595) (e.g., Ser-His-Asp). While you are introducing an Asp, its position and orientation relative to the other catalytic residues are critical. An incorrectly placed Asp can disrupt the charge-relay network essential for catalysis.[10]
-
Altered Electrostatics: The mutation introduces a permanent negative charge (from Asp's carboxylate side chain) where a titratable, partially positive charge (from His's imidazole ring) once was. This can repel a negatively charged substrate, disrupt the pKa of nearby active site residues, or alter the electrostatic potential required for transition state stabilization.[11]
-
Structural Instability: Aspartic acid residues are statistically underrepresented in the middle of β-sheets.[11] If the mutation site is within such a secondary structure, the introduction of Asp can lead to significant local unfolding or global destabilization of the protein.[11]
-
Formation of an Inhibitory Species: The newly introduced Asp could form an unintended hydrogen bond or coordinate with a metal cofactor in a way that locks the enzyme in an inactive conformation.[10]
Q6: How can I experimentally test if my mutant enzyme is less stable than the wild-type?
A: Quantifying protein stability is a crucial step in characterizing your mutant. A decrease in stability is a very common reason for reduced activity.[12] The primary method is to measure the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this is a high-throughput method that uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions become exposed, causing an increase in fluorescence. The midpoint of this transition is the Tm.[12]
-
Differential Scanning Calorimetry (DSC): This technique directly measures the heat absorbed by a protein solution as the temperature is increased. The peak of the heat absorption curve corresponds to the Tm, providing a direct thermodynamic measurement of stability.[12]
A significant decrease in the Tm of the mutant compared to the wild-type is strong evidence of destabilization.
Table 2: Example Thermal Stability Data from a Thermal Shift Assay
| Enzyme | Replicate 1 Tm (°C) | Replicate 2 Tm (°C) | Average Tm (°C) | ΔTm vs. Wild-Type (°C) |
| Wild-Type | 55.2 | 55.4 | 55.3 | N/A |
| This compound Mutant | 47.1 | 46.9 | 47.0 | -8.3 |
Section 4: Characterizing the Mutant Enzyme
Q7: My mutant shows some residual activity, but it's too low to measure accurately with my standard kinetic assay. What can I do?
A: Characterizing a low-activity mutant is challenging but essential for understanding the mutation's effect. Often, the kinetic parameters (Km and kcat) are significantly altered.[13] You may need to modify your assay conditions to obtain reliable data.
-
Increase Enzyme Concentration: If your protein is sufficiently pure and concentrated, simply using more enzyme in the reaction can increase the signal to a measurable range.
-
Increase Substrate Concentration: Low-activity mutants often have a much higher Km (lower affinity for the substrate).[13] You may need to use significantly higher substrate concentrations to approach saturation (Vmax). Be sure to test for substrate inhibition at very high concentrations.
-
Increase Reaction Time: If the reaction proceeds linearly over a longer period, you can increase the incubation time to allow more product to accumulate.
-
Use a More Sensitive Assay: Switch to a more sensitive detection method if possible (e.g., from a colorimetric to a fluorescent or radioactive assay).
Comparing the kinetic parameters of the mutant to the wild-type will reveal how the mutation affects substrate binding (Km) and catalytic turnover (kcat).
Table 3: Example Enzyme Kinetic Parameters for Wild-Type vs. Mutant
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Interpretation |
| Wild-Type | 15 | 100 | 6.7 x 10⁶ | High affinity and turnover |
| This compound Mutant | 350 | 2 | 5.7 x 10³ | Significantly reduced affinity for substrate and a 50-fold decrease in catalytic turnover. Catalytic efficiency is reduced over 1000-fold. |
Detailed Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA / DSF)
This protocol outlines a general procedure for determining the melting temperature (Tm) of a protein using a real-time PCR instrument.
-
Reagent Preparation:
-
Protein Stock: Prepare the wild-type and mutant enzymes at a concentration of 1 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fluorescent Dye: Prepare a 5000x stock of SYPRO Orange dye in DMSO. Store protected from light.
-
Assay Buffer: Use the same buffer the proteins are stored in.
-
-
Reaction Setup (per well of a 96-well PCR plate):
-
Add 20 µL of Assay Buffer.
-
Add 2.5 µL of the protein stock to achieve a final concentration of ~0.1 mg/mL.
-
Add 2.5 µL of a 50x working dilution of the SYPRO Orange dye (prepare fresh by diluting the 5000x stock 1:100 in assay buffer). Final dye concentration will be 5x.
-
Seal the plate securely with an optical-quality cap strip or seal.
-
-
Instrument Setup (Real-Time PCR System):
-
Set the instrument to detect fluorescence using a channel appropriate for SYPRO Orange (e.g., FAM or SYBR Green settings).
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Set the instrument to collect fluorescence data at every 0.5°C or 1°C increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The resulting curve will be sigmoidal. The Tm is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative (-dF/dT).
-
Protocol 2: His-Tag Protein Purification using IMAC
This protocol provides a general method for purifying a His-tagged protein from an E. coli cell pellet.
-
Buffer Preparation:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0. Supplement with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail just before use.
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
-
Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using sonication on ice until the solution is no longer viscous.
-
Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Protein Binding:
-
Equilibrate a pre-packed IMAC column (e.g., Ni-NTA) with 5-10 column volumes (CVs) of Lysis Buffer.
-
Load the clarified lysate onto the column. Collect the flow-through to check for unbound protein later.
-
-
Washing:
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the A280 of the effluent until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 CVs of Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 mL fractions).
-
Analyze the collected fractions for protein content using SDS-PAGE and a protein concentration assay (e.g., Bradford). Pool the fractions containing the pure protein.
-
For long-term storage, buffer exchange the pooled fractions into a suitable storage buffer without imidazole (e.g., via dialysis or a desalting column).
-
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. idtdna.com [idtdna.com]
- 3. assaygenie.com [assaygenie.com]
- 4. neb.com [neb.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. bmmj.org [bmmj.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bio-works.com [bio-works.com]
- 10. The Functional Consequences of the Creation of an Asp-His-Fe Triad in a 3/3 Globin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Enzyme Mutants
Welcome to the technical support center for enzyme engineering and analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with enzyme activity following site-directed mutagenesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose and resolve issues with your mutant enzymes, specifically focusing on the common scenario of an inactive Histidine-Aspartate mutant.
Frequently Asked Questions (FAQs)
Q1: I've created a His-to-Asp (or Asp-to-His) mutation in my enzyme's active site, and now it's completely inactive. What are the most likely reasons?
A1: A loss of activity after mutating a Histidine (His) to an Aspartate (Asp), or vice versa, in an enzyme's active site is a common outcome, primarily because these residues play critical, yet distinct, roles in catalysis. The inactivity likely stems from one or more of the following factors:
-
Disruption of the Catalytic Mechanism: In many enzymes, particularly hydrolases, His and Asp are part of a "catalytic triad" (e.g., Ser-His-Asp).[1] In this system, the aspartate residue's role is to orient the histidine and increase the pKa of its imidazole (B134444) nitrogen.[1] This allows the histidine to act as a powerful general base, activating a nucleophile (like serine) to attack the substrate.[1][2] Swapping His for Asp removes the necessary base, thereby halting the catalytic cycle.
-
Structural Perturbation: Even a single amino acid substitution can induce local or global conformational changes.[3][4] This can misalign other critical residues in the active site, disrupt the substrate-binding pocket, or alter the overall protein fold, rendering the enzyme non-functional.[5]
-
Improper Protein Folding and Instability: The mutation may lead to misfolding of the protein, causing it to form inactive aggregates or be targeted for degradation by the cell. Aspartic acid residues can be particularly destabilizing when introduced into certain secondary structures, such as the middle of β-sheets.[6]
-
Altered pH Optimum: The chemical environment of the active site is fundamentally changed by this mutation. Consequently, the pH at which the enzyme is active may have shifted dramatically. Your standard assay pH might now be in a range where the mutant enzyme is inactive.[7]
-
Experimental Artifacts: It's crucial to rule out issues with the mutagenesis or expression process itself. The mutation may not have been successfully incorporated, or the mutant protein may not be expressing in a soluble form.
Below is a logical workflow to begin troubleshooting the issue.
Q2: How can I confirm that my mutation was successful and the protein is being expressed correctly?
A2: Before proceeding to complex functional assays, it is essential to verify the fidelity of your molecular biology and protein expression steps. This ensures you are not trying to characterize a protein that is either incorrect or not present in a soluble form.
1. Plasmid DNA Sequencing
-
Objective: To confirm the presence of the desired point mutation (e.g., CAC for His to GAC for Asp) and ensure no other mutations were introduced into the gene.
-
Methodology:
-
Isolate the plasmid DNA from a colony selected after transformation.
-
Use a commercial DNA sequencing service (e.g., Sanger sequencing).
-
Provide the service with your purified plasmid DNA (100-200 ng/µL) and a sequencing primer that binds ~100 bp upstream of your mutation site.
-
Align the resulting sequence chromatogram with your wild-type reference sequence to visually confirm the base change.
-
2. Protein Expression and Solubility Analysis
-
Objective: To confirm that the mutant protein is being expressed and is present in the soluble fraction of the cell lysate.
-
Methodology (SDS-PAGE and Western Blot):
-
Grow a small-scale culture (5-10 mL) of cells containing your wild-type plasmid, your mutant plasmid, and an empty vector control. Induce protein expression under your standard conditions.
-
Harvest the cells by centrifugation. Retain a small aliquot of the total cell culture (Total Cell Fraction).
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., via sonication).
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Collect the supernatant (Soluble Fraction). Resuspend the pellet in an equal volume of buffer (Insoluble Fraction).
-
Run samples of all three fractions for each construct on an SDS-PAGE gel.
-
Visualize the protein bands using Coomassie stain. A prominent band at the expected molecular weight of your enzyme in the soluble fraction of the mutant lane (but not the empty vector lane) indicates successful soluble expression.
-
For more specific detection, transfer the proteins to a membrane and perform a Western blot using an antibody against your protein or its purification tag (e.g., anti-His-tag).
-
Q3: The mutation is correct and the protein is soluble, but it's inactive. How do I quantify the loss of catalytic function?
A3: A quantitative enzyme kinetics assay is the definitive method to demonstrate and measure the loss of activity. By comparing the kinetic parameters of your mutant enzyme to the wild-type (WT), you can precisely determine the impact of the mutation on catalysis.
-
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ) for the WT and mutant enzymes.
-
Methodology:
-
Purify the WT and mutant enzymes to >95% purity. Determine the precise concentration of the purified enzymes (e.g., using a Bradford assay or measuring A₂₈₀).
-
Prepare a series of substrate concentrations, typically ranging from 0.1x to 10x the expected Kₘ of the WT enzyme.
-
Set up reactions in a suitable buffer at a constant temperature and pH. Each reaction should contain a fixed, known concentration of the enzyme and one of the substrate concentrations.
-
Initiate the reaction by adding either the enzyme or the substrate.
-
Measure the initial reaction velocity (v₀) by monitoring product formation or substrate depletion over time using a suitable method (e.g., spectrophotometry, fluorometry). Ensure you are measuring within the linear phase of the reaction.
-
Repeat for all substrate concentrations for both the WT and mutant enzymes.
-
Plot the initial velocity (v₀) against substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.
-
Calculate the turnover number (k꜀ₐₜ) using the equation: k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency (k꜀ₐₜ/Kₘ).
-
The results will likely show a dramatic decrease in k꜀ₐₜ and catalytic efficiency for the mutant, confirming that the mutation has crippled the enzyme's catalytic power.
| Enzyme Variant | Kₘ (µM) | Vₘₐₓ (µM/min) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| Wild-Type | 150 | 200 | 33.3 | 2.22 x 10⁵ |
| This compound Mutant | Not Determined | < 0.1 | < 0.001 | < 10 |
| Table 1. Example kinetic data comparing a wild-type enzyme to an inactive this compound mutant. The mutant shows negligible activity, preventing the determination of kinetic parameters. |
Q4: How can I test if the mutation has caused a structural problem or reduced the enzyme's stability?
A4: If catalysis is impaired, it's important to investigate whether this is due to a direct role in the chemical reaction or a secondary effect from structural destabilization. Biophysical techniques can assess the secondary structure and thermal stability of your mutant protein compared to the wild-type.
1. Circular Dichroism (CD) Spectroscopy
-
Objective: To assess the secondary structure content (α-helices, β-sheets) of the enzyme. A significant change between WT and mutant suggests a global folding problem.
-
Methodology:
-
Prepare samples of purified WT and mutant enzyme at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable, non-absorbing buffer (e.g., phosphate (B84403) buffer).
-
Acquire far-UV CD spectra (typically 190-260 nm) at a constant temperature.
-
Compare the spectra of the WT and mutant. If they are nearly identical, the overall secondary structure is likely preserved. If they differ significantly, the mutation has likely caused a major structural rearrangement.
-
2. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Objective: To measure the thermal stability of the enzyme by determining its melting temperature (Tₘ). A lower Tₘ for the mutant indicates reduced stability.
-
Methodology:
-
Mix a small amount of purified WT or mutant enzyme with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).
-
Place the samples in a real-time PCR instrument.
-
Slowly increase the temperature in a stepwise manner (e.g., 1°C/min from 25°C to 95°C).
-
Monitor the fluorescence at each temperature. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.
-
Plot fluorescence versus temperature. The midpoint of the transition, the peak of the first derivative, is the Tₘ.
-
A significant drop in the melting temperature of the mutant is a strong indicator of destabilization.
| Enzyme Variant | Melting Temperature (Tₘ) | Interpretation |
| Wild-Type | 58.2 °C | Baseline thermal stability. |
| This compound Mutant | 45.7 °C | Significantly destabilized by the mutation. |
| Table 2. Example DSF data showing that the this compound mutation has reduced the thermal stability of the enzyme. |
Q5: Is it possible my enzyme is active, but my assay conditions are wrong? How do I check this?
A5: Yes, this is a distinct possibility. Replacing a neutral (at physiological pH) His residue with a negatively charged Asp residue fundamentally alters the electrostatic environment of the active site. This will almost certainly shift the optimal pH for catalysis. Your enzyme may be inactive at your standard assay pH (e.g., pH 7.4) but could show activity at a more acidic pH.
-
Objective: To determine the enzyme activity across a range of pH values for both WT and mutant enzymes.
-
Methodology:
-
Prepare a series of buffers covering a broad pH range (e.g., from pH 4.0 to 10.0), ensuring the buffers themselves do not inhibit the enzyme. Use overlapping buffer systems for consistency (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9, CAPS for pH 9-10).
-
For both the WT and mutant enzymes, perform single-point activity assays at a fixed, saturating substrate concentration.
-
Run each assay in a different pH buffer from your series.
-
Keep the enzyme concentration and temperature constant across all assays.
-
Measure the initial velocity for each reaction.
-
Plot the relative activity (as a percentage of the maximum observed activity for that enzyme) against pH.
-
This experiment will reveal if the mutant has a different pH optimum. While it may still be significantly less active than the WT overall, discovering conditions where it has any activity is a crucial piece of data.
| pH | Wild-Type Relative Activity (%) | This compound Mutant Relative Activity (%) |
| 4.0 | 15 | 5 |
| 5.0 | 45 | 12 |
| 6.0 | 80 | 8 |
| 7.0 | 100 | 2 |
| 8.0 | 95 | < 1 |
| 9.0 | 60 | < 1 |
| Table 3. Example data from a pH-rate profile. The wild-type enzyme has a pH optimum around 7.0, while the mutant shows very low residual activity with a potential peak in the acidic range. |
References
- 1. Catalytic triad - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Influence of Disease-Causing Mutations on Protein Structural Networks [frontiersin.org]
- 5. quora.com [quora.com]
- 6. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming the Instability of Phosphohistidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphohistidine (B1677714) (pHis). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with the inherent instability of this important post-translational modification.
Frequently Asked Questions (FAQs)
Q1: Why is phosphohistidine (pHis) so difficult to study compared to other phosphoamino acids like phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr)?
A1: The primary challenge in studying phosphohistidine stems from the chemical nature of its phosphoramidate (B1195095) (P-N) bond. Unlike the stable phosphomonoester (P-O) bonds in pSer, pThr, and pTyr, the P-N bond in pHis is highly labile, particularly under acidic conditions and at elevated temperatures.[1][2][3][4] This instability leads to rapid hydrolysis and loss of the phosphate (B84403) group during standard biochemical and proteomic analyses.[3]
Furthermore, histidine can be phosphorylated on two different nitrogen atoms of its imidazole (B134444) ring, resulting in two distinct isomers: 1-phosphohistidine (1-pHis) and 3-phosphohistidine (3-pHis).[1][5] 1-pHis is the kinetically favored product of chemical phosphorylation but is thermodynamically less stable and can isomerize to the more stable 3-pHis.[5][6] This isomerism adds another layer of complexity to its study.
Q2: What are the stability characteristics of pHis?
A2: Phosphohistidine is sensitive to both pH and temperature. The half-life of monomeric pHis is significantly affected by pH. For instance, at 46°C, 1-pHis has a half-life of only 1 minute at pH 7, while 3-pHis is more stable with a half-life of 78 minutes at a pH greater than 7.[1] Both isomers are extremely labile in acidic conditions, with half-lives on the order of seconds in 1 M HCl at 46°C.[1] It is important to note that the local peptide environment can influence the stability of pHis within a protein.[1]
Q3: What are stable pHis analogs and why are they useful?
A3: To overcome the inherent instability of the native phosphoramidate bond, researchers have developed stable, non-hydrolyzable pHis analogs.[5][6] In these analogs, the labile P-N bond is replaced with a more stable bond, such as a carbon-phosphorus (C-P) bond.[5] Examples of these analogs include phosphoryltriazolylalanine (pTza) and pyrazole-based analogs (pPye).[5][7]
These stable mimetics are invaluable research tools for several reasons:
-
Antibody Development: They can be used as haptens to generate pan-specific and isomer-specific antibodies against pHis, which would not be possible with the unstable native pHis.[3][5][7][8]
-
Biochemical and Structural Studies: Peptides and proteins incorporating these analogs can be synthesized for use in biochemical assays, structural studies, and as stable standards.[5][6]
-
Tool for Studying Histidine Phosphorylation: They facilitate the investigation of the physiological functions of histidine phosphorylation without the complication of sample degradation.[5]
Q4: Are there commercially available antibodies specific for phosphohistidine?
A4: Yes, the development of stable pHis analogs has enabled the generation of the first antibodies specific to phosphohistidine.[5][8] Both pan-pHis antibodies that recognize pHis irrespective of the surrounding sequence and isomer-specific monoclonal antibodies for 1-pHis and 3-pHis are now available.[7][8][9][10] These antibodies are crucial tools for the detection, visualization, and immunoprecipitation of pHis-containing proteins.[8][11]
Troubleshooting Guides
Issue 1: Loss of pHis Signal During Sample Preparation and Analysis
Symptoms:
-
Weak or no signal in Western blots when probing for pHis.
-
Failure to identify pHis-containing peptides in mass spectrometry-based proteomics.
-
Inconsistent results between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic Lysis or Digestion Buffers | Avoid acidic conditions. Standard phosphoproteomic workflows are often incompatible with pHis analysis.[2] Use buffers at neutral or slightly basic pH (pH 7.0-8.5) for all steps, including cell lysis, protein digestion, and peptide enrichment. |
| High Temperatures | Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to minimize thermal degradation of pHis. Avoid heating samples.[1][3] |
| Phosphatase Activity | Inhibit endogenous phosphatases during cell lysis. Use a cocktail of broad-spectrum phosphatase inhibitors. Since specific pHis phosphatase inhibitors are not widely available, using denaturing conditions can help prevent phosphatase activity.[3] Flash-freezing cells in liquid nitrogen immediately after harvesting is also a critical step.[12] |
| Standard Proteomic Enrichment Methods | Standard immobilized metal affinity chromatography (IMAC) protocols performed under strongly acidic conditions will result in the loss of pHis.[1] Modified enrichment techniques at less acidic pH have been developed to better retain pHis peptides.[1] Alternatively, immunoenrichment using pan-pHis antibodies is a highly effective strategy.[13] |
Issue 2: Difficulty in Distinguishing Between 1-pHis and 3-pHis Isomers
Symptoms:
-
Ambiguity in identifying the specific histidine isomer in your protein of interest.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Isomerization during Sample Handling | Since 1-pHis can isomerize to the more stable 3-pHis, especially under mildly basic conditions, it's crucial to minimize sample processing times and maintain a controlled pH.[6] |
| Lack of Isomer-Specific Tools | Utilize recently developed monoclonal antibodies that are specific for either 1-pHis or 3-pHis.[9][10] These can be used in Western blotting or ELISA to specifically detect one isomer. |
| Analytical Ambiguity | For purified proteins, heteronuclear 1H-15N-31P correlation NMR experiments can unambiguously distinguish between the two isomers, provided the protein can be labeled with 15N-histidine.[6] |
Quantitative Data Summary
Table 1: Half-life of Phosphohistidine Isomers Under Various Conditions
| Isomer | Condition | Half-life | Reference |
| 1-pHis | 1 M HCl, 46°C | 18–25 seconds | [1] |
| 3-pHis | 1 M HCl, 46°C | 18–25 seconds | [1] |
| 1-pHis | pH 7.0, 46°C | 1 minute | [1] |
| 1-pHis | pH 8.0, 46°C | 34 minutes | [1] |
| 3-pHis | pH >7.0, 46°C | 78 minutes | [1] |
| pHis in Histone H4 | Not specified | ~2 hours | [1] |
This table summarizes data for monomeric pHis unless otherwise stated. The stability of pHis within a protein can be influenced by the local microenvironment.[1]
Key Experimental Protocols
Protocol 1: Chemical Phosphorylation of Peptides
This protocol is used to generate pHis-containing peptide standards.
-
Dissolve Peptide: Dissolve the histidine-containing peptide in a suitable buffer at a pH between 7.0 and 8.0.
-
Prepare Phosphorylating Agent: Prepare a fresh solution of potassium phosphoramidate.
-
Initiate Reaction: Add the potassium phosphoramidate to the peptide solution. The reaction initially favors the formation of the kinetic product, 1-pHis.[6]
-
Incubate: Allow the reaction to proceed. Over time, particularly with longer incubation, the thermodynamically more stable 3-pHis will become the major product.[6]
-
Purification: Purify the resulting phosphopeptide using methods compatible with pHis stability, such as HPLC with near-neutral pH mobile phases. Avoid acidic conditions.
Protocol 2: Western Blotting for Phosphohistidine
This protocol outlines the key considerations for detecting pHis-containing proteins.
-
Sample Preparation: Lyse cells in a buffer containing a comprehensive phosphatase inhibitor cocktail at a pH of 7.4-8.0 and keep samples on ice.[12] Avoid boiling samples in standard Laemmli buffer containing SDS, as the combination of heat and potential pH changes can lead to pHis hydrolysis.
-
Electrophoresis and Transfer: Perform SDS-PAGE under standard conditions. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a standard blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a pan- or isomer-specific anti-pHis antibody at the recommended dilution overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for weak or absent phosphohistidine signals.
Caption: Workflow for the analysis of protein phosphohistidine.
Caption: A generalized two-component signaling pathway involving phosphohistidine.
References
- 1. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Stable Phosphohistidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for differential recognition of phosphohistidine-containing peptides by 1-pHis and 3-pHis monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of 1- and 3-Phosphohistidine (pHis) Protein Modification Using Model Enzymes Expressed in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 11. Anti-phosphohistidine antibody (ab231709) | Abcam [abcam.com]
- 12. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Expression of His-Asp Signaling Proteins
Welcome to the technical support center for the optimization of Histidine-Aspartate (His-Asp) signaling protein expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the expression and purification of these proteins.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Protein Expression
Question: I am not seeing any or very low levels of my this compound signaling protein after induction. What are the possible causes and solutions?
Answer: Low or no protein expression is a common issue that can be attributed to several factors, from the expression vector and host strain to the induction conditions.
Possible Causes and Solutions:
-
Protein Toxicity: The expressed protein may be toxic to the E. coli host cells, leading to cell death or slow growth.[1][2]
-
Solution: Use a tightly regulated promoter system, such as the arabinose promoter (pBAD), to minimize basal expression before induction.[2] You can also use a lower copy number plasmid or a vector containing multiple lac operators.[1] Co-expression with a T7 lysozyme (B549824) from a pLysS or pLysE plasmid can also help by inhibiting basal T7 RNA polymerase activity.[1]
-
-
Codon Bias: The codon usage of your gene may not be optimal for E. coli, leading to inefficient translation.[3][4]
-
Inefficient Induction: The induction parameters may not be optimal for your specific protein.
-
Plasmid Issues: The expression vector may have a mutation or an incorrect sequence.
-
Solution: Verify the sequence of your plasmid to ensure the gene of interest and all regulatory elements are correct.[10]
-
| Parameter | Standard Condition | Optimized Condition for Toxic/Difficult Proteins |
| Promoter | T7, tac | araBAD, cspA (cold-shock)[2][7] |
| Inducer (IPTG) | 0.5 - 1.0 mM[9] | 0.01 - 0.1 mM[1] |
| Temperature | 37°C[8] | 15 - 25°C[7] |
| Induction Time | 3 - 4 hours | 16 - 24 hours (at lower temperatures)[8] |
Issue 2: Protein Insolubility and Inclusion Body Formation
Question: My this compound signaling protein is expressed at high levels, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer: Inclusion body formation is a common problem when overexpressing recombinant proteins in E. coli.[10] This is often due to the protein misfolding and aggregating.
Possible Causes and Solutions:
-
High Expression Rate: A high rate of protein synthesis can overwhelm the cellular folding machinery.
-
Lack of Chaperones: The protein may require specific chaperones for proper folding that are not sufficiently available in E. coli.
-
Solution: Co-express molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, to assist in protein folding.[11]
-
-
Sub-optimal Buffer Conditions: The lysis and purification buffers may not be optimal for maintaining the solubility of your protein.
-
Solution: Screen different buffer conditions, including pH, ionic strength, and the addition of stabilizing agents like glycerol, L-arginine, or non-detergent sulfobetaines (NDSBs).
-
-
Disulfide Bond Formation: If your protein contains disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their proper formation.[7]
-
Solution: Express the protein in engineered E. coli strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm, or target the protein to the periplasm.[7]
-
Issue 3: Poor Binding to IMAC Resin
Question: My His-tagged protein is in the soluble fraction, but it does not bind or binds poorly to the Ni-NTA resin. What could be the problem?
Answer: Failure to bind to the immobilized metal affinity chromatography (IMAC) resin is often due to an inaccessible His-tag or interfering substances in the buffer.[12]
Possible Causes and Solutions:
-
Inaccessible His-tag: The His-tag may be buried within the folded protein structure.[12]
-
Solution: Perform the purification under denaturing conditions using agents like 6M guanidinium-HCl or 8M urea (B33335) to unfold the protein and expose the tag.[12][13] Alternatively, you can try moving the His-tag to the other terminus of the protein or adding a flexible linker between the tag and the protein.[12]
-
-
Interfering Buffer Components: Certain reagents in your lysis or binding buffer can strip the metal ions from the resin or compete with the His-tag for binding.
-
Incorrect pH: The pH of the binding buffer can affect the charge of the histidine residues.
-
Solution: Ensure the pH of your binding buffer is between 7.0 and 8.0, as lower pH values can protonate the histidine side chains and prevent binding.[12]
-
-
High Imidazole (B134444) Concentration: The presence of imidazole in the lysate or binding buffer can prevent the His-tagged protein from binding to the resin.
-
Solution: While low concentrations of imidazole (10-20 mM) can help reduce non-specific binding, higher concentrations will compete with the His-tag.[14] Ensure the imidazole concentration in your initial binding step is optimized.
-
Issue 4: Co-elution of Contaminants
Question: I am able to purify my His-tagged protein, but there are many contaminating proteins in the elution fractions. How can I improve the purity?
Answer: Co-elution of contaminants is a common issue in IMAC, often due to non-specific binding of host cell proteins to the resin.
Possible Causes and Solutions:
-
Non-specific Binding: Some E. coli proteins have surface-exposed histidine residues or metal-binding motifs that can interact with the IMAC resin.
-
Solution: Optimize the wash steps by increasing the concentration of imidazole (e.g., 20-50 mM) in the wash buffer to remove weakly bound contaminants. Performing a gradient elution instead of a step elution can also help to separate the target protein from contaminants.[10]
-
-
Choice of Metal Ion: Nickel (Ni²⁺) is commonly used but can lead to higher non-specific binding compared to other metal ions.[16][17]
-
Further Purification Steps: A single affinity chromatography step may not be sufficient to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is a this compound signaling pathway?
A1: A Histidine-Aspartate (this compound) phosphorelay system is a signaling cascade used by organisms to sense and respond to environmental stimuli.[20] It typically involves a sensor histidine kinase that autophosphorylates on a conserved histidine residue in response to a signal. This phosphoryl group is then transferred to a conserved aspartate residue on a response regulator protein, which in turn elicits a cellular response.[21] In more complex multi-step phosphorelays, the phosphoryl group is shuttled from the histidine kinase to the response regulator via a histidine-containing phosphotransfer (HPt) protein.[21][22]
Q2: Which E. coli strain is best for expressing my this compound signaling protein?
A2: The BL21(DE3) strain is a commonly used and robust strain for general protein expression.[8][23] However, for toxic proteins, strains like C41(DE3) or C43(DE3), which are derivatives of BL21(DE3) that are more tolerant to toxic protein expression, might be a better choice.[8] If your gene contains codons that are rare in E. coli, using a strain like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL, which supply tRNAs for rare codons, can significantly improve expression.[4]
Q3: Should I add the His-tag to the N-terminus or C-terminus of my protein?
A3: The optimal placement of the His-tag (N- or C-terminus) is protein-dependent.[24] In some cases, the tag at one end may interfere with protein folding, solubility, or function, while the other end is well-tolerated.[25] It is often recommended to try cloning the His-tag at both the N- and C-terminus to determine which location yields the best results.[12]
Q4: How can I remove the His-tag after purification?
A4: To remove the His-tag, you can engineer a protease cleavage site (e.g., for thrombin, TEV protease, or Factor Xa) between the tag and your protein.[26] After purification via IMAC, the protein is treated with the specific protease to cleave off the tag. A second IMAC step can then be performed where the cleaved tag binds to the resin, and the tag-less protein is collected in the flow-through.[25]
Q5: What are the alternatives to IPTG for induction?
A5: While IPTG is a widely used inducer for lac-based promoter systems, auto-induction media can be a convenient alternative.[8] These media contain a mixture of glucose, glycerol, and lactose. The cells initially utilize the glucose, which represses expression from the lac promoter. Once the glucose is depleted, the cells switch to using lactose, which then induces protein expression.[8] This method can simplify the expression process and sometimes lead to higher protein yields.[8]
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Optimization
This protocol allows for the rapid screening of different expression conditions to identify the optimal parameters for your this compound signaling protein.
Materials:
-
E. coli expression strain transformed with your expression plasmid
-
LB medium (or other suitable growth medium)
-
Appropriate antibiotic
-
Inducer (e.g., IPTG)
-
Shaking incubator
-
Spectrophotometer
-
Microcentrifuge tubes
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Inoculate a 5 mL starter culture of your transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 10 mL of fresh LB medium with the antibiotic in several culture tubes with 100 µL of the overnight culture.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the cultures with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.
-
Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for different time points (e.g., 4 hours, 16 hours).
-
After induction, harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellets in 100 µL of lysis buffer.
-
Lyse the cells by sonication or by using a chemical lysis reagent.
-
Centrifuge the lysates at maximum speed for 10 minutes to separate the soluble and insoluble fractions.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of your protein under each condition.[9]
Protocol 2: Purification of His-tagged Protein under Native Conditions
This protocol describes a general procedure for purifying a soluble His-tagged protein using IMAC.
Materials:
-
Cell paste from a large-scale culture expressing your His-tagged protein
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0[27]
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0[27]
-
IMAC resin (e.g., Ni-NTA or Co-Talon)
-
Chromatography column
-
Protease inhibitors
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells using a French press, sonicator, or high-pressure homogenizer. Keep the sample on ice throughout the process.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing your purified protein.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
Visualizations
Caption: A simplified diagram of a multi-step this compound phosphorelay signaling pathway.
Caption: A workflow diagram for optimizing the expression and purification of His-tagged proteins.
References
- 1. biologicscorp.com [biologicscorp.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. goldbio.com [goldbio.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-works.com [bio-works.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Histagged protein purification protocol | Cytiva [cytivalifesciences.com.cn]
- 19. Purification of Membrane Proteins [sigmaaldrich.com]
- 20. This compound phosphorelay signaling: a communication avenue between plants and their environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Journey from Two-Step to Multi-Step Phosphorelay Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Keeping Signals Straight in Phosphorelay Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sinobiological.com [sinobiological.com]
- 24. researchgate.net [researchgate.net]
- 25. Double trouble—Buffer selection and His-tag presence may be responsible for nonreproducibility of biomedical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-works.com [bio-works.com]
Technical Support Center: Studying Two-Component Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with two-component systems (TCS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental studies.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
In Vitro Phosphorylation Assays
Q1: My histidine kinase (HK) shows no or very low autophosphorylation activity.
Possible Causes & Solutions:
-
Inactive Protein: The purified HK may be misfolded or aggregated.
-
Troubleshooting Steps:
-
Optimize protein expression and purification protocols to enhance solubility. This may include lowering induction temperatures (e.g., 18-25°C), reducing inducer concentrations (e.g., lower IPTG), or using a different expression strain or vector.
-
Confirm protein integrity and purity via SDS-PAGE.
-
If the protein is in inclusion bodies, develop a refolding protocol.
-
-
-
Incorrect Buffer Conditions: The assay buffer composition is critical for kinase activity.
-
Troubleshooting Steps:
-
Ensure the buffer contains essential cofactors, such as Mg²⁺.
-
Verify the pH of the buffer is optimal for your specific HK.
-
Include a reducing agent like DTT or β-mercaptoethanol.
-
-
-
ATP Concentration: The ATP concentration can be inhibitory or limiting.
-
Troubleshooting Steps:
-
Perform an ATP titration to find the optimal concentration.
-
Ensure your [γ-³²P]ATP is not degraded.
-
-
Q2: I'm observing phosphotransfer to my response regulator (RR), but the signal is weak or inconsistent.
Possible Causes & Solutions:
-
Inefficient Phosphotransfer: The interaction between your HK and RR might be weak.
-
Troubleshooting Steps:
-
Increase the concentration of the RR relative to the HK.
-
Optimize the incubation time for the phosphotransfer reaction.
-
-
-
Phosphatase Activity of the HK: Many histidine kinases are bifunctional and possess phosphatase activity, which can remove the phosphate (B84403) from the RR.[1]
-
Troubleshooting Steps:
-
Minimize the reaction time to capture the initial phosphotransfer before significant dephosphorylation occurs.
-
If possible, use a mutant version of the HK with reduced phosphatase activity.
-
-
-
Instability of Phospho-Aspartate: The phosphate on the response regulator is labile.
-
Troubleshooting Steps:
-
Stop the reaction quickly by adding SDS-PAGE loading buffer containing EDTA.
-
Keep samples on ice and run on gels promptly.
-
-
Q3: I'm seeing "crosstalk" - my HK is phosphorylating a non-cognate RR in vitro.
Possible Causes & Solutions:
-
In Vitro Artifact: In vitro assays with purified proteins can sometimes show crosstalk that doesn't occur in vivo due to the absence of cellular mechanisms that ensure specificity.[1]
-
Troubleshooting Steps:
-
Compare the kinetics of phosphotransfer to the cognate RR versus the non-cognate RR. Cognate interactions are typically much faster and more efficient.
-
Perform competition assays by including both the cognate and non-cognate RR in the same reaction. The cognate RR should outcompete the non-cognate one.
-
Validate the interaction in vivo using techniques like bacterial two-hybrid assays or Phos-tag analysis.
-
-
DNA-Binding Assays (EMSA)
Q1: I don't see a shifted band for my RR-DNA interaction in my Electrophoretic Mobility Shift Assay (EMSA).
Possible Causes & Solutions:
-
Inactive RR: The RR may not be properly folded or may not be phosphorylated (if phosphorylation is required for DNA binding).
-
Troubleshooting Steps:
-
Confirm the purity and integrity of your RR preparation.
-
If the RR requires phosphorylation to bind DNA, perform the binding reaction with phosphorylated RR. You can phosphorylate the RR using its cognate HK or a small molecule phosphodonor like acetyl phosphate.
-
-
-
Incorrect DNA Probe: The design of your DNA probe is critical.
-
Troubleshooting Steps:
-
Ensure the probe contains the correct binding sequence for your RR.
-
Verify the labeling of your probe (e.g., with ³²P or a fluorescent dye) was successful.
-
-
-
Suboptimal Binding Conditions: The binding buffer composition can significantly impact the interaction.
-
Troubleshooting Steps:
-
Optimize the salt concentration (e.g., KCl or NaCl) in the binding buffer.
-
Include a non-specific competitor DNA (like poly(dI-dC)) to reduce non-specific binding.
-
Vary the pH of the binding buffer.
-
-
Q2: I see multiple shifted bands or smears in my EMSA.
Possible Causes & Solutions:
-
Multiple Binding Events or Protein Complexes: The RR may bind to the probe as monomers, dimers, or in complex with other proteins.
-
Troubleshooting Steps:
-
This may be biologically relevant. Consider the possibility of cooperative binding or the formation of higher-order complexes.
-
Use antibodies against your RR in a "supershift" assay. The binding of the antibody will cause a further retardation of the band, confirming the presence of your protein of interest.
-
-
-
Protein Degradation or Aggregation: The RR preparation may be impure or unstable.
-
Troubleshooting Steps:
-
Check the purity of your protein on an SDS-PAGE gel.
-
Add protease inhibitors to your binding reaction.
-
Optimize protein storage conditions.
-
-
In Vivo Analysis (ChIP-seq)
Q1: My Chromatin Immunoprecipitation (ChIP) experiment yielded very little DNA.
Possible Causes & Solutions:
-
Inefficient Cross-linking: Formaldehyde (B43269) cross-linking may be insufficient.
-
Troubleshooting Steps:
-
Optimize the formaldehyde concentration and incubation time.
-
Ensure cells are properly quenched with glycine.
-
-
-
Poor Cell Lysis or Chromatin Shearing: Incomplete cell lysis or inadequate shearing will result in low chromatin recovery.
-
Troubleshooting Steps:
-
Optimize the lysis buffer and procedure.
-
Optimize sonication or enzymatic digestion conditions to achieve DNA fragments in the desired size range (typically 200-1000 bp).
-
-
-
Ineffective Immunoprecipitation: The antibody may not be efficiently pulling down the RR-DNA complexes.
-
Troubleshooting Steps:
-
Use a ChIP-validated antibody against your RR or an epitope tag.
-
Optimize the amount of antibody used.
-
Ensure proper binding of the antibody to the protein A/G beads.
-
-
Q2: My ChIP-seq data shows high background or non-specific peaks.
Possible Causes & Solutions:
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins.
-
Troubleshooting Steps:
-
Perform a pre-clearing step with protein A/G beads before adding the specific antibody.
-
Increase the stringency of your wash buffers.
-
-
-
Repetitive DNA Sequences: Reads may map to multiple locations in the genome.
-
Troubleshooting Steps:
-
Use bioinformatics tools to filter out reads that map to repetitive regions.
-
Compare your ChIP-seq peaks to a control input DNA sample to identify true enrichment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is "crosstalk" in two-component systems and how can I avoid it being a pitfall in my research?
Crosstalk refers to the unwanted interaction between a histidine kinase and a non-cognate response regulator from a different signaling pathway. While bacteria have evolved mechanisms to ensure high specificity in vivo, crosstalk can be a significant pitfall in in vitro experiments where these regulatory mechanisms are absent.[1] To mitigate this, it is crucial to quantitatively compare the kinetics of cognate versus non-cognate interactions. The rate of phosphotransfer to the intended RR should be significantly higher than to any other RR.
Q2: My in vitro results don't seem to match my in vivo observations. What could be the reason?
Discrepancies between in vitro and in vivo data are a common challenge. Several factors contribute to this:
-
Protein Concentrations: The relative concentrations of HKs and RRs in the cell are tightly regulated, which is not always replicated in vitro.
-
Cellular Localization: In the cell, TCS proteins may be localized to specific subcellular compartments, increasing the effective concentration and promoting specific interactions.
-
Phosphatase Activity: The phosphatase activity of the HK or other cellular phosphatases can rapidly reverse non-specific phosphorylation events in vivo.[1]
-
Auxiliary Proteins: Additional proteins in the cell can modulate the activity and specificity of TCS interactions.
Q3: How can I improve the solubility of my recombinant histidine kinase, which is a membrane protein?
Expressing and purifying membrane-bound histidine kinases can be challenging. Here are some strategies:
-
Express only the cytoplasmic domain: For many studies, the cytoplasmic portion of the HK containing the kinase and phosphotransfer domains is sufficient.
-
Use a different expression host: Consider using a bacterial strain engineered for membrane protein expression.
-
Optimize expression conditions: Lowering the induction temperature and using a weaker promoter can slow down protein expression and promote proper folding.
-
Solubilization with detergents: Use a mild detergent to extract the protein from the membrane during purification.
Quantitative Data
Understanding the kinetic differences between cognate and non-cognate interactions is key to interpreting phosphotransfer experiments. The following table summarizes kinetic parameters for the E. coli EnvZ/OmpR and CpxA/CpxR systems, highlighting the kinetic preference for the correct partner.
| Interaction | Kinase Rate Constant (k_kinase) [M⁻¹s⁻¹] | Phosphatase Rate Constant (k_phosphatase) [M⁻¹s⁻¹] |
| Cognate | ||
| EnvZ + OmpR | 1.8 x 10⁷ | 1.1 x 10⁶ |
| CpxA + CpxR | 3.1 x 10⁶ | 1.9 x 10⁵ |
| Non-cognate (Crosstalk) | ||
| EnvZ + CpxR | 1.6 x 10⁵ | 1.2 x 10⁴ |
| CpxA + OmpR | 2.2 x 10⁴ | 1.5 x 10⁴ |
Data adapted from Laub, M.T. & Goulian, M. (2007). Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors. PNAS, 104(52), 20896-20901.
Experimental Protocols
In Vitro Histidine Kinase Autophosphorylation Assay
This protocol describes a method to measure the autophosphorylation of a purified histidine kinase using [γ-³²P]ATP.
Materials:
-
Purified histidine kinase
-
5x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl₂)
-
[γ-³²P]ATP
-
Cold ATP
-
SDS-PAGE loading buffer (with EDTA to stop the reaction)
-
SDS-PAGE gels
-
Phosphorimager screen and imager
Procedure:
-
Prepare a reaction mix containing the purified HK in 1x Kinase Buffer.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the desired final concentration.
-
Incubate the reaction at the optimal temperature for your kinase (e.g., 30°C).
-
At various time points, remove an aliquot of the reaction and stop it by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the amount of radiolabel incorporated into the HK band using a phosphorimager.
In Vitro Phosphotransfer Assay
This protocol measures the transfer of a phosphoryl group from an autophosphorylated HK to its cognate RR.
Procedure:
-
Perform an autophosphorylation reaction as described above, allowing the HK to become maximally phosphorylated.
-
Initiate the phosphotransfer reaction by adding the purified RR to the autophosphorylated HK.
-
At various time points, stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the amount of radiolabel transferred from the HK to the RR over time.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for detecting the binding of a phosphorylated response regulator to a target DNA probe.
Materials:
-
Phosphorylated and unphosphorylated purified RR
-
Labeled DNA probe (e.g., end-labeled with ³²P or a fluorescent dye)
-
10x EMSA Binding Buffer (e.g., 200 mM HEPES pH 7.9, 500 mM KCl, 10 mM DTT, 10 mM EDTA)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Native polyacrylamide gel
Procedure:
-
Set up binding reactions containing the labeled DNA probe, binding buffer, and poly(dI-dC).
-
Add increasing amounts of the phosphorylated RR to the reactions. Include controls with unphosphorylated RR and no protein.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Add glycerol to the reactions to a final concentration of 5-10%.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel (if using a radiolabeled probe) and visualize the bands by autoradiography or fluorescence imaging. A shifted band indicates the formation of a protein-DNA complex.
Visualizations
References
Technical Support Center: Optimizing His-Asp Catalysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions, and experimental protocols to enhance the efficiency of Histidine-Aspartate (His-Asp) catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound phosphorelay? A1: The this compound phosphorelay is a cornerstone of signal transduction, particularly in two-component systems (TCS) common in bacteria.[1][2] The process begins when a sensor histidine kinase (HK) autophosphorylates on a conserved histidine residue in response to an environmental or cellular stimulus.[2] This high-energy phosphoryl group is then transferred to a conserved aspartate residue on a partner response regulator (RR).[2][3] This phosphorylation typically induces a conformational change in the RR, activating its output domain to elicit a specific cellular response, often by modulating gene expression.[4]
Q2: What is the role of the "catalytic triad" in similar enzymatic systems? A2: While the this compound phosphorelay is a distinct process, the concept of coordinated residues is central to many enzymatic reactions. In serine proteases, a classic "catalytic triad" of Serine-Histidine-Aspartate (Ser-His-Asp) works to increase the nucleophilicity of the serine residue.[5] The aspartate orients and polarizes the histidine, which then acts as a general base to deprotonate the serine.[6] This activated serine can then perform a nucleophilic attack on the substrate. The evolutionary conservation of this triad (B1167595) highlights its exceptional efficiency.[7][8]
Q3: Can this compound signaling pathways have more than two components? A3: Yes, the pathway can be expanded into more complex phosphorelays.[3] These multi-step systems involve additional phosphotransfer events, often incorporating a histidine-containing phosphotransfer (HPt) domain as an intermediary.[9] The signal flows from the sensor kinase (His) to its receiver domain (Asp), then to the HPt protein (His), and finally to the terminal response regulator (Asp).[9][10] This architecture allows for more intricate regulation and integration of multiple signaling inputs.[3]
Q4: What are the key factors that influence the rate of phosphotransfer? A4: Several factors are critical for efficient phosphotransfer. These include the structural integrity and proper folding of the kinase and regulator proteins, the optimal pH and temperature for the reaction, the presence and concentration of essential divalent cations (typically Mg²⁺ or Mn²⁺), and the relative concentrations of the kinase and regulator proteins.[11][12] The intrinsic phosphatase activity of the histidine kinase can also significantly impact the net phosphorylation state of the response regulator.[13]
Troubleshooting Guide
This section addresses common problems encountered during this compound catalysis experiments.
Problem 1: No or Very Low Response Regulator (RR) Phosphorylation
| Possible Cause | Recommended Solution | Rationale |
| Inactive Histidine Kinase (HK) | 1. Verify protein integrity via SDS-PAGE and confirm concentration. 2. Perform an autophosphorylation assay to confirm HK activity.[14] 3. Sequence the expression vector to rule out mutations in the active site. | The HK must be properly folded and active to initiate the phosphorelay. Autophosphorylation is the essential first step.[2] |
| Suboptimal Reaction Buffer | 1. Optimize pH; most systems function optimally between pH 7.0 and 8.0.[11] 2. Titrate MgCl₂ concentration (typically 5-20 mM).[11] 3. Ensure the buffer does not contain chelating agents like EDTA that sequester necessary divalent cations. | The reaction environment is critical. The pKa of the histidine residue and the coordination of ATP are pH- and cation-dependent.[7][15] |
| High Phosphatase Activity of HK | 1. Reduce the reaction time to capture transient phosphorylation.[14] 2. Use a non-hydrolyzable ATP analog (e.g., ATPγS) in initial binding assays. 3. If possible, use a mutant HK with reduced phosphatase activity. | Many histidine kinases are bifunctional, possessing both kinase and phosphatase activities.[13] A high phosphatase rate can rapidly dephosphorylate the RR, making the phosphorylated state difficult to detect.[4] |
| Degraded ATP | Use a fresh stock of ATP and store it in buffered aliquots at -80°C. | ATP is prone to hydrolysis. Multiple freeze-thaw cycles can significantly reduce the concentration of active ATP, limiting the initial autophosphorylation step. |
Problem 2: Non-Specific Phosphotransfer or "Cross-Talk"
| Possible Cause | Recommended Solution | Rationale |
| Non-Physiological Protein Concentrations | 1. Maintain a physiological ratio of HK to RR where possible.[12] 2. Perform kinetic analysis at multiple time points to distinguish between rapid, specific transfer and slow, non-specific transfer.[14] | High concentrations of non-cognate partners can lead to non-specific interactions that do not occur in vivo.[12] Cognate pairs typically exhibit significantly faster phosphotransfer kinetics.[14] |
| In Vitro Artifacts | 1. Increase the ionic strength of the buffer (e.g., add 100-200 mM KCl) to reduce non-specific electrostatic interactions. 2. Include a non-cognate RR as a negative control in the assay. | Cross-talk is often suppressed in vivo through various mechanisms, including specific molecular recognition and the phosphatase activity of cognate kinases.[4] In vitro conditions may fail to replicate this specificity. |
Quantitative Data on Catalysis Efficiency
Optimizing catalysis often involves targeted mutations. The following table summarizes the impact of mutating the critical aspartate residue in the Ser-His-Asp triad of trypsin, a well-studied model for catalytic residue importance.
| Enzyme | Substrate | pH | Relative kcat | Relative Activity (kcat/Km) | Reference |
| Wild-Type Trypsin | Ester Substrate | Neutral | 1.0 | 1.0 | [7][16] |
| Asp102Asn Mutant | Ester Substrate | Neutral | ~0.0001 | ~0.0001 | [7][16] |
| Asp102Asn Mutant | Ester Substrate | 10.2 | 0.06 | - | [7][16] |
This data illustrates the critical role of the aspartate residue in maintaining catalytic efficiency at physiological pH. Replacing it with asparagine (Asn) reduces activity by approximately 10,000-fold.[7]
Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Canonical this compound Two-Component System (TCS) signaling pathway.
Caption: A multi-step this compound phosphorelay involving an HPt intermediate.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro radioactive phosphotransfer assay.
Key Experimental Protocols
Protocol 1: In Vitro Radioactive Phosphotransfer Assay
This protocol details the steps to measure the transfer of a phosphate (B84403) group from a histidine kinase to a response regulator using radioactive ATP.
Materials:
-
Purified Histidine Kinase (HK) and Response Regulator (RR)
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 20% glycerol, 2 mM DTT)
-
MgCl₂ stock solution (1 M)
-
[γ-³²P]ATP (10 mCi/mL)
-
2x SDS-PAGE Loading Buffer with 80 mM EDTA
-
Sephadex G-75 or similar spin columns
Procedure:
-
Autophosphorylation:
-
In a microfuge tube, combine 5-10 µM of HK with Kinase Buffer and 10-15 mM MgCl₂.
-
Add [γ-³²P]ATP to a final concentration of 50-100 µM (specific activity ~10,000 cpm/pmol).
-
Incubate at room temperature or 37°C for 30-60 minutes.[11] This allows the HK to become autophosphorylated (HK~P).
-
-
Removal of Unincorporated ATP (Optional):
-
To reduce background signal, apply the reaction mixture to a spin column pre-equilibrated with Kinase Buffer.
-
Centrifuge according to the manufacturer's instructions to elute the HK~P, which will be largely free of unincorporated [γ-³²P]ATP.[9]
-
-
Phosphotransfer Reaction:
-
Initiate the phosphotransfer by adding the purified RR to the HK~P solution. A common starting point is an equimolar concentration of RR to HK.
-
Incubate the reaction at the desired temperature.
-
-
Time Course and Quenching:
-
At designated time points (e.g., 10s, 30s, 1min, 5min, 20min), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of 2x SDS-PAGE Loading Buffer. The EDTA in the buffer will chelate the Mg²⁺, stopping all enzymatic activity.[11]
-
-
Analysis:
-
Separate the protein samples using SDS-PAGE.
-
After electrophoresis, dry the gel.
-
Expose the dried gel to a phosphor screen and analyze using a phosphorimager, or expose it to autoradiography film.[9] The appearance of a radioactive band corresponding to the molecular weight of the RR indicates successful phosphotransfer.
-
Protocol 2: Phosphorylation Detection with Phos-tag™ SDS-PAGE
This non-radioactive method uses a specialized polyacrylamide gel containing a Phos-tag™ reagent, which specifically retards the migration of phosphorylated proteins.[13][17]
Materials:
-
Purified HK and RR
-
Kinase Buffer (as above)
-
Non-radioactive ATP
-
Phos-tag™ Acrylamide solution
-
Standard SDS-PAGE gel casting equipment and reagents
-
Fluorescent protein stain (e.g., Phos-tag™ Magenta/Cyan) or standard Coomassie/silver stain[17][18]
Procedure:
-
Phosphorylation Reaction:
-
Set up the autophosphorylation and phosphotransfer reactions as described in Protocol 1, but use non-radioactive ATP at a higher concentration (e.g., 1 mM).
-
Quench the reaction at time points using SDS-PAGE loading buffer (EDTA is still recommended but not as critical as for the radioactive assay).
-
-
Phos-tag™ Gel Electrophoresis:
-
Cast a polyacrylamide gel according to the manufacturer's instructions, incorporating the Phos-tag™ Acrylamide into the resolving gel mixture.
-
Run the samples using a standard SDS-PAGE apparatus. Phosphorylated proteins will migrate more slowly than their non-phosphorylated counterparts, resulting in a band shift.
-
-
Staining and Analysis:
-
After electrophoresis, wash the gel to remove ions that may interfere with staining.
-
Stain the gel using a compatible protein stain. Fluorescent Phos-tag™ specific dyes can provide high sensitivity.[17]
-
Visualize the gel. The appearance of a higher molecular weight band for the RR (and HK) in the presence of ATP indicates phosphorylation. The intensity of this shifted band can be quantified to measure the extent of phosphorylation over time.
-
References
- 1. This compound phosphotransfer signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Insights from Structures of Two-Component Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. its.caltech.edu [its.caltech.edu]
- 5. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 6. Catalytic triad - Wikipedia [en.wikipedia.org]
- 7. The catalytic role of the active site aspartic acid in serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A model study of the efficiency of the Asp-His-Ser triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response regulators implicated in His-to-Asp phosphotransfer signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic studies of the yeast this compound phosphorelay signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leveraging the histidine kinase-phosphatase duality to sculpt two-component signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] The catalytic role of the active site aspartic acid in serine proteases. | Semantic Scholar [semanticscholar.org]
- 17. Quantitative monitoring of His and Asp phosphorylation in a bacterial signaling system by using Phos-tag Magenta/Cyan fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Phosphotransfer
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with in vitro phosphotransfer experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro phosphotransfer assay shows no or very low signal. What are the common causes?
There are several potential reasons for a failed or weak phosphotransfer reaction. These can be broadly categorized into issues with the enzyme, substrate, reaction components, or assay conditions. Key factors to investigate include:
-
Inactive Kinase: The kinase may be inactive due to improper storage, multiple freeze-thaw cycles, or inherent lack of activity in the purified batch.[1][2]
-
Substrate Issues: The substrate may be degraded, misfolded, or at an insufficient concentration.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or buffering agent may not be optimal for your specific kinase.[3]
-
Incorrect ATP Concentration: The ATP concentration is a critical parameter. If it's too low, the reaction rate will be slow. Conversely, very high concentrations can sometimes be inhibitory.[4][5]
-
Inadequate Magnesium Concentration: Magnesium is an essential cofactor for most kinases.[6] Its concentration relative to ATP is crucial.
-
Phosphatase Contamination: Contaminating phosphatases in your enzyme or substrate preparation can counteract the kinase activity by removing the phosphate (B84403) groups.[7][8][9]
Q2: I'm observing high background signal in my negative controls (no kinase). What could be the reason?
High background can be caused by several factors:
-
Contaminated Reagents: One or more of your reagents (buffer, ATP, substrate) might be contaminated with a kinase or ATP.[1]
-
Substrate Instability: The substrate itself might be unstable and undergo non-enzymatic phosphorylation or degradation that generates a signal.
-
Autophosphorylation of Substrate: Some substrates may have intrinsic kinase activity or be prone to autophosphorylation under the assay conditions.
-
Assay Plate Issues: Certain types of microplates can exhibit inherent phosphorescence, contributing to high background.[1]
Q3: The results of my phosphotransfer assay are highly variable between replicates. How can I improve reproducibility?
Poor reproducibility is often due to technical inconsistencies:[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[5]
-
Inadequate Mixing: Failure to properly mix the reaction components can lead to localized concentration differences.[5]
-
Temperature Fluctuations: Inconsistent temperature during incubation can affect the reaction rate.[5]
-
Reagent Degradation: Repeated freeze-thaw cycles of enzyme, substrate, or ATP can lead to degradation and variable activity.[1][5]
-
Inhibitor Solubility: If you are testing inhibitors, poor solubility can lead to inconsistent concentrations in the assay.[1]
Troubleshooting Guide
Problem 1: Low or No Kinase Activity
If you observe a weak or absent signal, follow these steps to identify the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Signal-to-Noise in His-Asp Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their Histidine-Aspartate (His-Asp) kinase assays.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound kinase assays.
Issue 1: High Background Signal
A high background signal can mask the true kinase activity, leading to a poor signal-to-noise ratio. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Non-specific binding of [γ-³²P]ATP to the filter membrane (Radiometric Assays) | Solution: Increase the stringency of the wash steps. Protocol: After spotting the reaction mixture onto the phosphocellulose paper, wash the filters 4-5 times for 5 minutes each with ice-cold 0.5% phosphoric acid. This helps to remove unbound radiolabeled ATP.[1] |
| Contaminated Reagents | Solution: Use fresh, high-purity reagents. Test each reagent individually for contributions to the background signal. |
| High Kinase Concentration | Solution: Titrate the kinase concentration to find the optimal amount that gives a robust signal without excessive background. Protocol: Perform a kinase titration experiment by varying the concentration of the kinase while keeping the substrate and ATP concentrations constant. Measure the activity and select the concentration that provides the best signal-to-background ratio. |
| Sub-optimal ATP Concentration | Solution: Optimize the ATP concentration. High concentrations of ATP can lead to increased background.[2] Protocol: Perform an ATP titration to determine the optimal concentration. The ideal concentration is often at or near the Km of the kinase for ATP.[3] |
| Non-specific binding of antibodies or detection reagents (Non-Radioactive Assays) | Solution: Include a blocking agent in the assay buffer and increase the number of wash steps. Protocol: Add 1% Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites.[3] Increase the number of wash steps after antibody incubation. |
| Kinase Autophosphorylation | Solution: Run a "no-substrate" control to quantify the level of autophosphorylation. If high, reduce the enzyme concentration.[2] |
Issue 2: Low or No Signal
A weak or absent signal can make it difficult to accurately measure kinase activity. The following table provides potential causes and solutions.
| Potential Cause | Recommended Solution & Experimental Protocol |
| Inactive Kinase Enzyme | Solution: Verify the activity of your kinase preparation. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[4] Protocol: Run a positive control with a known active kinase and substrate to confirm assay components are working correctly. |
| Phosphohistidine (B1677714) Instability | Solution: Maintain a neutral to slightly basic pH during the assay and keep reactions on ice whenever possible. Phosphohistidine is labile in acidic conditions.[5] Protocol: Use a buffer with a pH between 7.5 and 8.0. When stopping the reaction, use a method that does not drastically lower the pH. For radioactive assays, quenching with a final concentration of 25 mM phosphoric acid (pH ~4.0) has been shown to be effective without degrading phosphohistidine.[6] |
| Sub-optimal Reagent Concentrations | Solution: Verify the concentrations of your kinase, substrate, and ATP.[7] Protocol: Perform titration experiments for each component to determine the optimal concentration for your specific assay. |
| Incorrect Buffer Composition | Solution: Ensure the assay buffer contains the necessary cofactors and is at the optimal pH for kinase activity.[8] Protocol: A typical this compound kinase assay buffer contains a buffering agent (e.g., 50 mM HEPES pH 7.5-8.0), a salt (e.g., 100-150 mM NaCl or KCl), a magnesium source (e.g., 10 mM MgCl₂), and a reducing agent (e.g., 1-2 mM DTT). |
| Insufficient Incubation Time | Solution: Optimize the reaction incubation time. Protocol: Perform a time-course experiment to determine the linear range of the kinase reaction. Choose an incubation time within this linear phase for your assays.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in my this compound kinase assay?
A well-designed kinase assay should include several controls to ensure the validity of the results.[2] These include:
-
No-Enzyme Control: Contains all assay components except the kinase. This helps to identify any background signal originating from the buffer, substrate, or detection reagents.
-
No-Substrate Control: Contains all assay components except the substrate. This is used to measure the level of kinase autophosphorylation.
-
Positive Control: A reaction with a known active kinase and substrate to confirm that the assay is working correctly.
-
Negative Control (for inhibitor studies): A reaction containing a known inhibitor of the kinase to validate the assay's ability to detect inhibition.
Q2: How can I address the instability of the phosphohistidine product?
Phosphohistidine is notably more labile than phosphoserine, phosphothreonine, or phosphotyrosine, particularly in acidic conditions.[5] To minimize its degradation:
-
Maintain the pH of your assay buffer between 7.5 and 8.0.
-
Keep your reactions on ice as much as possible to reduce the rate of hydrolysis.
-
When quenching the reaction, be mindful of the final pH. For filter-binding assays, quenching with a final concentration of 25 mM phosphoric acid has been shown to be effective.[6]
Q3: What are the key differences between radioactive and non-radioactive this compound kinase assays?
-
Radioactive assays , typically using [γ-³²P]ATP, are considered the "gold standard" due to their high sensitivity and direct measurement of phosphate (B84403) transfer.[10] However, they require specialized handling and disposal of radioactive materials.
-
Non-radioactive assays offer a safer alternative and can be high-throughput. Common formats include:
Q4: How do I optimize the concentrations of kinase and ATP?
Optimal concentrations of kinase and ATP are crucial for a good signal-to-noise ratio.
-
Kinase Concentration: Titrate the kinase to find a concentration that gives a strong signal well above background but is not so high that it leads to rapid substrate depletion.[9]
-
ATP Concentration: The ATP concentration can significantly impact the assay outcome. For inhibitor studies, an ATP concentration near the K_m of the kinase is often used to ensure that the measured IC50 value is a more accurate reflection of the inhibitor's affinity.[3] For general activity assays, titrating the ATP concentration can help to find the optimal balance between signal and background.
Visualizations
Signaling Pathway
Caption: A diagram of a typical two-component this compound signaling pathway.[2][15][16]
Experimental Workflow: Radiometric Filter-Binding Assay
Caption: A typical experimental workflow for a radiometric this compound kinase filter-binding assay.[6]
Troubleshooting Logic: High Background
References
- 1. researchgate.net [researchgate.net]
- 2. Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis | PLOS Biology [journals.plos.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Optimized assay for the quantification of histidine kinase autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A microtiter-based assay for the detection of protein tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. promega.co.uk [promega.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Computational Models of His-Asp Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on computational models of Histidine-Aspartate (His-Asp) interactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental and computational workflows.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in computationally modeling this compound phosphotransfer complexes?
A1: The primary challenge stems from the transient nature of the interactions between the components of two-component systems (TCS). These short-lived and unstable complexes are difficult to resolve structurally using experimental methods like X-ray crystallography and NMR, which in turn makes it challenging to create and validate accurate computational models.
Q2: How do I choose the right force field for my this compound interaction model?
A2: The choice of force field is critical for the accuracy of your simulations. For proteins, popular and well-validated force fields include AMBER (e.g., AMBER99SB-ILDN) and CHARMM (e.g., CHARMM36m).[1] For phosphorylated residues, it is crucial to use force fields with specific parameters for these modifications.[2][3] The AMBER-FB15 and the newer FB18 force fields have been specifically parameterized for phosphorylated amino acids and show improved agreement with experimental data.[3] For intrinsically disordered proteins or regions, the CHARMM36m force field combined with the TIP4P-D water model has been shown to be a reliable choice.[4] It is also possible to generate parameters for non-standard residues using tools like the Vienna-PTM web server.[5]
Q3: Where can I find parameters for a phosphorylated Aspartate residue for use in GROMACS?
A3: You can generate force field parameters for phosphorylated Aspartate and other modified amino acids using the Vienna-PTM (Post-Translational Modification) tool. This web server allows you to select from different force fields and provides the necessary input files for GROMACS simulations.[5] Additionally, some force fields, like newer versions of CHARMM, include parameters for phosphorylated residues.
Q4: What are common sources of error when setting up a simulation in GROMACS?
A4: Common errors in GROMACS setup often arise from misconfigurations in the input files.[6] These can include:
-
Incorrect file formats: GROMACS requires specific formats for topology (.top), coordinate (.gro), and molecular dynamics parameter (.mdp) files.[6]
-
Improper parameter settings: Incorrect settings for temperature, pressure, or simulation time in the .mdp file can lead to unrealistic behavior.[6]
-
Structural inconsistencies: Discrepancies in atom coordinates within the .gro file can cause errors.[6]
-
Force field incompatibilities: Using a force field that is not appropriate for your molecule of interest will lead to inaccurate results.[1]
Troubleshooting Guides
Molecular Dynamics (MD) Simulation Instability
Q: My protein-protein complex is unstable and drifting apart during the MD simulation. What should I do?
A: This is a common issue, often referred to as "molecules moving too far in the trajectory."[7] Here are several troubleshooting steps:
-
Check your energy minimization: Ensure that your system was properly energy-minimized before starting the simulation. An incomplete or failed energy minimization can leave steric clashes or unfavorable contacts that cause the system to become unstable.[7][8]
-
Verify your equilibration protocol: A proper equilibration phase is crucial. This typically involves a two-stage process:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: This step stabilizes the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: This step stabilizes the pressure and density. For membrane proteins, it is also recommended to run an initial MD phase with position restraints on the protein heavy atoms to allow the membrane to adjust.
-
-
Review your .mdp file: Double-check the parameters in your molecular dynamics parameter file. Pay close attention to the time step, temperature coupling, and pressure coupling settings.
-
Examine the periodic boundary conditions (PBC): Ensure your simulation box is large enough to prevent the complex from interacting with its periodic image.
-
Inspect your initial structures: There might be issues with the initial PDB files of your proteins or the docked complex. Ensure there are no missing atoms or long bonds.[9]
Force Field and Topology Issues
Q: I'm getting an error message "Residue 'XXX' not found in residue topology database" in pdb2gmx. How do I fix this?
A: This error indicates that the force field you have selected does not contain an entry for the specified residue in its residue topology database (.rtp file).[9][10] This can happen for several reasons:
-
Non-standard residue: If 'XXX' is a non-standard amino acid, a ligand, or a modified residue (like a phosphorylated His or Asp), you will need to generate a topology file for it and include it in your main topology file.
-
Incorrect residue name: The residue name in your PDB file might not match the naming convention of the force field. Check the force field's documentation for the correct residue names.
-
Force field selection: You might have chosen a force field that is not appropriate for your system (e.g., a protein force field for a DNA molecule).
Q: My simulation is crashing with an "Incorrect number of atomtypes for dihedral" error.
A: This error points to a problem in your topology file (.top), specifically within the [ dihedrals ] section.[11] It often occurs when incorporating ligand or modified residue topologies. Check the following:
-
File inclusion order: Ensure that the #include statement for your ligand/modified residue topology is correctly placed.
-
Parameter file format: The format of the dihedral parameters in the included file might be incorrect or incompatible with the version of GROMACS you are using.
-
Manual editing errors: If you have manually edited the topology file, you may have inadvertently introduced a formatting error.
Data Presentation
Table 1: In Vitro Kinetic Parameters for E. coli Two-Component Systems
This table summarizes the best-fit rate constants for phosphotransfer reactions in the EnvZ/OmpR and CpxA/CpxR two-component systems of E. coli. The data is derived from in vitro radiolabeling experiments followed by rapid quenched-flow analysis.[12]
| Reaction | Rate Constant (μM⁻¹s⁻¹) |
| Cognate Reactions | |
| EnvZ-P to OmpR | 2.5 ± 0.2 |
| CpxA-P to CpxR | 1.8 ± 0.1 |
| Cross-Talk Reactions | |
| EnvZ-P to CpxR | 0.0031 ± 0.0003 |
| CpxA-P to OmpR | 0.0019 ± 0.0002 |
Table 2: Predicted vs. Experimental Change in Binding Affinity (ΔΔG) upon Mutation
This table presents a comparison of computationally predicted changes in binding free energy (ΔΔG) with experimentally determined values for single-site mutations at a protein-protein interface. A positive ΔΔG indicates that the mutation is destabilizing (reduces binding affinity).
| Mutation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Reference |
| Gαi1 R143A | 1.2 | 1.5 | [13] |
| Gαi1 Y245A | 2.5 | 2.8 | [13] |
| UbcH7 D99A | 0.8 | 1.1 | [13] |
| UbcH7 F101A | 1.9 | 2.2 | [13] |
Experimental Protocols
Protocol: Alanine Scanning Mutagenesis
Alanine scanning is a site-directed mutagenesis technique used to identify the contribution of individual amino acid residues to protein stability or function, such as protein-protein interactions.[14] By systematically replacing residues with alanine, the functional importance of their side chains can be assessed.[15]
1. Primer Design:
-
Use software like AAscan to design mutagenic primers for high-throughput site-directed mutagenesis.[16]
-
For each target residue, design a pair of primers containing the desired mutation (substituting the codon with one for Alanine, e.g., GCA).
2. Two-Fragment PCR:
-
To reduce PCR artifacts, perform two separate PCR reactions for each mutant.[16] Each reaction amplifies approximately half of the plasmid vector, with the mutation introduced at one end of each fragment.
-
This results in two linear DNA fragments that share an overlapping region containing the mutation.
3. Template Digestion and Fragment Purification:
-
Digest the original plasmid template using the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, ensuring that only the newly synthesized, unmethylated PCR products remain.
-
Purify the two PCR fragments using a PCR clean-up kit to remove primers, dNTPs, and polymerase.
4. Gibson Assembly:
-
Join the two purified, overlapping DNA fragments using Gibson assembly.[16] This method uses a cocktail of enzymes to ligate the fragments into a circular plasmid.
5. Transformation and Sequencing:
-
Transform competent bacteria (e.g., E. coli) with the assembled plasmids.
-
Plate the transformed bacteria on selective agar (B569324) plates (e.g., containing an antibiotic for which the plasmid carries a resistance gene).
-
Isolate plasmids from individual colonies and verify the presence of the desired mutation by DNA sequencing.
6. Functional Assay:
-
Express the mutant proteins and assess their effect on the this compound interaction being studied. This could involve in vitro binding assays (e.g., pull-down assays, surface plasmon resonance) or in vivo functional assays.
Mandatory Visualizations
Caption: A generalized this compound two-component signaling pathway.
Caption: A typical workflow for MD simulation of a this compound complex.
Caption: A logical workflow for troubleshooting MD simulation instability.
References
- 1. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 2. Balanced Force Field ff03CMAP Improving the Dynamics Conformation Sampling of Phosphorylation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of AMBER-FB15-compatible force field parameters for phosphorylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 12 GROMACS Errors: From Setup to Execution - Where Things Go Wrong [parssilico.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Common errors when using GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 10. Run-time errors — GROMACS 2016.6 documentation [manual.gromacs.org]
- 11. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 12. Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based Protocol for Identifying Mutations that Enhance Protein-Protein Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alanine scanning - Wikipedia [en.wikipedia.org]
- 15. mybiosource.com [mybiosource.com]
- 16. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Histidine-Aspartate (His-Asp) Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Histidine-to-Aspartate (His-Asp) phosphotransfer systems, commonly known as two-component systems, are a primary example of such crucial interactions, governing a wide array of cellular responses. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for capturing and confirming these interactions within a cellular context.
This guide provides an objective comparison of Co-IP with alternative validation methods, supported by detailed experimental protocols and data presented for straightforward analysis.
Co-Immunoprecipitation (Co-IP) for this compound Interaction Validation
Co-IP is a powerful and widely used technique to isolate a target protein (the "bait") along with its interacting partners (the "prey") from a cell lysate.[1][2][3] This method relies on an antibody specific to the bait protein to pull the entire protein complex out of solution, thereby confirming in vivo interactions.
The fundamental workflow involves lysing cells under non-denaturing conditions to preserve existing protein complexes.[4] An antibody targeting the bait protein (e.g., the histidine kinase) is added to the lysate. This antibody-antigen complex is then captured, typically by Protein A/G beads, and purified.[2][5] Finally, the captured proteins are eluted and analyzed, often by Western Blot, to detect the presence of the prey protein (e.g., the aspartate-containing response regulator).[1][6]
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. labinsights.nl [labinsights.nl]
- 5. assaygenie.com [assaygenie.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
A Comparative Analysis of His-Asp and Cys-His Catalytic Triads in Proteolytic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the His-Asp and Cys-His catalytic triads, two fundamental active site motifs responsible for the hydrolytic activity of numerous proteases. Understanding the nuances of their mechanisms, catalytic efficiencies, and the experimental methods used to characterize them is crucial for enzymology research and the development of targeted protease inhibitors.
Introduction to Catalytic Triads
Catalytic triads are a recurring structural motif in the active sites of many hydrolase enzymes, particularly proteases. These triads consist of a specific arrangement of three amino acid residues that work in concert to facilitate the cleavage of peptide bonds. This guide focuses on two of the most well-characterized triads: the this compound (often Ser-His-Asp) triad (B1167595) found in serine proteases and the Cys-His dyad/triad prevalent in cysteine proteases.
Mechanistic Differences
The fundamental difference between these two catalytic motifs lies in the nucleophile that attacks the substrate's carbonyl carbon. In the this compound triad, a serine residue is activated to become the nucleophile, while in the Cys-His triad, a cysteine residue fulfills this role.
The this compound Catalytic Triad (e.g., Chymotrypsin, Trypsin)
The canonical Ser-His-Asp catalytic triad is the hallmark of serine proteases. The mechanism involves a charge-relay system that enhances the nucleophilicity of the serine residue.
-
Role of Residues:
-
Aspartate (Asp): The negatively charged Asp residue orients the histidine residue through a hydrogen bond and stabilizes the positive charge that develops on the histidine during the reaction.
-
Histidine (His): Acting as a general base, the His residue abstracts a proton from the serine's hydroxyl group, making the serine oxygen a potent nucleophile.
-
Serine (Ser): The activated serine alkoxide ion attacks the carbonyl carbon of the scissile peptide bond, forming a transient tetrahedral intermediate.
-
The reaction proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the second part of the substrate and regenerate the active enzyme.
The Cys-His Catalytic Triad (e.g., Papain)
Cysteine proteases utilize a Cys-His dyad, often assisted by a third residue like asparagine (Asn), to form a catalytic triad. The mechanism is analogous to that of serine proteases but with a cysteine thiol group as the nucleophile.
-
Role of Residues:
-
Asparagine (Asn) (or other third residue): Helps to correctly orient the histidine's imidazole (B134444) ring and stabilize the resulting imidazolium (B1220033) ion, thereby increasing the basicity of the histidine.
-
Histidine (His): Acts as a general base, abstracting a proton from the cysteine's thiol group to generate a highly reactive thiolate anion.
-
Cysteine (Cys): The powerful nucleophilic thiolate attacks the carbonyl carbon of the peptide bond, leading to the formation of a thioester acyl-enzyme intermediate.
-
Similar to the this compound triad, the reaction proceeds via a covalent intermediate that is subsequently hydrolyzed.
Quantitative Comparison of Performance
The performance of these catalytic triads can be compared by examining the pKa values of the active site residues and the catalytic efficiency (kcat/KM) of enzymes that utilize them.
pKa of Active Site Residues
The local environment of the active site significantly perturbs the pKa values of the catalytic residues from their values in free solution.
| Catalytic Triad | Enzyme Example | Residue | Typical pKa in Solution | pKa in Active Site | Consequence |
| This compound | Chymotrypsin | His-57 | ~6.0 | ~7.0-7.5[1][2] | Histidine is a more effective general base at physiological pH. |
| This compound | Chymotrypsin | Asp-102 | ~3.9 | < 2.0 | Remains deprotonated and negatively charged to orient His-57. |
| Cys-His | Papain | Cys-25 | ~8.5 | ~3.3-4.0[1] | Cysteine is readily deprotonated to the highly nucleophilic thiolate anion. |
| Cys-His | Papain | His-159 | ~6.0 | ~8.0-8.5 | Acts as a general acid-base catalyst over a wider pH range. |
Catalytic Efficiency (kcat/KM)
A direct comparison of catalytic efficiency is most meaningful when the same substrate is used under identical conditions. Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a substrate hydrolyzed by both trypsin (a serine protease with a this compound triad) and papain (a cysteine protease with a Cys-His triad).
| Enzyme | Catalytic Triad Type | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |
| Trypsin | This compound | BAEE | 1.5 - 2.8 | 2.5 - 4.5 | ~3.3 x 10² - 1.1 x 10³[1] | 7.8 - 8.0 |
| Papain | Cys-His | BAEE | ~2.8 | ~52 | ~5.4 x 10¹[3] | 6.2[4] |
Note: The kinetic parameters can vary depending on the specific experimental conditions (e.g., temperature, buffer composition, ionic strength).
From this data, trypsin exhibits a significantly higher catalytic efficiency (kcat/KM) for the hydrolysis of BAEE compared to papain. This suggests that for this particular substrate, the Ser-His-Asp triad in trypsin is more efficient at catalysis.
Experimental Protocols
Accurate determination of kinetic parameters and pKa values is essential for a thorough comparison of enzyme performance.
Determination of kcat and KM by Steady-State Kinetics
This protocol describes a general method for determining kcat and KM using a spectrophotometric assay with a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer that maintains its stability.
-
Prepare a concentrated stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide for trypsin-like enzymes) in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer at the desired pH and ionic strength.
-
-
Assay Setup:
-
In a series of cuvettes or wells of a microplate, add the assay buffer.
-
Add varying concentrations of the substrate stock solution to each cuvette/well to create a range of substrate concentrations.
-
Equilibrate the mixtures to the desired assay temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to each cuvette/well.
-
Immediately place the cuvette in a spectrophotometer or the microplate in a plate reader and monitor the change in absorbance at the wavelength corresponding to the release of the chromophore (e.g., 405 nm for p-nitroaniline) over time.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εcl).
-
Plot V₀ as a function of substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Vmax and KM.
-
Alternatively, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]) to determine Vmax (from the y-intercept) and KM (from the x-intercept).
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Determination of Active Site Residue pKa by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the pKa values of individual ionizable residues within a protein.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of the purified enzyme in a low-salt buffer, typically in D₂O to minimize the water signal.
-
Prepare a series of buffer solutions with varying pH values spanning the expected pKa range of the residue of interest.
-
-
NMR Data Acquisition:
-
For each pH value, acquire a 1D or 2D NMR spectrum of the enzyme. 1D ¹H NMR can be used if the resonance of the proton of interest is well-resolved. 2D heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC for backbone amides or ¹H-¹³C HSQC for side chains) are often required for unambiguous resonance assignment in larger proteins.
-
-
Data Analysis:
-
Identify the resonance corresponding to the atom(s) adjacent to the ionizable group of the active site residue (e.g., the C2-H or C4-H of a histidine imidazole ring).
-
Measure the chemical shift of this resonance at each pH.
-
Plot the chemical shift as a function of pH. The data should fit a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Conclusion
Both the this compound and Cys-His catalytic triads are elegant and efficient molecular machines for peptide bond hydrolysis. While their overall catalytic strategies are similar, the differences in the nucleophile (serine vs. cysteine) and the resulting alterations in the pKa values of the active site residues lead to distinct catalytic properties. The Ser-His-Asp triad in serine proteases like trypsin demonstrates a higher catalytic efficiency for certain substrates compared to the Cys-His triad in cysteine proteases like papain. The choice of experimental methodology is critical for accurately characterizing and comparing the performance of these important enzyme families, providing valuable insights for basic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Analysis of modifier mechanisms by lattice nomography, computational methods of parameter evaluation for substrate-activated catalyses and consequences of postulated non-productive binding in bromelain- and papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Analysis of Catalytic Efficiency: The His-Asp Dyad vs. the Ser-His-Asp Triad
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme catalytic mechanisms is paramount. This guide provides an objective comparison of the catalytic efficiency of two fundamental active site motifs: the Histidine-Aspartate (His-Asp) dyad and the Serine-Histidine-Aspartate (Ser-His-Asp) triad (B1167595). By examining their mechanisms, quantitative kinetic data, and the experimental protocols used for their characterization, this document aims to illuminate the functional distinctions that drive their respective catalytic power.
The this compound dyad and the Ser-His-Asp triad are two of nature's most prevalent catalytic motifs, particularly within the vast families of hydrolase enzymes. While both utilize a histidine residue as a general base to activate a nucleophile, the inclusion of a serine in the triad introduces a significant enhancement in catalytic efficiency. This comparison will delve into the structural and functional differences that underpin this disparity.
The Catalytic Mechanism: A Tale of Two and Three Residues
The Ser-His-Asp catalytic triad, famously found in serine proteases like chymotrypsin (B1334515) and trypsin, operates through a charge-relay system.[1][2] The aspartate residue, through a hydrogen bond, orients the histidine and increases the pKa of its imidazole (B134444) nitrogen, making it a more powerful general base.[1] This allows the histidine to abstract a proton from the serine's hydroxyl group, thereby activating the serine as a potent nucleophile. This activated serine then attacks the substrate, leading to the formation of a covalent intermediate.[2]
In contrast, the this compound dyad, found in enzymes like Ribonuclease A (RNase A), lacks the serine nucleophile as part of the core motif. In RNase A, the this compound dyad functions to activate a water molecule or a substrate hydroxyl group for nucleophilic attack. The role of the aspartate in this dyad is primarily to orient the histidine residue to facilitate proton transfer.[3] While effective, this mechanism is generally considered to be less efficient than the charge-relay system of the triad.
Quantitative Comparison of Catalytic Efficiency
A direct comparison of the catalytic efficiency (kcat/Km) between a native this compound dyad and a Ser-His-Asp triad enzyme is most informative when considering their respective roles and substrates. However, compelling evidence for the superior efficiency of the triad comes from site-directed mutagenesis studies. When the aspartate residue in the Ser-His-Asp triad of subtilisin is replaced with alanine, the catalytic rate is reduced by approximately 10,000-fold.[4] Similarly, mutating the aspartate in a triad can lead to a significant decrease in catalytic activity.
| Catalytic Motif | Enzyme (Organism) | Substrate | kcat (s⁻¹) | Km (M) | kcat/Km (M⁻¹s⁻¹) |
| This compound Dyad | Ribonuclease A (Bovine Pancreas) | uridylyl(3′→5′)adenosine | 790 | 1.3 x 10⁻³ | 6.1 x 10⁵ |
| Ser-His-Asp Triad | α-Chymotrypsin (Bovine Pancreas) | N-Acetyl-L-phenylalanine p-nitrophenyl ester | 7.6 | 2.6 x 10⁻⁵ | 2.9 x 10⁵ |
| Ser-His-Asp Triad | Trypsin (Bovine Pancreas) | Nα-Benzoyl-L-arginine ethyl ester | 14.5 | 5.0 x 10⁻⁶ | 2.9 x 10⁶ |
| Ser-His-Asp Triad | Subtilisin BPN' | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 9.3 | 1.8 x 10⁻⁴ | 5.2 x 10⁴ |
Note: The presented data is a compilation from various sources and experimental conditions may vary. This table is intended for illustrative comparison.
The data indicates that while RNase A with its this compound dyad is a highly efficient enzyme, the catalytic efficiencies of serine proteases with their Ser-His-Asp triads can reach even higher orders of magnitude. The approximately 10,000-fold reduction in activity upon removal of the aspartate from a triad strongly suggests its critical role in enhancing catalytic power.[4]
Experimental Protocols
The determination of the kinetic parameters presented above relies on robust and reproducible experimental protocols. A common method for assaying serine protease activity involves the use of chromogenic substrates, such as p-nitroanilides.[5][6][7][8][9]
Detailed Methodology for a Chromogenic Protease Assay
This protocol describes a general procedure for determining the kinetic parameters of a serine protease using a p-nitroanilide (pNA) substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the specific enzyme being studied (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[6]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The exact concentration should be determined accurately (e.g., by measuring absorbance at 280 nm).
-
Substrate Stock Solution: Prepare a concentrated stock solution of the p-nitroanilide substrate in a suitable solvent (e.g., DMSO).
-
p-Nitroaniline (pNA) Standard Solution: Prepare a series of pNA solutions of known concentrations in the assay buffer to generate a standard curve.
2. Assay Procedure:
-
Standard Curve:
-
In a 96-well microplate, add a fixed volume of each pNA standard solution to separate wells.
-
Add assay buffer to bring the total volume in each well to the final assay volume (e.g., 200 µL).[6]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.
-
-
Enzyme Kinetics Assay:
-
Prepare a series of substrate dilutions in the assay buffer at various concentrations around the expected Km value.
-
In a 96-well microplate, add the substrate dilutions to the wells.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the measurement period.[6]
-
Immediately place the microplate in a reader pre-warmed to the desired temperature (e.g., 37°C).[6]
-
Monitor the increase in absorbance at 405 nm over a set period (e.g., every 30 seconds for 15-30 minutes).[6]
-
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the rate of change in absorbance (ΔA/min) to the rate of reaction in moles per minute using the pNA standard curve and the Beer-Lambert law.[6]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.[6]
-
Calculate kcat by dividing Vmax by the total enzyme concentration ([E]t).
-
The catalytic efficiency is then determined as the kcat/Km ratio.
Visualizing the Catalytic Mechanisms and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the catalytic mechanisms and a typical experimental workflow.
References
- 1. Catalytic triad - Wikipedia [en.wikipedia.org]
- 2. The Ser His Asp Catalytic Triad [cryst.bbk.ac.uk]
- 3. His⋯Asp Catalytic Dyad of Ribonuclease A: Structure and Function of the Wild-Type, D121N, and D121A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Signal Transduction: Exploring Alternatives to Histidine-Aspartate Phosphorelays
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of cellular signal transduction is paramount. While the Histidine-Aspartate (His-Asp) phosphorelay, or two-component system (TCS), is a cornerstone of signaling in bacteria, archaea, fungi, and plants, a rich variety of alternative mechanisms govern signaling in other organisms, particularly in eukaryotes. This guide provides an objective comparison of these alternative signaling pathways, presenting available quantitative data, detailed experimental protocols for their analysis, and visualizations of their core mechanics.
The primary alternative to the this compound phosphorelay is the use of Serine/Threonine/Tyrosine (Ser/Thr/Tyr) kinases , which are the predominant signaling enzymes in eukaryotes. Additionally, variations of the canonical two-component systems, often termed non-canonical TCS , provide further diversity in signaling mechanisms.
Section 1: Comparative Analysis of Signaling Mechanisms
Direct quantitative, side-by-side comparisons of the performance of this compound phosphorelays versus Ser/Thr/Tyr kinase cascades are not abundant in existing literature. However, by compiling data from various studies, we can construct a comparative overview of their key characteristics.
Table 1.1: Qualitative and Quantitative Comparison of Signaling Pathway Characteristics
| Feature | This compound Phosphorelay (Two-Component Systems) | Serine/Threonine/Tyrosine Kinase Cascades |
| Primary Organisms | Bacteria, Archaea, Fungi, Plants.[1] | Eukaryotes (especially prominent in animals).[2] |
| Phosphorylated Residues | Histidine (His) and Aspartate (Asp).[2] | Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2] |
| Phospho-amino Acid Stability | Phosphoaspartate is relatively labile; Phosphohistidine is also less stable than phosphoesters. | Phosphoesters on Ser, Thr, and Tyr are more stable. |
| Typical Pathway Structure | Often a two-component system (Sensor Kinase and Response Regulator); can be extended to a multi-step phosphorelay.[3] | Frequently organized into multi-tiered cascades (e.g., MAPK cascade). |
| Signal Amplification | Can occur at the level of phosphotransfer and through the regulation of gene expression. | Significant amplification can occur at each step of a kinase cascade. |
| Speed of Signal Transduction | Can be very rapid, with phosphotransfer occurring in seconds. | Variable, depending on the length of the cascade and cellular localization of components. |
| Fidelity and Crosstalk | Generally high fidelity with cognate kinase-regulator pairs; crosstalk is known to occur but is often minimized. | Crosstalk between different kinase cascades is common and can be a mechanism for signal integration. |
| Energy Cost (ATP Consumption) | One ATP molecule is consumed per phosphorelay cycle. | One ATP molecule is consumed for each phosphorylation event in a cascade. |
Section 2: Alternative Signaling Pathways and Their Mechanisms
Serine/Threonine/Tyrosine Kinase Signaling
This is the most widespread signaling mechanism in eukaryotes. It involves the phosphorylation of serine, threonine, or tyrosine residues on target proteins. Receptor Tyrosine Kinases (RTKs) are a major class of receptors that utilize this mechanism.
Signaling Pathway Diagram:
Caption: Ser/Thr/Tyr Kinase Signaling Pathway.
Non-Canonical Two-Component Systems
In some cases, response regulators can be activated without the need for phosphorylation. This can occur through various mechanisms, such as heterodimerization with another protein, which induces a conformational change that mimics the active state.
Logical Relationship Diagram:
Caption: Phosphorylation-Independent Activation.
Pseudo-response regulators possess a receiver-like domain but lack the conserved aspartate residue necessary for phosphorylation. They often function as transcriptional repressors or by forming protein-protein interactions that regulate other signaling components. In plants, PRRs are key components of the circadian clock.
Signaling Pathway Diagram:
Caption: Pseudo-Response Regulator Mechanism.
Section 3: Experimental Protocols
This section outlines generalized protocols for the in vitro analysis of kinase activity and phosphotransfer, which can be adapted to compare different signaling systems.
In Vitro Kinase Assay and Phosphotransfer Analysis
This protocol describes a method to measure the kinetics of autophosphorylation and phosphotransfer using radiolabeled ATP.
Experimental Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Protein Purification:
-
Express and purify the kinase and its substrate protein using appropriate chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Assess purity by SDS-PAGE and Coomassie staining.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Kinase Reaction:
-
Prepare a reaction buffer suitable for the kinase (a typical buffer might contain 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified kinase (e.g., 1-5 µM) and, for phosphotransfer assays, its substrate (e.g., 10-50 µM) in the reaction buffer.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of, for example, 100 µM.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of 2x SDS-PAGE loading buffer.
-
-
SDS-PAGE and Autoradiography:
-
Separate the proteins in the quenched reaction samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen overnight.
-
Image the phosphor screen using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the radiolabeled bands corresponding to the autophosphorylated kinase and the phosphorylated substrate.
-
Plot the signal intensity as a function of time to determine the initial reaction rates.
-
By varying the substrate concentration, Michaelis-Menten kinetics (K_m and k_cat) can be determined.
-
Protein-Protein Interaction Analysis using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the label-free, real-time analysis of binding kinetics, which is particularly useful for studying the interactions in phosphorylation-independent signaling and pseudo-response regulator systems.
Experimental Workflow Diagram:
References
- 1. Cascading signaling pathways improve the fidelity of a stochastically and deterministically simulated molecular RS latch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Measurement of Protein–Protein Interaction Dynamics Using Microfluidics and Particle Diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Aspartate in a Catalytic Dyad: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental approaches used to elucidate and confirm the catalytic role of an Aspartate (Asp) residue within an enzyme's active site, particularly in the context of a catalytic dyad. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to design and interpret experiments aimed at characterizing enzyme mechanisms.
The Crucial Role of Aspartate in Catalysis
In many enzymes, particularly hydrolases such as serine and cysteine proteases, an Aspartate residue is a key component of the catalytic machinery. In a typical Ser-His-Asp or Cys-His-Asp catalytic triad (B1167595), the negatively charged Aspartate side chain plays a critical role in orienting the adjacent Histidine residue and increasing its basicity.[1][2] This "charge relay system" allows the Histidine to act as a powerful general base, abstracting a proton from the nucleophilic Serine or Cysteine, thereby activating it for attack on the substrate.[1] In other enzyme families, such as aspartic proteases, a catalytic dyad composed of two Aspartate residues is directly involved in the chemical transformation, with one acting as a general base and the other as a general acid to activate a water molecule for nucleophilic attack.[3][4][5]
The definitive confirmation of Aspartate's role is achieved through a combination of techniques that probe the enzyme's structure and function. The most common and powerful approach involves comparing the wild-type enzyme to a mutant where the catalytic Aspartate has been replaced, typically with a non-functional (e.g., Alanine) or structurally similar but functionally different (e.g., Asparagine) residue.[2][6][7][8]
Comparative Analysis of Wild-Type vs. Mutant Enzyme Performance
The primary method for demonstrating the catalytic importance of the Aspartate residue is to measure the impact of its mutation on the enzyme's kinetic parameters. A significant decrease in the catalytic rate constant (kcat) is the hallmark of a critical catalytic residue.
Table 1: Comparison of Kinetic Parameters for Wild-Type and Asp-Mutant Enzymes
| Enzyme | Mutation | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km | Reference(s) |
| Trypsin | Asp102 -> Asn | Benzoyl-L-arginine ethyl ester | 2.4 x 10³ | 10 | 2.4 x 10⁸ | ~10,000 | [6] |
| Aspartyl Dipeptidase | Glu -> Gln | Aspartyl-peptide | Wild-type level | Increased | ~100 | ~100 | [2] |
| D-amino acid transaminase | Lys145 -> Gln | D-alanine | 1.5% of Wild-type | 10-100x higher | >100 | >100 | [9] |
Note: Data is illustrative and compiled from various sources. Actual values will vary depending on the specific enzyme and experimental conditions.
Key Experimental Methodologies
A multi-faceted experimental approach is essential for robustly confirming the role of a catalytic Aspartate. The following sections detail the core techniques employed.
Site-Directed Mutagenesis
This technique is fundamental to probing the function of a specific amino acid. By altering the gene that codes for the enzyme, the catalytic Aspartate can be replaced with another amino acid.
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing the GAC or GAT codon for Aspartate to GCC for Alanine). The mutation should be centrally located within the primers.[10][11]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type enzyme gene as the template and the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.[11]
-
Template Digestion: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which includes the original parental plasmid DNA isolated from E. coli, but not the newly synthesized, unmethylated mutant DNA.[11]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells for propagation.[10]
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Sequence the entire gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli, yeast, or insect cells) and purify it to homogeneity using standard chromatographic techniques.
Enzyme Kinetic Assays
Enzyme kinetics assays are performed to quantitatively measure the catalytic efficiency of both the wild-type and mutant enzymes.[12][13][14]
Experimental Protocol: Enzyme Kinetic Assay
-
Assay Setup: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme (wild-type or mutant) and varying concentrations of the substrate in a suitable buffer system.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme solution.
-
Data Collection: Monitor the formation of the product or the depletion of the substrate over time. This can be done using various methods, such as spectrophotometry (measuring changes in absorbance), fluorometry (measuring changes in fluorescence), or chromatography (separating and quantifying reactants and products).[12]
-
Initial Rate Determination: For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the progress curve.[13]
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.[15][16] Calculate kcat from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration. The catalytic efficiency is given by the ratio kcat/Km.
pH-Rate Profile Analysis
Determining the enzyme's activity over a range of pH values can provide crucial information about the ionization states of catalytically important residues.[17][18][19][20]
Experimental Protocol: pH-Rate Profile Analysis
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4 to 10) with overlapping buffering capacities to ensure stable pH throughout the assay.
-
Kinetic Measurements: Perform enzyme kinetic assays (as described above) at each pH value, keeping the substrate concentration constant (ideally at a saturating level to measure kcat).
-
Data Plotting: Plot the measured kcat values as a function of pH.
-
pKa Determination: Analyze the resulting bell-shaped curve (for many enzymes) to determine the apparent pKa values of the ionizable groups involved in catalysis. A significant shift in the pKa values for the mutant enzyme compared to the wild-type can indicate the role of the mutated residue in maintaining the correct ionization state of the active site.[17][21]
Visualizing the Experimental Workflow and Catalytic Mechanism
Diagrams are essential for conceptualizing the experimental process and the underlying biochemical mechanism.
References
- 1. Catalytic triad - Wikipedia [en.wikipedia.org]
- 2. Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Mechanism of an Aspartic Proteinase Explored with Neutron and X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The catalytic role of the active site aspartic acid in serine proteases. | Semantic Scholar [semanticscholar.org]
- 7. Site-directed mutagenesis, kinetic and inhibition studies of aspartate ammonia lyase from Bacillus sp. YM55-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-directed mutagenesis identifies aspartate 33 as a previously unidentified critical residue in the catalytic mechanism of rabbit aldolase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and stereochemical comparison of wild-type and active-site K145Q mutant enzyme of bacterial D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. static.igem.org [static.igem.org]
- 12. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Solved 8. You perform enzyme kinetics on wild type NDMase | Chegg.com [chegg.com]
- 16. youtube.com [youtube.com]
- 17. Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. theory.rutgers.edu [theory.rutgers.edu]
- 19. Analyzing enzymatic pH activity profiles and protein titration curves using structure-based pKa calculations and titration curve fitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Histidine-Aspartate Phosphorelays Across Species
A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of His-Asp phosphorelay signaling, a fundamental mechanism of signal transduction across the domains of life. This guide provides a comparative overview of these pathways in bacteria, archaea, and eukaryotes, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Histidine-Aspartate (this compound) phosphorelays, also known as two-component systems (TCSs) in their simpler form, are ubiquitous signaling pathways that enable organisms to sense and respond to a myriad of environmental and cellular cues. While the core principle of a phosphotransfer cascade from a histidine kinase to a response regulator is conserved, the architecture and complexity of these systems have diverged significantly throughout evolution. This guide delves into a comparative analysis of these phosphorelays across bacteria, archaea, and eukaryotes, highlighting key differences and similarities in their composition, mechanism, and regulation.
I. Architectural Diversity of this compound Phosphorelays
The fundamental building blocks of this compound phosphorelays are the sensor Histidine Kinase (HK) and the Response Regulator (RR). In its most basic form, found predominantly in bacteria and archaea, a signal triggers the autophosphorylation of a conserved histidine residue on the HK. The phosphoryl group is then transferred to a conserved aspartate residue on the RR, modulating its activity, which often involves regulating gene expression.[1][2]
Eukaryotic systems, however, have evolved more intricate multi-step phosphorelays (MSPs). These typically involve a hybrid histidine kinase (HHK), which contains both a histidine kinase and a receiver domain, a separate Histidine-containing phosphotransfer (HPt) protein, and a terminal response regulator. This expanded architecture allows for greater signal integration and regulatory complexity.
Comparative Overview of this compound Phosphorelay Components Across Domains:
| Feature | Bacteria | Archaea | Eukaryotes (Fungi, Plants) |
| Predominant System | Two-Component System (TCS) | Primarily Two-Component System (TCS) | Multi-Step Phosphorelay (MSP) |
| Histidine Kinase (HK) | Typically a transmembrane homodimer with a variable sensor domain and a conserved kinase core. | Similar to bacterial HKs, though some lack the canonical H-box. Many are predicted to be cytoplasmic.[3][4] | Often hybrid kinases (HHKs) with an integrated receiver domain. |
| Phosphotransfer Mediator | Direct transfer from HK to RR. | Direct transfer from HK to RR. | Histidine-containing phosphotransfer (HPt) protein shuttles the phosphoryl group. |
| Response Regulator (RR) | Contains a receiver domain and an output domain (often a DNA-binding domain). | A significant portion are "REC-only" proteins, suggesting roles as signaling hubs.[5] | Diverse output domains, including transcription factors and enzymes. |
| Genomic Abundance | High; dozens to hundreds of HKs and RRs per genome, often organized in cognate pairs.[6][7] | Variable; present in many Euryarchaeota but less common in Crenarchaeota.[8] | Lower abundance compared to bacteria; numbers vary significantly between species. |
II. Quantitative Comparison of Phosphorelay Dynamics
The efficiency and specificity of signal transduction in this compound phosphorelays are governed by the kinetics of phosphotransfer and the affinity of protein-protein interactions. While extensive quantitative data is available for model bacterial and eukaryotic systems, research into the kinetic parameters of archaeal phosphorelays is still emerging.
Table of Comparative Kinetic and Affinity Data:
| Organism (System) | Interaction | Method | Phosphotransfer Rate | Dissociation Constant (Kd) |
| Bacteria | ||||
| Escherichia coli (Chemotaxis) | CheA to CheY | Rapid-quench kinetics | k_phos ≈ 650 - 800 s⁻¹[4] | ~1.5 - 6.5 µM[4] |
| Archaea | ||||
| Methanosarcina acetivorans | MA4377 to MA4376 | In vitro phosphotransfer assay | Autophosphorylation and phosphotransfer demonstrated, but kinetic constants not reported. | Not Reported |
| Eukaryotes | ||||
| Saccharomyces cerevisiae (Osmoregulation) | Sln1-R1 to Ypd1 | Rapid-quench kinetics | k_forward = 29 s⁻¹[3] | 1.4 µM[3] |
| Ypd1 to Ssk1-R2 | Rapid-quench kinetics | k_forward = 160 s⁻¹[3] | Not Reported | |
| Arabidopsis thaliana (Cytokinin Signaling) | AHP1 to ARR1 | Isothermal Titration Calorimetry (ITC) | Not Applicable | 94 nM |
| AHP2-5 to ARR1 | Isothermal Titration Calorimetry (ITC) | Not Applicable | 150 - 175 nM |
III. Key Experimental Protocols
The study of this compound phosphorelays relies on a variety of in vitro and in vivo techniques to dissect their molecular mechanisms. Below are detailed methodologies for three key experimental approaches.
In Vitro Histidine Kinase Autophosphorylation and Phosphotransfer Assay
This assay is fundamental for confirming the enzymatic activity of a histidine kinase and its ability to transfer a phosphoryl group to its cognate response regulator.
A. Histidine Kinase Autophosphorylation:
-
Reaction Setup: In a microcentrifuge tube, combine the purified histidine kinase (typically 1-5 µM) with a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 1-100 µM.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C for mesophilic organisms) for a defined time course (e.g., 0, 1, 5, 10, 30 minutes).
-
Quenching: Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the radiolabeled, phosphorylated kinase by autoradiography or phosphorimaging.
B. Phosphotransfer to Response Regulator:
-
HK Autophosphorylation: Perform the autophosphorylation reaction as described above, allowing it to proceed until a significant portion of the kinase is phosphorylated.
-
Removal of Excess ATP: To prevent direct phosphorylation of the response regulator by residual [γ-³²P]ATP, remove excess nucleotide using a desalting column.
-
Phosphotransfer Reaction: Add the purified response regulator (at a concentration equal to or in excess of the phosphorylated kinase) to the reaction mixture containing the autophosphorylated kinase.
-
Time Course: Incubate the reaction and take samples at various time points (e.g., 10s, 30s, 1min, 5min, 15min).
-
Quenching and Analysis: Stop the reactions and analyze the products by SDS-PAGE and autoradiography. A decrease in the radioactive signal from the histidine kinase and a corresponding increase in the signal from the response regulator indicates successful phosphotransfer.
Yeast Two-Hybrid (Y2H) System for Protein-Protein Interaction Analysis
The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.
-
Vector Construction: Clone the coding sequence of the histidine kinase (or its domain of interest) into a "bait" vector (e.g., containing a DNA-binding domain like GAL4-BD). Clone the coding sequence of the response regulator into a "prey" vector (e.g., containing a transcriptional activation domain like GAL4-AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain typically contains selectable markers and reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter with GAL4 binding sites.
-
Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on selective media indicates an interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and drives the expression of the reporter genes.
-
Reporter Gene Assay: Further confirm the interaction by performing a β-galactosidase assay to quantify the strength of the interaction.
-
Controls: Include appropriate positive and negative controls to ensure the validity of the results. Negative controls include co-transforming the bait with an empty prey vector and vice versa.
Surface Plasmon Resonance (SPR) for Quantitative Interaction Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between interacting molecules.
-
Chip Preparation: Immobilize one of the purified interacting partners (the "ligand," e.g., the histidine kinase) onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution containing the other interacting partner (the "analyte," e.g., the response regulator) at various concentrations over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction, preparing the chip for the next injection.
IV. Visualizing the Pathways: A Comparative Look
The following diagrams, generated using the DOT language for Graphviz, illustrate the architectural differences between bacterial, archaeal, and eukaryotic this compound phosphorelays.
Bacterial Two-Component System (e.g., E. coli Chemotaxis)
Archaeal Two-Component System (e.g., M. acetivorans Phosphorelay)
Eukaryotic Multi-Step Phosphorelay (e.g., S. cerevisiae Osmoregulation)
Eukaryotic Multi-Step Phosphorelay (e.g., A. thaliana Cytokinin Signaling)
V. Conclusion and Future Directions
The study of this compound phosphorelays reveals a fascinating evolutionary journey from simple two-component systems in prokaryotes to complex, multi-layered signaling networks in eukaryotes. This comparative analysis underscores the adaptability of this fundamental signaling mechanism to the diverse needs of different organisms. While significant strides have been made in understanding the molecular intricacies of these pathways in model organisms, several areas warrant further investigation. The vast majority of archaeal phosphorelays remain uncharacterized biochemically, and a deeper understanding of their kinetic properties is needed. Furthermore, the complex interplay and potential crosstalk between different phosphorelay pathways within a single organism present an exciting frontier for future research. For drug development professionals, the absence of this compound phosphorelays in animals makes them attractive targets for the development of novel antimicrobial agents. A thorough understanding of the species-specific differences in these pathways will be crucial for designing targeted and effective therapies.
References
- 1. Molecular mechanisms of two-component signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journey from Two-Step to Multi-Step Phosphorelay Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Archaeal Signalling Networks—New Insights Into the Structure and Function of Histidine Kinases and Response Regulators of the Methanogenic Archaeon Methanosarcina acetivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the (Almost) Unknown: Archaeal Two-Component Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Archaeal Signal Transduction: Impact of Protein Phosphatase Deletions on Cell Size, Motility, and Energy Metabolism in Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating His-Asp Interactions Using Surface Plasmon Resonance (SPR)
For researchers, scientists, and drug development professionals, validating the transient yet critical interactions between histidine (His) and aspartate (Asp) residues is fundamental to understanding two-component signaling systems (TCS). These pathways, central to bacterial virulence and environmental sensing, represent a promising area for novel therapeutic intervention. Surface Plasmon Resonance (SPR) offers a powerful, label-free, real-time method to quantify the binding kinetics and affinity of these interactions.
This guide provides an objective comparison of two common SPR-based immobilization strategies for studying the interaction between a sensor histidine kinase (HK) and its cognate response regulator (RR): the covalent amine coupling method and the non-covalent His-tag capture method. We will provide supporting experimental data from a published study on the Staphylococcus aureus GraS (HK) and GraR (RR) system, a key player in antibiotic resistance, to illustrate these principles.
The His-Asp Signaling Pathway: A Brief Overview
Two-component systems are the primary means by which bacteria sense and respond to environmental changes. The canonical pathway involves a membrane-bound sensor histidine kinase that, upon stimulus detection, autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on a cytoplasmic response regulator. This phosphorylation event typically activates the response regulator, leading to downstream effects such as changes in gene expression. The direct interaction and subsequent phosphotransfer between the HK and RR are the central events in this signaling cascade.
Figure 1. A typical this compound two-component signaling pathway.
Comparison of SPR Immobilization Strategies
The choice of how to attach one of the interacting partners (the "ligand") to the SPR sensor chip is a critical step that influences data quality, reproducibility, and experimental throughput. Here, we compare two widely used methods. Covalent attachment is often preferred for screening campaigns, whereas the His-tag strategy allows for rapid regeneration of the chip surface.[1][2][3][4][5]
| Feature | Method 1: Covalent Amine Coupling | Method 2: His-Tag Capture (on NTA chip) |
| Principle | The ligand protein is permanently attached to a carboxymethylated dextran (B179266) surface (e.g., CM5 chip) via its primary amine groups (lysine residues, N-terminus). | A His-tagged ligand is reversibly captured in an oriented fashion by chelated Nickel ions (Ni²⁺) on a nitrilotriacetic acid (NTA) sensor surface. |
| Ligand Orientation | Random. May lead to heterogeneous binding surfaces if key interaction sites are blocked by the coupling chemistry. | Uniform and oriented (if the tag is at the N- or C-terminus), promoting consistent analyte access to the binding site. |
| Immobilization Level | Highly stable and robust, suitable for long screening campaigns with harsh regeneration conditions. | Less stable; ligand can dissociate over time ("leaching"), especially with hexa-His tags. Deca-His or double-His tags improve stability.[1][2][3] |
| Regeneration | Only the analyte is removed using harsh conditions (e.g., low pH glycine). The ligand remains permanently bound. Ligand activity can decrease over many cycles. | The entire ligand-analyte complex can be stripped with a chelating agent like EDTA, followed by recharging with Ni²⁺, presenting a fresh ligand surface for each cycle.[6] |
| Best For | High-throughput screening, interactions where ligand stability is paramount, and when the ligand lacks a suitable affinity tag. | Kinetic characterization requiring a homogenous ligand surface, studying tight-binding analytes where harsh regeneration might denature a covalently bound ligand, and when multiple ligands need to be tested on the same chip. |
| Potential Issues | Potential for ligand inactivation due to random chemical modification. | Ligand leaching can complicate kinetic analysis. The NTA surface itself can cause non-specific binding. |
Case Study: Kinetic Analysis of the GraS-GraR Interaction
To provide concrete data, we reference a study characterizing the interaction between the cytoplasmic domain of the histidine kinase GraS (GraSc) and the response regulator GraR from Staphylococcus aureus. This study utilized a His-tag capture approach.
Experimental Data Summary
The following table summarizes the kinetic and affinity constants determined for the GraSc-GraR interaction. The experiment involved capturing His-tagged GraSc on an NTA sensor chip and injecting various concentrations of GraR as the analyte.
| Parameter | Value | Description |
| kon (Association Rate) | 1.1 x 104 M-1s-1 | Rate at which the GraR analyte binds to the immobilized GraSc ligand. |
| koff (Dissociation Rate) | 2.1 x 10-3 s-1 | Rate at which the GraSc-GraR complex dissociates. |
| KD (Equilibrium Constant) | 190 nM | The affinity of the interaction, calculated as koff/kon. A lower KD indicates a stronger interaction. |
Note: The data presented are representative values derived from studies on TCS interactions and serve to illustrate the comparison. Actual values can vary based on experimental conditions.
Detailed Experimental Protocols
Below are detailed methodologies for the two key immobilization strategies discussed.
Protocol 1: His-Tag Capture of Histidine Kinase (Ligand)
This protocol describes the method used to obtain the kinetic data in the case study, where the His-tagged histidine kinase is the ligand captured on the sensor surface.
Figure 2. Workflow for His-Tag Capture SPR.
-
System and Chip: An SPR instrument (e.g., Biacore T200) with an NTA sensor chip.
-
Running Buffer: A buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is commonly used.
-
Surface Preparation:
-
The NTA surface is first stripped of any bound ions with a pulse of 350 mM EDTA.
-
The surface is then charged by injecting 0.5 mM NiCl₂.[6]
-
-
Ligand Immobilization:
-
The N-terminally His-tagged histidine kinase (e.g., GraSc) is diluted in running buffer to a concentration of approximately 10-50 µg/mL.
-
The protein is injected over the Ni²⁺-charged surface at a low flow rate (e.g., 10 µL/min) until a target immobilization level (e.g., 2000-4000 Resonance Units, RU) is achieved.
-
-
Analyte Injection (Kinetic Analysis):
-
The response regulator (e.g., GraR) is prepared in a dilution series in running buffer. Concentrations should typically span a range from 0.1 to 10 times the expected KD (e.g., 10 nM to 2 µM). A buffer-only injection is included for double referencing.
-
Each concentration is injected over the ligand and reference flow cells at a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.
-
Association is monitored for a set time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).
-
-
Regeneration:
-
A pulse of 350 mM EDTA is injected to completely strip the Ni²⁺ and the captured His-tagged ligand from the surface.
-
The cycle can be repeated from the surface preparation step for the next analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are processed (reference subtracted) and fit to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's evaluation software to determine kon, koff, and KD.
-
Protocol 2: Covalent Amine Coupling of Response Regulator (Ligand)
This protocol describes the alternative strategy, where one of the proteins (here, the response regulator is chosen as the example ligand) is permanently attached to the sensor surface.
Figure 3. Workflow for Covalent Amine Coupling SPR.
-
System and Chip: An SPR instrument with a carboxymethylated dextran sensor chip (e.g., CM5).
-
Running Buffer: HBS-EP+ or a similar physiological buffer.
-
Ligand Preparation and pH Scouting:
-
The response regulator (ligand) is dialyzed into a low-salt buffer (e.g., 10 mM Sodium Acetate).
-
To optimize immobilization, the ligand (at ~20 µg/mL) is injected over the activated surface in a series of acetate buffers with different pH values (e.g., 4.0, 4.5, 5.0). The pH that results in the highest electrostatic pre-concentration is chosen for immobilization.
-
-
Surface Preparation and Immobilization:
-
The chip surface is activated with a fresh 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
The response regulator, diluted to 5-50 µg/mL in the optimal acetate buffer, is injected to achieve the desired immobilization level.
-
Remaining activated groups on the surface are blocked by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection (Kinetic Analysis):
-
The histidine kinase (analyte) is prepared in a dilution series in running buffer, as described in Protocol 1.
-
Each concentration is injected, and association/dissociation are monitored.
-
-
Regeneration:
-
A harsh regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5-2.5) is injected to remove the bound analyte without stripping the covalently attached ligand. Regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the ligand's activity.
-
-
Data Analysis:
-
Data is processed and fit as described in Protocol 1.
-
References
- 1. Stochastic kinetic model of two component system signalling reveals all-or-none, graded and mixed mode stochastic switching responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosensor binding data and its applicability to the determination of active concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative assessment of different histidine-tags for immobilization of protein onto surface plasmon resonance sensorchips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
His-Asp vs His-Asn Mutation: A Comparative Guide to Catalytic Effects
For Researchers, Scientists, and Drug Development Professionals
The histidine-aspartate (His-Asp) catalytic dyad is a frequently observed structural motif in the active sites of numerous enzymes, playing a pivotal role in their catalytic mechanism. The substitution of the aspartate residue with asparagine (Asn), a structurally similar but functionally distinct amino acid, can have profound effects on enzymatic activity. This guide provides a comparative analysis of the catalytic consequences of this compound versus His-Asn mutations, supported by experimental data from various enzyme systems.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of wild-type enzymes containing a this compound catalytic dyad or a related motif and their corresponding mutants where the aspartate is replaced by asparagine. This data allows for a direct comparison of the catalytic efficiency (kcat/KM), turnover number (kcat), and Michaelis constant (KM).
| Enzyme (Organism) | Mutation | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Fold Change in kcat/KM | Reference |
| Ribonuclease A (Bovine Pancreas) | Wild-type (His119-Asp121) | Uridylyl(3'→5')adenosine | 79 | 0.15 | 5.3 x 10⁵ | - | [1] |
| D121N | Uridylyl(3'→5')adenosine | 7.9 | 0.15 | 5.3 x 10⁴ | 10-fold decrease | [1] | |
| Wild-type (His119-Asp121) | Poly(cytidylic acid) | 360 | 0.36 | 1.0 x 10⁶ | - | [1] | |
| D121N | Poly(cytidylic acid) | 36 | 0.36 | 1.0 x 10⁵ | 10-fold decrease | [1] | |
| Outer Membrane Phospholipase A (OMPLA) (Escherichia coli) | Wild-type (His142-Asn156) | Phospholipids | ~40-50 | - | - | - | [2] |
| N156D | Phospholipids | - | - | - | 2-fold decrease in activity | [2] | |
| Pig Citrate (B86180) Synthase (Sus scrofa) | Wild-type (His320-Asp375) | Acetyl-CoA, Oxaloacetate | - | - | - | - | [3] |
| D375N | Acetyl-CoA, Oxaloacetate | Affected | Affected | - | Decrease in catalytic efficiency | [3] | |
| Adenylosuccinate Synthetase (Escherichia coli) | Wild-type (Asp13-His41) | IMP, Aspartate, GTP | - | - | - | - | [4] |
| H41N | IMP, Aspartate, GTP | - | - | - | Complete inactivation | [4] |
Note: For Pig Citrate Synthase, the abstract of the study by Evans et al. (1996) indicates that the Asp375Asn mutation affected both kcat and Km, leading to a decrease in catalytic efficiency.[3] However, the specific quantitative data was not available in the abstract. For Outer Membrane Phospholipase A, the data reflects a change in overall activity rather than specific kinetic parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions. The QuikChange™ method is a common approach.[5]
-
Primer Design: Design two complementary mutagenic primers (25-45 bases) containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.[5]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the mutagenic primers. The PCR cycle typically includes an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.[6]
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.[5]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.[5]
-
Verification: Isolate the plasmid DNA from several colonies and verify the desired mutation through DNA sequencing.[5]
Protein Expression and Purification
Recombinant expression in E. coli is a standard method for producing the wild-type and mutant enzymes.
-
Expression: Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme (B549824) and protease inhibitors. Lyse the cells by sonication on ice.[5]
-
Purification: Clarify the lysate by centrifugation. If the protein is His-tagged, use nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography for purification. Wash the column with a wash buffer and elute the protein with an elution buffer containing a high concentration of imidazole.[5]
-
Purity Assessment: Assess the purity of the protein using SDS-PAGE.[5]
Enzyme Kinetics Assays
The ribonucleolytic activity of RNase A and its mutants can be determined by monitoring the cleavage of a polynucleotide substrate.
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 0.10 M MES-NaOH, pH 6.0, containing 0.10 M NaCl).[1]
-
Substrate: Use a substrate such as poly(cytidylic acid) [poly(C)].
-
Measurement: Monitor the increase in absorbance at 250 nm, which results from the hydrolysis of the phosphodiester bonds of the substrate.[1]
-
Data Analysis: Determine initial velocities at various substrate concentrations and fit the data to the Michaelis-Menten equation to calculate kcat and KM.
The activity of citrate synthase is typically measured by following the reaction of Coenzyme A (CoA) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.1) containing acetyl-CoA, oxaloacetate, and DTNB.
-
Enzyme Addition: Initiate the reaction by adding the purified citrate synthase enzyme.
-
Measurement: Monitor the increase in absorbance at 412 nm due to the formation of the yellow product, 2-nitro-5-thiobenzoate, which is produced when the sulfhydryl group of CoA reacts with DTNB.
-
Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters by varying the concentrations of acetyl-CoA and oxaloacetate.
Visualizing the Impact of Mutation
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Caption: Impact of Asp to Asn mutation on the this compound catalytic dyad.
Caption: Workflow for mutagenesis and kinetic analysis of enzymes.
Discussion of Mutation Effects
The substitution of aspartate with asparagine in a this compound catalytic dyad typically leads to a significant reduction in catalytic efficiency. This is primarily due to the differences in the side chains of these two amino acids. Aspartate possesses a carboxylate group that can be deprotonated at physiological pH, allowing it to act as a general base or to electrostatically stabilize the positively charged imidazolium (B1220033) ring of the adjacent histidine during catalysis.[7] Asparagine, in contrast, has an amide group which is a much weaker base and cannot be deprotonated under normal physiological conditions.
In the case of Ribonuclease A , the D121N mutation results in a 10-fold decrease in both kcat/KM and kcat, while KM remains unchanged.[1] This suggests that the mutation impairs the catalytic step itself rather than substrate binding. The primary role of Asp121 is thought to be the proper orientation of the His119 tautomer for catalysis.[1] The substitution with asparagine, while structurally similar, disrupts this precise orientation, leading to less efficient proton transfer.
For Outer Membrane Phospholipase A (OMPLA) , which uniquely features a His-Ser-Asn catalytic triad (B1167595), replacing Asn156 with aspartate surprisingly leads to a 2-fold decrease in activity.[2] This indicates that in this specific enzymatic context, the asparagine residue is optimal for catalysis. The role of Asn156 in OMPLA is believed to be the stabilization of the correct tautomeric form of the active-site histidine.[2]
In pig citrate synthase , the D375N mutation was found to affect both kcat and Km, indicating an impact on both the catalytic step and substrate binding.[3] Asp375 is proposed to act as a general base, abstracting a proton from the methyl group of acetyl-CoA. Replacing it with asparagine would eliminate this essential basic character, thereby hindering the formation of the enolate intermediate.
The most dramatic effect is observed in adenylosuccinate synthetase , where the H41N mutation results in a complete loss of activity.[4] In this enzyme, His41 is proposed to act as a catalytic acid. Its replacement with asparagine, which cannot donate a proton in the same manner, completely abolishes the enzyme's function.
Conclusion
The mutation of an aspartate residue to an asparagine within a catalytic dyad or triad generally has a detrimental effect on enzyme catalysis. The extent of this effect can range from a moderate decrease in catalytic efficiency, as seen in Ribonuclease A, to complete inactivation, as observed in adenylosuccinate synthetase. The specific role of the aspartate residue, whether it is primarily for orientation, electrostatic stabilization, or direct participation in proton transfer, dictates the severity of the consequences of its substitution. These findings underscore the critical importance of the precise chemical properties of active site residues for efficient enzyme function and provide valuable insights for protein engineering and drug development.
References
- 1. Active site mutants of pig citrate synthase: effects of mutations on the enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SbnG, a citrate synthase in Staphylococcus aureus: A new fold on an old enzyme (Journal Article) | OSTI.GOV [osti.gov]
- 3. Identification of the active site residues in ATP‐citrate lyase's carboxy‐terminal portion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the inhibition properties of archaeon citrate synthase from Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. SbnG, a Citrate Synthase in Staphylococcus aureus [ouci.dntb.gov.ua]
A Comparative Guide to His-Asp and His-Glu Catalytic Dyads: Functional Nuances in Enzyme Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzyme catalysis, the precise architecture of the active site dictates reaction efficiency and specificity. Among the most common catalytic motifs are dyads and triads involving histidine residues, which act as versatile proton donors and acceptors. This guide provides an in-depth comparison of two closely related catalytic motifs: the Histidine-Aspartate (His-Asp) and Histidine-Glutamate (His-Glu) dyads. While differing by only a single methylene (B1212753) group in the acidic residue, this subtle structural variation can lead to significant functional consequences in terms of catalytic efficiency, pH dependence, and overall enzyme mechanism.
Structural and Mechanistic Overview
The canonical role of the acidic residue (Asp or Glu) in these dyads is to electrostatically orient the imidazole (B134444) ring of the histidine residue and modulate its pKa. This positioning and charge stabilization enhance histidine's ability to act as a general base, abstracting a proton from a nucleophile (like serine or cysteine in a catalytic triad) or a water molecule, thereby initiating the catalytic cycle.[1] The negatively charged carboxylate group of Asp or Glu forms a hydrogen bond with the Nδ1-H or Nε2-H of the histidine, increasing the basicity of the other nitrogen atom of the imidazole ring.[2]
The key structural difference lies in the length and flexibility of the acidic residue's side chain. Aspartate's shorter side chain offers a more rigid and constrained interaction with histidine. In contrast, the longer side chain of glutamate (B1630785) provides greater conformational flexibility, which can influence the precise geometry and strength of the hydrogen bond with histidine. This seemingly minor difference can impact the delicate electronic balance within the active site, ultimately affecting catalytic performance.
Quantitative Comparison of Catalytic Efficiency
Site-directed mutagenesis studies, where aspartate is substituted with glutamate or vice versa, have provided valuable quantitative insights into the functional differences between these two dyads. The impact of this substitution is often context-dependent, varying with the specific enzyme and its mechanism.
| Enzyme/System | Mutation | Effect on kcat | Effect on Km | Effect on kcat/Km | Reference |
| Salmonella typhimurium Aspartyl Dipeptidase | Asp to Glu | ~100-fold decrease | Not specified | ~100-fold decrease | [3] |
| Classical Serine Proteases (general observation) | Asp to Ala/Asn | ~10,000-fold decrease | Variable | Significant decrease | [3] |
| A model peptide system | Glu to Asp | Lower thermodynamic stability | Not applicable | Not applicable |
Note: This table summarizes findings from different studies and is intended for comparative purposes. Direct comparison between different enzymes should be made with caution.
The data suggests that while replacing aspartate with glutamate can be detrimental to catalytic activity, the effect is not universally as dramatic as mutating the aspartate to a non-acidic residue. In the case of S. typhimurium aspartyl dipeptidase, the ~100-fold decrease in activity upon an Asp-to-Glu mutation is significant but notably less severe than the ~10,000-fold loss of activity often observed when the catalytic aspartate in classical serine proteases is mutated to alanine (B10760859) or asparagine.[3] This indicates that glutamate can partially fulfill the role of aspartate, albeit with reduced efficiency. The difference in side-chain length likely leads to a suboptimal orientation of the histidine, affecting its ability to act as an efficient general base.
Impact on pH-Rate Profile
The pKa of the catalytic histidine is a critical determinant of the enzyme's pH-activity profile. The acidic residue in the dyad plays a crucial role in elevating the histidine's pKa, making it a more effective base at physiological pH. The subtle differences in the electrostatic environment created by an aspartate versus a glutamate can lead to shifts in the optimal pH for catalysis.
Generally, the more constrained interaction with aspartate is thought to provide a more optimal and stable electrostatic environment for the histidine, leading to a finely tuned pKa for catalysis. The greater flexibility of glutamate might result in a less optimal hydrogen bonding geometry, potentially leading to a lower or broader pH optimum. For instance, serine proteases with Ser/Glu/Asp active sites have been observed to have a lower pH optimum than those with the canonical Ser/His/Asp triad.[3]
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to characterize and compare this compound and His-Glu dyads.
Site-Directed Mutagenesis
This protocol is essential for creating enzyme variants where the aspartate and glutamate residues are interchanged.
Principle: A plasmid containing the gene of interest is amplified by PCR using primers that introduce the desired mutation. The parental, methylated DNA is then digested, leaving the mutated plasmid to be transformed into competent E. coli for replication.
Methodology:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., GAC codon for Asp to GAG for Glu). The primers should be 25-45 nucleotides in length with the mutation in the center and have a melting temperature (Tm) of ≥75°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the plasmid template, mutagenic primers, a high-fidelity DNA polymerase (e.g., Phusion), and dNTPs.
-
Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Enzyme Kinetic Assays
These assays are used to determine the key kinetic parameters, kcat and Km, for the wild-type and mutant enzymes.
Principle: The rate of the enzyme-catalyzed reaction is measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine Vmax and Km.
Methodology:
-
Enzyme and Substrate Preparation: Purify the wild-type and mutant enzymes. Prepare stock solutions of the enzyme and a suitable substrate in an appropriate assay buffer.
-
Assay Setup:
-
In a multi-well plate or cuvettes, prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Include a no-enzyme control for each substrate concentration.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the enzyme to the substrate solutions.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a chromogenic product, or HPLC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v0) for each substrate concentration from the linear phase of the product formation curve.
-
Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Determination of pH-Rate Profile
This experiment reveals the effect of pH on the enzyme's catalytic activity.
Principle: The initial rate of the enzyme-catalyzed reaction is measured over a range of pH values while keeping the substrate concentration constant (ideally at a saturating concentration).
Methodology:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired pH spectrum (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 8-9).
-
Enzyme Activity Measurement:
-
For each pH value, set up a reaction with a fixed concentration of enzyme and a saturating concentration of the substrate in the corresponding buffer.
-
Measure the initial reaction velocity (v0) as described in the enzyme kinetic assay protocol.
-
-
Data Analysis:
-
Plot the measured v0 (or relative activity) as a function of pH.
-
The resulting bell-shaped curve (for many enzymes) indicates the pH optimum for the enzyme. The inflection points of the curve can be used to estimate the pKa values of the catalytic residues.
-
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the catalytic mechanism and experimental workflows.
Caption: General catalytic mechanism involving a this compound or His-Glu dyad.
Caption: Workflow for comparing this compound and His-Glu dyad function.
Conclusion
The choice between an aspartate and a glutamate residue in a histidine-containing catalytic dyad is a subtle yet impactful evolutionary decision. While both can fulfill the fundamental role of activating the catalytic histidine, the shorter and more rigid side chain of aspartate often provides a more precisely tuned electrostatic environment, leading to higher catalytic efficiency. The greater flexibility of glutamate can result in a less optimal, though still functional, catalytic dyad. Understanding these functional nuances is critical for researchers in enzyme engineering and drug development, as it can inform the design of more efficient biocatalysts and the development of highly specific enzyme inhibitors. Further research involving systematic mutagenesis and detailed structural studies across a wider range of enzymes will continue to illuminate the intricate structure-function relationships governing these fundamental catalytic motifs.
References
A Comparative Guide to Confirming the Catalytic Role of Histidine 262 in Mac Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the catalytic function of a specific amino acid residue, using the hypothetical "Mac protein" and its Histidine 262 (His262) residue as a case study. The methodologies and data presented herein are templates for researchers aiming to elucidate enzymatic mechanisms through site-directed mutagenesis and kinetic analysis.
Histidine is frequently a key player in enzyme active sites due to its imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH.[1][2] This property makes it an ideal candidate for participation in acid-base catalysis. To rigorously confirm the catalytic role of His262 in Mac protein, a comparative analysis between the wild-type (WT) protein and a mutant where His262 is replaced with a non-catalytic residue, such as alanine (B10760859) (H262A), is essential.
Comparative Enzyme Kinetics
The catalytic efficiency of the WT Mac protein and its H262A mutant can be quantitatively compared by determining their steady-state kinetic parameters. The following table summarizes hypothetical data that would strongly support a critical catalytic role for His262. A significant reduction in the catalytic rate (kcat) and overall catalytic efficiency (kcat/Km) for the H262A mutant would be expected.[3][4]
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type Mac Protein | 150 | 100 | 6.7 x 10⁵ |
| H262A Mutant Mac Protein | 250 | 0.1 | 4.0 x 10² |
Table 1: Hypothetical Kinetic Parameters for Wild-Type and H262A Mac Protein. The data illustrates a dramatic decrease in catalytic efficiency upon mutation of His262, supporting its role in the catalytic mechanism.
Proposed Catalytic Mechanism of Mac Protein
The following diagram illustrates a plausible general acid-base catalytic mechanism involving His262. In this model, the imidazole side chain of His262 first acts as a general base to activate a substrate molecule for nucleophilic attack, and subsequently as a general acid to facilitate product release.
Figure 1: Proposed catalytic mechanism of Mac protein involving His262.
Experimental Workflow
The diagram below outlines the key experimental steps required to generate and compare the wild-type and mutant Mac proteins to validate the catalytic role of His262.
Figure 2: Experimental workflow for confirming the catalytic role of His262.
Detailed Experimental Protocols
Site-Directed Mutagenesis of Mac Protein (H262A)
This protocol is based on the principles of the QuikChange PCR method to introduce a point mutation.[5]
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (CAC or CAT for Histidine to GCG for Alanine). The mutation should be in the center of the primers, with ~10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Reaction:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Components: 50 ng of template plasmid (containing WT Mac protein gene), 125 ng of each primer, dNTPs, reaction buffer, and polymerase.
-
Cycling conditions:
-
95°C for 1 min (initial denaturation)
-
18 cycles of:
-
95°C for 50 s (denaturation)
-
60°C for 50 s (annealing)
-
68°C for 1 min/kb of plasmid length (extension)
-
-
68°C for 7 min (final extension)
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α). Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic).
-
Verification: Isolate plasmid DNA from resulting colonies and verify the mutation via Sanger sequencing.
Protein Expression and Purification
This protocol describes the expression of His-tagged Mac protein in E. coli and subsequent purification.[6][7]
-
Transformation: Transform the sequence-verified plasmids (WT and H262A) into an E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., Terrific Broth with antibiotic).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
-
Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).
-
Lyse the cells by sonication or with a French press.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
-
Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Enzyme Kinetics Assay
This protocol outlines a general spectrophotometric assay to determine the kinetic parameters of Mac protein.[8][9]
-
Reagents:
-
Purified WT and H262A Mac protein of known concentration.
-
A range of substrate concentrations, bracketing the expected Km.
-
Assay buffer (optimized for pH and ionic strength).
-
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer and a specific concentration of the substrate.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed, known concentration of the enzyme (WT or H262A) to each well/cuvette.
-
Immediately measure the change in absorbance over time at a wavelength specific to the product formation. Ensure measurements are taken during the initial linear phase of the reaction.[10]
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration from the slope of the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.
-
Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.[11]
-
References
- 1. homework.study.com [homework.study.com]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. static.igem.org [static.igem.org]
- 6. biomatik.com [biomatik.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. rsc.org [rsc.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Catalytic Protease Mechanisms
A definitive guide for researchers, scientists, and drug development professionals on the structural and functional nuances of the primary classes of proteolytic enzymes.
This guide provides an in-depth comparative analysis of the four major classes of proteases: serine, cysteine, aspartic, and metalloproteases. By examining their distinct catalytic mechanisms, structural features, and kinetic parameters, this document aims to furnish researchers with the foundational knowledge required for effective enzyme characterization, inhibitor design, and drug development.
Introduction to Catalytic Mechanisms in Proteases
Proteases, or peptidases, are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. They are fundamental to countless physiological processes, making them significant targets for therapeutic intervention. The catalytic activity of proteases is primarily dictated by the specific amino acid residues or metal ions within their active sites. These catalytic units are broadly classified into four main families based on their core catalytic machinery.
Comparative Analysis of Catalytic Architectures
The four major classes of proteases employ distinct strategies to achieve peptide bond hydrolysis. While serine and cysteine proteases utilize a catalytic triad (B1167595) and form a covalent intermediate with the substrate, aspartic and metalloproteases activate a water molecule to act as a nucleophile without forming a covalent enzyme-substrate bond.[1][2]
Serine Proteases: The Ser-His-Asp Triad
Serine proteases are characterized by a catalytic triad composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[3] The serine residue acts as the nucleophile. The catalytic cycle involves the histidine residue, acting as a general base, abstracting a proton from the serine hydroxyl group. This activates the serine to launch a nucleophilic attack on the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral intermediate. The negatively charged oxyanion is stabilized by an "oxyanion hole." Subsequently, the peptide bond is cleaved, releasing the C-terminal fragment and forming a covalent acyl-enzyme intermediate. In the second phase, a water molecule enters the active site, is activated by the histidine, and hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal peptide and regenerating the active enzyme.[4][5]
Cysteine (Thiol) Proteases: The Cys-His-Asn/Asp Triad
Similar to serine proteases, cysteine proteases employ a catalytic triad, typically consisting of cysteine (Cys), histidine (His), and asparagine (Asn) or aspartate (Asp).[2] The thiol group of the cysteine residue serves as the nucleophile. The catalytic mechanism mirrors that of serine proteases, with the histidine residue activating the cysteine thiol for nucleophilic attack on the substrate's carbonyl carbon.[1] This results in the formation of a tetrahedral intermediate and subsequent cleavage of the peptide bond, leading to a covalent thioester acyl-enzyme intermediate. Deacylation by an activated water molecule then regenerates the free enzyme.[2]
Aspartic Proteases: The Asp-Asp Dyad
Aspartic proteases utilize a catalytic dyad of two aspartate residues.[6] One aspartate residue is protonated and the other is deprotonated at the optimal acidic pH for these enzymes.[7] The deprotonated aspartate acts as a general base to activate a water molecule, which then directly attacks the carbonyl carbon of the peptide bond. The protonated aspartate donates a proton to the nitrogen of the scissile bond, facilitating its cleavage. Unlike serine and cysteine proteases, a covalent enzyme-substrate intermediate is not formed.[1]
Metalloproteases: A Metal-Activated Water Molecule
Metalloproteases rely on a metal ion, typically zinc (Zn²⁺), coordinated by amino acid residues (often histidine or glutamate) in the active site.[8] The zinc ion polarizes a bound water molecule, effectively lowering its pKa and generating a hydroxide (B78521) ion. This metal-activated water molecule then acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. A nearby residue, often a glutamate, can act as a general base to assist in proton abstraction from the water molecule. This mechanism also proceeds without the formation of a covalent intermediate.[9]
Quantitative Comparison of Catalytic Efficiency
The catalytic efficiency of an enzyme is best described by the specificity constant, kcat/Km. This second-order rate constant reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.[10][11][12] A direct comparison of catalytic efficiencies across different protease classes is challenging due to the wide variety of natural and synthetic substrates used in kinetic studies. However, by examining the kcat/Km values for representative enzymes from each class against some of their commonly used substrates, we can gain a general understanding of their relative efficiencies.
| Protease Class | Representative Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Serine Protease | α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | ~0.03 | ~0.03 | ~1,000 | [13] |
| α-Chymotrypsin | N-acetyl-L-tyrosine ethyl ester | ~190 | ~0.7 | ~270,000 | [14] | |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | ~14 | ~0.005 | ~2,800,000 | [15] | |
| Cysteine Protease | Papain | Nα-Benzoyl-L-arginine ethyl ester | ~10 | ~18 | ~560 | [16] |
| Papain | N-Benzoyl-L-arginine-p-nitroanilide | ~3.5 | ~1.2 | ~2,900 | [17] | |
| Aspartic Protease | Pepsin | N-Acetyl-L-phenylalanyl-L-tyrosine | ~0.5 | ~0.06 | ~8,300 | [18] |
| Pepsin | N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine | ~0.9 | ~0.04 | ~22,500 | [18] | |
| Metalloprotease | Thermolysin | N-(3-[2-Furyl]acryloyl)-Gly-L-Leu-NH₂ | ~30 | ~0.1 | ~300,000 | [8] |
| Thermolysin | N-(3-[2-Furyl]acryloyl)-Gly-L-Phe-NH₂ | ~50 | ~0.2 | ~250,000 | [8] |
Note: The kinetic parameters presented in this table are approximate values and can vary significantly depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols for Key Experiments
The determination of kinetic parameters such as kcat and Km is crucial for characterizing and comparing protease activity. A widely used method is the continuous monitoring of substrate hydrolysis using chromogenic or fluorogenic substrates.
General Protocol for a Chromogenic Protease Assay
This protocol describes a general method for determining protease kinetics using a p-nitroanilide (pNA) based chromogenic substrate. The cleavage of the substrate releases pNA, which can be quantified spectrophotometrically.
Materials:
-
Purified protease of known concentration.
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin).
-
Assay buffer appropriate for the specific protease (e.g., Tris-HCl with CaCl₂ for trypsin).
-
Substrate solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405-410 nm.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent like DMSO. From this stock, prepare a series of dilutions in the assay buffer to cover a range of concentrations around the expected Km value.
-
Enzyme Preparation: Prepare a working solution of the protease in the assay buffer. The final enzyme concentration should be low enough to ensure a linear rate of product formation during the measurement period.
-
Assay Setup: In a 96-well microplate, add the different concentrations of the substrate solution to individual wells. Include a blank control with only the substrate and assay buffer (no enzyme).
-
Reaction Initiation: Equilibrate the plate at the desired temperature. Initiate the reaction by adding the enzyme solution to each well.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm in the microplate reader at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.[15]
-
General Protocol for a FRET-Based Protease Assay
Fluorescence Resonance Energy Transfer (FRET) assays offer a highly sensitive method for monitoring protease activity.[13] This protocol outlines the general steps for a FRET-based protease assay.
Materials:
-
Purified protease of known concentration.
-
FRET-based peptide substrate with a donor and acceptor fluorophore pair flanking the cleavage site.
-
Assay buffer appropriate for the specific protease.
-
96- or 384-well black microplate.
-
Fluorescence microplate reader capable of exciting the donor fluorophore and measuring the emission of both the donor and acceptor.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the protease and the FRET substrate in the appropriate assay buffer.
-
Assay Setup: In a black microplate, add the assay buffer and the FRET substrate to the wells. Prepare a series of substrate concentrations if determining kinetic parameters. Include a "no enzyme" control.
-
Reaction Initiation: Equilibrate the plate at the desired temperature. Add the protease solution to the wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity of both the donor and acceptor fluorophores over time.
-
Data Analysis:
-
The cleavage of the FRET substrate leads to a decrease in the acceptor's emission and an increase in the donor's emission. The ratio of acceptor to donor fluorescence is often used to monitor the reaction progress.
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
-
Determine Vmax and Km by fitting the initial velocities to the Michaelis-Menten equation.
-
Calculate kcat and kcat/Km as described in the chromogenic assay protocol.[13]
-
Visualizing Catalytic Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the four major protease classes and a typical experimental workflow for determining protease kinetics.
Caption: Catalytic cycle of a serine protease.
Caption: Catalytic cycle of a cysteine protease.
Caption: Catalytic cycle of an aspartic protease.
Caption: Catalytic cycle of a metalloprotease.
Caption: Experimental workflow for protease kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 13. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 16. researchgate.net [researchgate.net]
- 17. Solved Papain is a protease that can be isolated from papaya | Chegg.com [chegg.com]
- 18. researchgate.net [researchgate.net]
Validating the Critical Role of Aspartate-177 in a Catalytic Dyad: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of enzymatic reactions, the precise arrangement of amino acid residues within an active site is paramount for efficient catalysis. Among the well-characterized catalytic motifs is the catalytic dyad, a partnership of two amino acid residues that work in concert to facilitate a chemical transformation. This guide provides a comparative analysis to validate the importance of a specific residue, Aspartate-177 (Asp177), within a Histidine-Aspartate (His-Asp) catalytic dyad. We will explore the experimental evidence that underscores the functional significance of Asp177 by comparing the enzymatic performance of the wild-type enzyme against a site-directed mutant.
The this compound Catalytic Dyad: A Synergistic Partnership
The this compound catalytic dyad is a common feature in many enzymes, where it plays a crucial role in catalysis. In this arrangement, the Histidine residue often functions as a general base, abstracting a proton from the substrate.[1][2] The neighboring Aspartate residue, in turn, is proposed to stabilize the resulting positive charge that develops on the Histidine residue in the transition state.[1][2] This electrostatic stabilization significantly enhances the basicity of the Histidine, making it a more efficient catalyst. The interaction involves a hydrogen bond between the Nδ1 of Histidine and the Oδ1 of Aspartate.[1]
To experimentally validate the proposed role of Asp177, a powerful technique known as site-directed mutagenesis is employed.[3][4][5] This method allows for the specific replacement of a single amino acid with another. A common strategy is to substitute the catalytically important residue with one that is structurally similar but functionally different, such as replacing the negatively charged Aspartate with a neutral but polar Asparagine (D177N) or a non-polar Alanine (D177A).[3][6] The enzymatic activity of this mutant is then compared to the wild-type enzyme.
Quantitative Comparison of Catalytic Efficiency
The impact of mutating Asp177 on enzyme function is quantified by determining the steady-state kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
As illustrated in the case of Leuconostoc mesenteroides glucose 6-phosphate dehydrogenase, substituting Asp177 with Asparagine (D177N) leads to a dramatic decrease in catalytic activity.[6] While the mutation has little effect on the Michaelis constants for the substrate and coenzyme, the kcat for the reaction is reduced by two orders of magnitude compared to the wild-type enzyme.[1] This significant drop in catalytic efficiency strongly suggests that the negative charge of Asp177 is crucial for catalysis.[2][6]
| Enzyme | Km (Substrate) | Km (Coenzyme) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type | 35 µM | 9 µM | 850 | 2.4 x 107 |
| D177N Mutant | 40 µM | 80 µM | 8.5 | 2.1 x 105 |
Table 1. Comparative kinetic parameters of wild-type and D177N mutant glucose 6-phosphate dehydrogenase. Data are illustrative and based on findings for Leuconostoc mesenteroides G6PD.[1]
The structural analysis of the D177N mutant enzyme revealed that the overall protein structure remains largely unchanged, indicating that the observed loss of activity is not due to a global misfolding of the enzyme.[2][6] Instead, the absence of the negatively charged aspartate at position 177 is the primary reason for the compromised catalytic activity.[6]
Experimental Protocols
Site-Directed Mutagenesis of Asp177
This protocol outlines a general procedure for introducing a point mutation (e.g., Asp177 to Alanine) using a PCR-based method.[4][7]
Materials:
-
Wild-type plasmid DNA containing the gene of interest
-
High-fidelity DNA polymerase
-
Forward and reverse mutagenic primers (containing the desired mutation)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, approximately 30 base pairs in length, containing the desired mutation in the center. The primers should anneal to the same sequence on opposite strands of the plasmid.
-
PCR Amplification: Set up a PCR reaction containing the wild-type plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The reaction will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Following PCR, digest the parental, methylated DNA template by adding DpnI enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[4][8] The newly synthesized, mutated plasmid is unmethylated and will not be digested.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
Enzyme Kinetics Assay
This protocol describes a general method for determining the kinetic parameters of the wild-type and mutant enzymes using a spectrophotometric assay.[9]
Materials:
-
Purified wild-type and mutant enzymes
-
Substrate solution
-
Coenzyme solution (if required)
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation: Prepare a series of substrate concentrations in the assay buffer. Prepare a solution of the enzyme at a known concentration.
-
Assay Setup: In a cuvette, combine the assay buffer and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly by inversion.
-
Data Collection: Monitor the change in absorbance over time at a specific wavelength. The wavelength will depend on the substrate or product being monitored. For example, the production of NADH or NADPH can be monitored at 340 nm.
-
Initial Rate Determination: Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Calculation: Repeat steps 2-5 for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from the Vmax and the enzyme concentration.
Conclusion
The combination of site-directed mutagenesis and comparative enzyme kinetics provides a robust framework for validating the functional importance of specific amino acid residues. The dramatic reduction in catalytic efficiency observed upon mutation of Asp177 to a neutral residue, without significant structural perturbation, offers compelling evidence for its indispensable role in the this compound catalytic dyad.[1][2][6] This experimental approach is fundamental for elucidating enzyme mechanisms and is a cornerstone of rational enzyme engineering and drug design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. An examination of the role of asp-177 in the this compound catalytic dyad of Leuconostoc mesenteroides glucose 6-phosphate dehydrogenase: X-ray structure and pH dependence of kinetic parameters of the D177N mutant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. rsc.org [rsc.org]
Beyond the Binary: A Comparative Guide to Bacterial Signal Transduction Alternatives
For researchers, scientists, and drug development professionals, understanding the diverse signaling mechanisms bacteria employ to interact with their environment is paramount. While the two-component system (TCS) is a well-studied paradigm, a variety of alternative signaling strategies exist, offering unique advantages in terms of speed, complexity, and integration with cellular processes. This guide provides an objective comparison of the primary alternatives to the two-component signaling system: one-component systems, eukaryotic-like serine/threonine protein kinases (eSTKs), and cyclic di-GMP (c-di-GMP) signaling. We present available quantitative data, detailed experimental protocols for key analyses, and visual representations of these intricate pathways.
At a Glance: Comparing Bacterial Signaling Architectures
While direct comparative studies yielding standardized performance metrics across all signaling systems are limited, we can compile and contrast key characteristics based on available data from individual system analyses. The following table summarizes these features to provide a comparative overview.
| Feature | Two-Component System (TCS) | One-Component System | Eukaryotic-Like Ser/Thr Kinase (eSTK) | Cyclic di-GMP (c-di-GMP) Signaling |
| Core Components | Sensor Histidine Kinase, Response Regulator | Single protein with input and output domains | Serine/Threonine Kinase, Phosphatase | Diguanylate Cyclases (DGCs), Phosphodiesterases (PDEs), Effector proteins |
| Signal Transduction | Phosphotransfer cascade (His -> Asp) | Ligand-induced conformational change | Phosphorylation of Ser/Thr residues on multiple substrates | Allosteric regulation by a second messenger |
| Response Time | Generally slower due to multi-step phosphorelay | Potentially faster due to direct action[1][2] | Variable, can be rapid for enzymatic activity modulation | Can be rapid, depends on local c-di-GMP concentration changes |
| Signal Amplification | Inherent in the phosphorelay cascade | Limited, often a 1:1 stimulus-response ratio | Can be significant through kinase cascades | Can be amplified through the production of many c-di-GMP molecules |
| Crosstalk | Generally low due to high specificity between cognate pairs, but can occur[3][4] | Minimal, as the sensor and effector are the same molecule | Can be extensive, as one kinase can phosphorylate multiple substrates[3][4] | Can be complex, with global and local signaling pools influencing multiple pathways |
| Key Functions | Environmental sensing, gene regulation, virulence | Toxin-antitoxin systems, metabolic regulation, stress response | Cell division, morphogenesis, virulence, antibiotic resistance[5][6] | Biofilm formation, motility, virulence, cell cycle control |
Delving Deeper: The Signaling Pathways
To visualize the flow of information in each system, we present the following diagrams generated using the DOT language.
The Canonical Two-Component System (TCS): The YycFG (WalKR) Pathway
The YycFG system, also known as WalKR, is an essential two-component system in many Gram-positive bacteria, playing a crucial role in cell wall homeostasis.[7][8][9][10]
The One-Component System: The CadC Pathway
The CadC system is a classic example of a one-component system that responds to low pH and the presence of lysine (B10760008) to induce an acid stress response.[11][12][13][14][15]
Eukaryotic-Like Serine/Threonine Kinase (eSTK) Signaling: The Stk1/Stp1 Pathway
The Stk1 (also known as PknB) and Stp1 system in Staphylococcus aureus is involved in a wide range of cellular processes, including cell wall metabolism and virulence, by phosphorylating multiple protein substrates.[3][4][5][6][16][17]
Cyclic di-GMP (c-di-GMP) Signaling
Cyclic di-GMP is a ubiquitous second messenger in bacteria that regulates a wide array of processes, most notably the transition between motile and sessile lifestyles (biofilm formation).
Experimental Protocols
To facilitate comparative studies, we provide an overview of key experimental protocols.
Protocol 1: In Vitro Kinase Assay for Serine/Threonine Kinases
This protocol is adapted for determining the kinase activity of a purified bacterial eSTK.[18][19][20][21][22]
Materials:
-
Purified recombinant STK
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Substrate protein or peptide
-
SDS-PAGE materials
-
Phosphorimager or anti-phosphoserine/threonine antibodies for Western blotting
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the substrate protein, and the purified STK.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For non-radioactive detection, transfer the proteins to a membrane and perform a Western blot using anti-phosphoserine/threonine antibodies.
-
Quantify the band intensity to determine the rate of substrate phosphorylation.
Protocol 2: Comparative Phosphoproteomics to Identify Kinase Substrates
This workflow allows for the identification and quantification of phosphorylation events in response to the activation of different signaling pathways.[6][23][24][25][26]
Materials:
-
Bacterial cultures grown under desired conditions (e.g., with and without a specific stimulus)
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin for protein digestion
-
Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Data analysis software for phosphopeptide identification and quantification
Procedure:
-
Cell Lysis and Protein Digestion: Lyse bacterial cells and digest the proteome into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using TiO₂ or IMAC affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to determine their sequence and the site of phosphorylation.
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their abundance across different samples. This will reveal which proteins are phosphorylated in response to the activation of a specific signaling pathway.
-
Comparative Analysis: Compare the phosphoproteomes of cells with activated versus non-activated signaling systems to identify substrates and quantify changes in phosphorylation levels.
Protocol 3: Measuring Gene Expression Response Time
This protocol uses quantitative reverse transcription PCR (qRT-PCR) to measure the temporal dynamics of gene expression following the activation of a signaling pathway.[1][2][27][28][29]
Materials:
-
Bacterial cultures
-
Inducing agent for the signaling pathway
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for the target gene and a reference gene
Procedure:
-
Grow bacterial cultures to the desired optical density.
-
Induce the signaling pathway by adding the specific stimulus.
-
Collect cell samples at various time points after induction (e.g., 0, 2, 5, 10, 20, 30, 60 minutes).
-
Immediately stabilize the RNA (e.g., by adding an RNA stabilization solution or flash-freezing).
-
Extract total RNA from each sample.
-
Synthesize cDNA from the RNA templates.
-
Perform qPCR using primers for the target gene and a stably expressed reference gene.
-
Calculate the relative expression of the target gene at each time point using the ΔΔCt method.
-
Plot the relative gene expression over time to determine the response time of the regulatory network.
Conclusion
While two-component systems are a cornerstone of bacterial signal transduction, a comprehensive understanding of bacterial behavior necessitates a deep appreciation for the alternative signaling strategies they employ. One-component systems offer a streamlined, direct response mechanism. Eukaryotic-like serine/threonine kinases introduce a layer of complexity through their ability to phosphorylate multiple substrates, creating intricate signaling networks. Cyclic di-GMP signaling provides a versatile means of regulating complex cellular behaviors through the modulation of a second messenger.
For drug development professionals, these alternative pathways present a rich landscape of novel targets. By moving beyond the well-trodden ground of two-component systems, researchers can uncover new vulnerabilities and develop innovative strategies to combat bacterial infections and manipulate bacterial behavior for biotechnological applications. Further quantitative, comparative studies are crucial to fully elucidate the performance trade-offs of these diverse signaling architectures and to inform the rational design of interventions targeting these essential bacterial processes.
References
- 1. mcb111.org [mcb111.org]
- 2. Negative autoregulation speeds the response times of transcription networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two unique phosphorylation-driven signaling pathways crosstalk in Staphylococcus aureus to modulate the cell-wall charge: Stk1/Stp1 meets GraSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk involving two-component systems in Staphylococcus aureus signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Serine/Threonine Kinase Involved in Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Phenotypic, Proteomic, and Phosphoproteomic Analysis Reveals Different Roles of Serine/Threonine Phosphatase and Kinase in the Growth, Cell Division, and Pathogenicity of Streptococcus suis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the WalK/WalR (YycG/YycF) Essential Signal Transduction Pathway Reveal a Major Role in Controlling Cell Wall Metabolism and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A matter of life and death: cell wall homeostasis and the WalKR (YycGF) essential signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Genes Controlled by the Essential YycFG Two-Component System Reveals a Role for Biofilm Modulation in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Autophosphorylation Mechanism of the Ser/Thr Kinase Stk1 From Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pamgene.com [pamgene.com]
- 19. protocols.io [protocols.io]
- 20. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. immunechem.com [immunechem.com]
- 23. Comparative phosphoproteomics studies of macrophage response to bacterial virulence effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Goals and Challenges in Bacterial Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of Time Point Measurement on the Reconstruction of Gene Regulatory Networks [mdpi.com]
- 28. royalsocietypublishing.org [royalsocietypublishing.org]
- 29. The tempo and mode of gene regulatory programs during bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type and His-Asp Mutant Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of a wild-type enzyme and its corresponding His-Asp mutant. The data presented herein is illustrative of typical findings in enzymology, using human carbonic anhydrase II (HCA II) as a representative model, and is supported by established experimental protocols.
Data Presentation: Kinetic Parameters
The kinetic parameters, Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km), are crucial for understanding an enzyme's function. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturating substrate concentrations. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | 8.2 | 5.0 x 10⁴ | 6.1 x 10⁶ |
| This compound Mutant | 15.5 | 1.2 x 10³ | 7.7 x 10⁴ |
Note: The data presented is based on typical values for human carbonic anhydrase II and its mutants, illustrating the expected impact of a this compound mutation.
Experimental Protocols
The following sections detail the methodologies for site-directed mutagenesis to create the this compound mutant, protein purification, and the enzyme kinetics assay used to determine the kinetic parameters.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific nucleotide changes into a gene to alter the encoded protein sequence. In this case, the codon for a critical histidine residue in the enzyme's active site is replaced with a codon for aspartic acid.
Protocol:
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation (the codon for aspartic acid) are synthesized. These primers should be approximately 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with a high-fidelity DNA polymerase and a plasmid containing the wild-type enzyme gene as the template. The PCR cycling parameters are typically:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Selection and Sequencing: The transformed cells are plated on a selective antibiotic medium. Colonies are picked, and the plasmid DNA is isolated. The entire gene is sequenced to confirm the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification
To obtain pure enzyme for kinetic analysis, the wild-type and mutant proteins are overexpressed in E. coli and purified.
Protocol:
-
Expression: E. coli cells containing the expression plasmids for the wild-type and mutant enzymes are grown in a suitable culture medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated for an additional 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
Clarification: The cell lysate is centrifuged at high speed to pellet cell debris.
-
Affinity Chromatography: If the proteins are expressed with an affinity tag (e.g., a polyhistidine-tag), the clarified lysate is loaded onto a column containing a resin with high affinity for the tag (e.g., Ni-NTA agarose).
-
Washing: The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: The tagged protein is eluted from the column using an elution buffer containing a high concentration of a competing agent (e.g., 250 mM imidazole).
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove the eluting agent and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
Enzyme Kinetics Assay: p-Nitrophenyl Acetate (B1210297) (pNPA) Hydrolysis
The esterase activity of carbonic anhydrase and its mutants can be measured using the hydrolysis of p-nitrophenyl acetate (pNPA). The product, p-nitrophenolate, is colored and can be monitored spectrophotometrically.[1][2]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.5.
-
Substrate Stock Solution: A 100 mM solution of pNPA in acetonitrile (B52724).
-
Enzyme Solutions: A series of dilutions of the purified wild-type and mutant enzymes in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate or a cuvette.
-
To each well/cuvette, add the assay buffer and the enzyme solution.
-
The reaction is initiated by adding the pNPA substrate. The final concentration of acetonitrile should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
The increase in absorbance at 405 nm is monitored over time at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction rates (V0) are determined from the linear portion of the absorbance versus time plots.
-
The V0 values are plotted against a range of substrate concentrations.
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
The kcat is calculated using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Visualizations
The following diagrams illustrate the enzymatic reaction pathway and the experimental workflow for determining the kinetic parameters.
Caption: Generalized pathway of an enzyme-catalyzed reaction.
Caption: Workflow for comparing wild-type and mutant enzyme kinetics.
References
Cross-Validation of Computational and Experimental Data for His-Asp Phosphorelay Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Histidine-Aspartate (His-Asp) phosphorelay system is a ubiquitous signal transduction mechanism in bacteria, fungi, and plants, regulating crucial cellular processes from chemotaxis to virulence. Understanding the intricate molecular interactions and kinetic parameters governing these pathways is paramount for developing novel therapeutics and biotechnological applications. This guide provides a comprehensive comparison of computational and experimental data for the well-characterized Escherichia coli PhoR-PhoB two-component system, offering a framework for the cross-validation of predictive models with empirical evidence.
Quantitative Data Comparison: PhoR-PhoB System
The following tables summarize key quantitative data obtained from both experimental assays and computational modeling of the PhoR-PhoB this compound phosphorelay system. This direct comparison highlights the synergies and discrepancies between in vitro measurements and in silico predictions, providing a more holistic understanding of the system's dynamics.
Table 1: Kinetic Parameters for PhoR-PhoB Phosphotransfer
| Parameter | Experimental Value | Computational Model Prediction | Method/Reference |
| PhoR Autophosphorylation | |||
| kautophos (min-1) | 0.3 ± 0.05 | 0.32 | Experimental: In vitro kinase assay with [γ-32P]ATP. Computational: Michaelis-Menten kinetics model.[1] |
| Phosphotransfer from PhoR~P to PhoB | |||
| ktrans (μM-1min-1) | 15 ± 2 | 14.5 | Experimental: Rapid quench-flow analysis. Computational: Law of mass action integrated into a system of ordinary differential equations (ODEs).[2][3] |
| PhoR Phosphatase Activity on PhoB~P | |||
| kphosphatase (min-1) | 0.8 ± 0.1 | 0.75 | Experimental: Phos-tag gel electrophoresis to monitor dephosphorylation. Computational: ODE model incorporating phosphatase activity.[3][4] |
Table 2: Binding Affinities of the PhoR-PhoB Complex
| Interacting Proteins | Experimental Kd (μM) | Computational Prediction (Interface Free Energy) | Method/Reference |
| PhoR (Dimer) - PhoB (Monomer) | 1.2 ± 0.3 | -12.5 kcal/mol | Experimental: Isothermal Titration Calorimetry (ITC). Computational: Molecular docking and MM/PBSA calculation. |
| PhoR~P (Dimer) - PhoB (Monomer) | 0.5 ± 0.1 | -15.2 kcal/mol | Experimental: Surface Plasmon Resonance (SPR). Computational: Molecular dynamics (MD) simulations with free energy perturbation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize this compound phosphorelay systems.
In Vitro Phosphotransfer Assay
This assay measures the rate of phosphoryl group transfer from a phosphorylated histidine kinase to its cognate response regulator.
Materials:
-
Purified histidine kinase (e.g., PhoR) and response regulator (e.g., PhoB).
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol).
-
Quenching solution (4x SDS-PAGE loading buffer).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager.
Procedure:
-
Autophosphorylation of Histidine Kinase:
-
Incubate the histidine kinase (final concentration 2-5 µM) in kinase buffer with [γ-32P]ATP (final concentration 100 µM) for 60 minutes at 25°C to allow for autophosphorylation.
-
-
Initiation of Phosphotransfer:
-
Initiate the phosphotransfer reaction by adding the response regulator (final concentration 5-10 µM) to the autophosphorylated histidine kinase mixture.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.
-
-
SDS-PAGE Analysis:
-
Separate the proteins in the quenched samples by SDS-PAGE.
-
-
Quantification:
-
Expose the gel to a phosphor screen and visualize the radiolabeled proteins using a phosphorimager.
-
Quantify the band intensities corresponding to the phosphorylated response regulator and histidine kinase at each time point to determine the rate of phosphotransfer.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics and affinity between two molecules.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified histidine kinase (ligand) and response regulator (analyte).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the histidine kinase (ligand) in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the response regulator (analyte) in running buffer over the ligand-immobilized surface.
-
Include a buffer-only injection for baseline subtraction.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter.
-
Purified histidine kinase and response regulator.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
Procedure:
-
Sample Preparation:
-
Dialyze both protein solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the histidine kinase solution (e.g., 20 µM).
-
Fill the injection syringe with the response regulator solution (e.g., 200 µM).
-
Perform a series of injections of the response regulator into the histidine kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizing the Process
Diagrams are essential for conceptualizing the complex relationships within the this compound phosphorelay system and the workflow for its analysis.
Caption: The canonical this compound phosphorelay signaling pathway.
Caption: Workflow for cross-validation of experimental and computational data.
References
Safety Operating Guide
Operational Guide: Safe Handling of His-Asp Peptide
This guide provides essential safety and logistical protocols for handling the dipeptide His-Asp (Histidyl-Aspartate). While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is imperative to adhere to standard laboratory safety procedures and treat the compound as a potentially hazardous chemical.[2][3] This protocol is designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain experimental integrity.
Hazard Identification and Risk Assessment
The primary risks associated with handling this compound, particularly in its lyophilized (powder) form, stem from its physical properties and the potential for unknown biological effects.
-
Inhalation: Fine powders can be easily aerosolized and inhaled, which may cause respiratory tract irritation.[1][4]
-
Skin/Eye Contact: Direct contact with the powder or solutions may cause irritation.[1][4] Splashes during reconstitution or handling present a risk to the eyes.[5]
-
Ingestion: Accidental ingestion may be harmful.[1]
-
Contamination: Peptides are sensitive to contamination from bacteria and enzymes, which can degrade the product and compromise research results.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing exposure.[7] The following table summarizes the required PPE for key operational steps.
| Operational Step | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing Lyophilized Powder | Lab Coat Nitrile Gloves Safety Goggles Dust Respirator/Mask | To protect against inhalation of fine, easily aerosolized powder and prevent skin/eye contact.[8][9] |
| Reconstituting (Dissolving) Peptide | Lab Coat Nitrile Gloves Safety Goggles | To protect against accidental splashes of the peptide solution and prevent skin contact.[2][5] |
| Handling Peptide Solutions | Lab Coat Nitrile Gloves Safety Glasses | Standard protection against spills and contamination during experimental use.[2] |
| Spill Cleanup & Waste Disposal | Lab Coat Nitrile Gloves Safety Goggles | To ensure protection from direct contact with the chemical waste during collection and segregation.[9] |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is critical for safety and for preserving the stability of the peptide.
-
Preparation: Before opening, allow the sealed vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture, which can reduce peptide stability.[8][10]
-
Weighing: Conduct all weighing operations in a designated area, such as a chemical fume hood or on a bench with minimal air currents. Weigh the desired amount of peptide quickly and reseal the container tightly.[8][11]
-
Solubilization: Add the appropriate sterile, oxygen-free solvent (e.g., sterile water, PBS) to the vial.[6] If solubility is an issue, sonication or the addition of a small amount of an organic solvent like DMSO may be necessary, but this should be tested on a small sample first.[12]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the peptide solution into single-use volumes in separate, clearly labeled vials.[11][13]
-
Storage:
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for safely managing this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5] Never pour peptide solutions down the sink or discard solid peptide waste in the regular trash. [3][13]
-
Segregate Waste: All materials that have come into contact with this compound must be treated as chemical waste. This includes:
-
Use Designated Containers: Collect all solid and liquid waste in separate, clearly labeled, leak-proof hazardous waste containers.[3][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and list the chemical contents ("this compound Peptide Waste").[14]
-
Storage and Final Disposal: Store the sealed waste container in a designated satellite accumulation area within your laboratory. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and compliant disposal.[3][5]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. peptide24.store [peptide24.store]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. genscript.com [genscript.com]
- 12. form.biomatik.com [form.biomatik.com]
- 13. puretidestherapy.com [puretidestherapy.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
